molecular formula C6H3ClFN3 B1601880 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 405230-97-9

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1601880
CAS No.: 405230-97-9
M. Wt: 171.56 g/mol
InChI Key: DULUTDRRRDVDRY-UHFFFAOYSA-N
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Description

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULUTDRRRDVDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573853
Record name 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
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Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-97-9
Record name 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405230-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine nucleobases makes it a valuable scaffold for the design of kinase inhibitors, receptor antagonists, and other therapeutic agents. The presence of the chloro and fluoro substituents provides handles for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a proposed synthetic route to this important molecule, detailing the underlying chemical principles, experimental considerations, and key analytical characterization methods.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the core imidazo[4,5-c]pyridine scaffold can be constructed through the cyclization of a suitably substituted diaminopyridine. The key disconnection, therefore, involves the formation of the imidazole ring from a 3,4-diaminopyridine precursor. The chloro and fluoro substituents on the target molecule dictate the substitution pattern of the starting pyridine. This leads to the identification of 2-chloro-5-fluoro-3,4-diaminopyridine as the pivotal intermediate.

G Target This compound Intermediate1 2-chloro-5-fluoro-3,4-diaminopyridine Target->Intermediate1 Imidazole Ring Formation Precursor1 2-chloro-5-fluoro-3-nitro-4-aminopyridine Intermediate1->Precursor1 Nitro Group Reduction StartingMaterial 2,4-dichloro-5-fluoropyridine Precursor1->StartingMaterial Nitration & Amination

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available or readily accessible pyridine derivatives. The proposed pathway focuses on the regioselective introduction of functional groups to build the required substitution pattern on the pyridine ring, followed by the crucial cyclization step to form the fused imidazole ring.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Cyclization Start 2,6-dichloro-5-fluoropyridine-3-carbonitrile Step1 Hydrolysis Start->Step1 Intermediate1 2,6-dichloro-5-fluoronicotinamide Step1->Intermediate1 Step2 Hofmann Rearrangement Intermediate1->Step2 Intermediate2 2,6-dichloro-5-fluoropyridin-3-amine Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 2,6-dichloro-5-fluoro-3-amino-4-nitropyridine Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 2-chloro-5-fluoro-pyridine-3,4-diamine Step4->Intermediate4 Step5 Cyclization Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

Experimental Protocols

Part 1: Synthesis of the Key Precursor: 2-chloro-5-fluoro-pyridine-3,4-diamine

The synthesis of the crucial diaminopyridine intermediate is the most challenging part of this synthesis, requiring careful control of regioselectivity. A plausible route starts from the commercially available 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile[1].

Step 1: Hydrolysis of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile to 2,6-dichloro-5-fluoronicotinamide

The nitrile group is first hydrolyzed to the corresponding primary amide.

  • Protocol: 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is treated with concentrated sulfuric acid at a moderately elevated temperature (e.g., 60-80 °C)[2]. The reaction mixture is then carefully quenched by pouring it onto ice, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield 2,6-dichloro-5-fluoronicotinamide.

  • Causality: Concentrated sulfuric acid serves as both a reagent and a solvent, facilitating the hydration of the nitrile to the amide. The controlled temperature is crucial to prevent over-hydrolysis to the carboxylic acid.

Step 2: Hofmann Rearrangement to 2,6-dichloro-5-fluoropyridin-3-amine

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.

  • Protocol: 2,6-dichloro-5-fluoronicotinamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) in an aqueous medium[3]. The reaction is typically carried out at low temperatures initially and then warmed to complete the rearrangement. The product, 2,6-dichloro-5-fluoropyridin-3-amine, is then extracted.

  • Causality: The Hofmann rearrangement proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. The basic conditions are essential for the initial deprotonation of the amide and for the subsequent steps of the rearrangement.

Step 3: Regioselective Nitration of 2,6-dichloro-5-fluoropyridin-3-amine

Introducing a nitro group at the 4-position is a critical step. The directing effects of the existing substituents must be carefully considered. The amino group is a strong activating group and an ortho-, para-director.

  • Protocol: 2,6-dichloro-5-fluoropyridin-3-amine is dissolved in a strong acid, such as concentrated sulfuric acid, and treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a low temperature (e.g., 0-10 °C). Careful control of the stoichiometry and temperature is necessary to achieve selective mononitration at the 4-position.

  • Causality: The strong electron-donating amino group directs the electrophilic nitronium ion (NO₂⁺) to the ortho position (position 4). The strong acidic medium protonates the pyridine nitrogen, further deactivating the ring to prevent dinitration.

Step 4: Reduction of the Nitro Group and Selective Dechlorination to 2-chloro-5-fluoro-pyridine-3,4-diamine

This step involves the simultaneous reduction of the nitro group to an amine and the selective reduction of one of the chloro groups.

  • Protocol: The nitrated intermediate is subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction conditions (solvent, pressure, temperature, and catalyst loading) need to be carefully optimized to achieve both nitro group reduction and selective dechlorination at the 6-position. Alternatively, metal/acid reduction (e.g., iron or tin in acetic or hydrochloric acid) can be employed.

  • Causality: Catalytic hydrogenation is a powerful method for reducing nitro groups. The selectivity of dechlorination can be influenced by the catalyst and reaction conditions. The chloro group at the 6-position is generally more susceptible to hydrogenolysis than the one at the 2-position due to the electronic environment of the pyridine ring.

Part 2: Cyclization to this compound

The final step is the formation of the imidazole ring from the 3,4-diaminopyridine intermediate.

  • Protocol: 2-chloro-5-fluoro-pyridine-3,4-diamine is reacted with a one-carbon source, such as formic acid or trimethyl orthoformate, often in the presence of an acid catalyst[4]. The reaction mixture is typically heated to drive the condensation and cyclization. For example, refluxing the diamine in formic acid or heating it with trimethyl orthoformate and a catalytic amount of a strong acid will yield the desired product.

  • Causality: The reaction proceeds via the initial formation of a formamidine intermediate from the reaction of one of the amino groups with the one-carbon electrophile. Subsequent intramolecular cyclization with the adjacent amino group, followed by dehydration, leads to the formation of the aromatic imidazole ring.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
2,6-dichloro-5-fluoro-3-pyridinecarbonitrileC₆HCl₂FN₂190.99¹⁹F NMR, ¹³C NMR, IR (C≡N stretch)
2,6-dichloro-5-fluoronicotinamideC₆H₃Cl₂FN₂O209.01¹H NMR, ¹³C NMR, IR (C=O and N-H stretches)
2,6-dichloro-5-fluoropyridin-3-amineC₅H₃Cl₂FN₂181.00¹H NMR, ¹³C NMR, Mass Spectrometry
2-chloro-5-fluoro-pyridine-3,4-diamineC₅H₅ClFN₃161.57¹H NMR (distinct signals for the two amino groups), ¹³C NMR, Mass Spectrometry
This compound C₆H₃ClFN₃ 171.56 ¹H NMR (imidazole N-H and aromatic protons), ¹³C NMR (characteristic shifts for the fused ring system), ¹⁹F NMR (singlet), High-Resolution Mass Spectrometry (exact mass)

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for medicinal chemists. The proposed synthetic route, starting from a readily available fluorinated and chlorinated pyridine precursor, offers a logical and stepwise approach to this valuable heterocyclic scaffold. Success in this synthesis hinges on the careful control of regioselectivity in the functionalization of the pyridine ring and the efficient execution of the final cyclization step. The protocols and rationale provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals working on the synthesis of this and related imidazo[4,5-c]pyridine derivatives.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to purines, allowing its derivatives to act as antagonists or modulators of various biological targets. The strategic placement of chloro and fluoro substituents on the pyridine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and established experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's fundamental characteristics.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unique identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 405230-97-9[1]
Molecular Formula C₆H₃ClFN₃
Molecular Weight 171.56 g/mol
SMILES Clc1c(F)ncc2[nH]cnc12

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring. The numbering of the heterocyclic system places the chloro group at position 4 and the fluoro group at position 7. The presence of these two different halogens on the aromatic system is expected to create a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational (in silico) prediction methods provide valuable insights into its likely physicochemical profile. These predictions are derived from algorithms trained on large datasets of known molecules and are widely used in the early stages of drug discovery to prioritize candidates.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 200 - 230 °CInfluences solubility, dissolution rate, and formulation development.
Boiling Point ~400 °C (decomposes)Important for purification and assessing thermal stability.
Aqueous Solubility (logS) -2.5 to -3.5Critical for absorption and distribution in the body.
pKa (acidic) ~8.5 (imidazole N-H)Determines the ionization state at physiological pH, affecting solubility and cell permeability.
pKa (basic) ~2.0 (pyridine N)Influences the molecule's ability to form salts and its interaction with biological targets.
logP 1.8 - 2.5A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME).

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure scientific rigor, the predicted properties of this compound should be validated through experimental measurement. The following section details the standard protocols for determining these key parameters.

Workflow for Physicochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Property Measurement cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point (Capillary Method) purification->mp sol Solubility (Shake-Flask Method) purification->sol pka pKa (Potentiometric Titration) purification->pka logp logP (Shake-Flask or HPLC) purification->logp data_analysis Data Interpretation and Validation mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis report Technical Guide Generation data_analysis->report

Caption: Workflow for experimental determination of physicochemical properties.

Melting Point

The melting point is a fundamental property that provides information about the purity and crystalline nature of a compound.

  • Experimental Protocol: Capillary Melting Point Determination

    • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

    • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of high purity.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.

  • Experimental Protocol: Shake-Flask Solubility Measurement

    • System Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

    • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

    • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

The pKa values indicate the propensity of a molecule to ionize at a given pH. For this compound, the imidazole N-H is expected to be weakly acidic, while the pyridine nitrogen is basic.

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values are determined from the inflection points of the curve.

Partition Coefficient (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a molecule's lipophilicity.

  • Experimental Protocol: Shake-Flask logP Determination

    • Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

    • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a sealed container.

    • Equilibration: The mixture is agitated until partitioning equilibrium is reached.

    • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound. While experimental spectra are not available, computational methods can predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons on the imidazopyridine ring system. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Predicted Mass Spectrum:

    • Molecular Ion Peak (M+): An intense peak corresponding to the molecular weight of the compound (171.56 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

    • Fragmentation: Common fragmentation pathways for imidazopyridines may involve cleavage of the imidazole ring or loss of the halogen substituents.

Synthesis and Reactivity

The synthesis of this compound would likely follow established routes for the construction of the imidazo[4,5-c]pyridine scaffold, starting from a suitably substituted diaminopyridine precursor.

General Synthetic Workflow

G start Substituted Diaminopyridine cyclization Cyclization Reaction start->cyclization reagent Cyclizing Reagent (e.g., Formic Acid, Orthoformate) reagent->cyclization product 4-chloro-7-fluoro-1H- imidazo[4,5-c]pyridine cyclization->product

Caption: Generalized synthetic approach to the imidazo[4,5-c]pyridine core.

The reactivity of this molecule will be dictated by the electronic nature of the heterocyclic system and the influence of the halogen substituents. The pyridine nitrogen can act as a nucleophile or base, while the aromatic rings may be susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, leveraging computational predictions in the absence of extensive experimental data. The detailed experimental protocols outlined herein provide a roadmap for the empirical validation of these properties. A thorough understanding of these fundamental characteristics is essential for any researcher working with this compound and will facilitate its rational application in the design and development of new therapeutic agents.

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Sources

An In-Depth Technical Guide to 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural analogy to endogenous purines, the imidazo[4,5-c]pyridine scaffold serves as a privileged structure in the design of novel therapeutics. This document will delve into the synthesis, physicochemical properties, and potential applications of this specific halogenated derivative, offering insights for its utilization in drug discovery and development programs.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, an isomer of the naturally occurring purine ring system, is a cornerstone in the development of a wide array of biologically active molecules.[1] This structural similarity allows imidazo[4,5-c]pyridine derivatives to interact with biological targets that recognize purines, such as kinases, polymerases, and other enzymes.[2] The strategic placement of substituents on this scaffold allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to modulate factors like metabolic stability, binding affinity, and cell permeability. This compound, with its distinct substitution pattern, represents a key intermediate for the synthesis of targeted libraries of compounds for various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 405230-97-9[3]
Molecular Formula C₆H₃ClFN₃[3]
Molecular Weight 171.56 g/mol Calculated
Appearance Off-white to light yellow solidTypical for this class of compounds
Solubility Soluble in organic solvents like DMSO and DMFInferred from related structures
Purity Typically >95%

Synthesis and Mechanistic Insights

The synthesis of this compound hinges on the construction of the fused imidazole ring onto a pre-functionalized pyridine core. The most logical and widely employed strategy for constructing the imidazo[4,5-c]pyridine scaffold is the cyclization of an appropriately substituted diaminopyridine.[1][4]

Proposed Synthetic Pathway

A plausible synthetic route to this compound would commence with a suitably substituted diaminopyridine precursor, namely 3,4-diamino-5-fluoro-6-chloropyridine . The subsequent cyclization to form the imidazole ring can be achieved through various reagents.

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of related imidazopyridines.[1][4] Optimization of reaction conditions would be necessary.

Step 1: Cyclization of 3,4-diamino-5-fluoro-6-chloropyridine

  • To a solution of 3,4-diamino-5-fluoro-6-chloropyridine (1 equivalent) in a suitable solvent such as formic acid or ethanol.

  • Add the cyclizing agent. For formic acid, it serves as both the solvent and the reagent. If using triethyl orthoformate (1.2 equivalents), a catalytic amount of a Lewis or Brønsted acid may be required.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If formic acid is used as the solvent, it can be removed under reduced pressure.

  • The crude product is then neutralized with a base, such as saturated sodium bicarbonate solution, which may cause the product to precipitate.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Cyclizing Agent: Formic acid is a simple and effective reagent for introducing the C2 carbon of the imidazole ring. Triethyl orthoformate is another common choice, often used in conjunction with an acid catalyst, and can sometimes offer milder reaction conditions.

  • Heating: The cyclization reaction is an intramolecular condensation which typically requires thermal energy to overcome the activation barrier.

  • Neutralization: The neutralization step is crucial to remove any acidic residues and to precipitate the free base form of the product, which is generally less soluble in aqueous media.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound makes it a versatile intermediate for the synthesis of a diverse range of derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.

Caption: Key derivatization reactions of the core scaffold.

Potential Biological Targets and Therapeutic Areas

While specific biological data for this compound is not extensively published, the broader class of imidazo[4,5-c]pyridines has been investigated for a range of therapeutic applications, suggesting potential avenues of exploration for its derivatives.

  • Oncology: Derivatives of the imidazo[4,5-c]pyridine scaffold have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2][5] PARP inhibitors are a clinically validated class of anti-cancer agents.

  • Virology: The structural similarity to purines makes this scaffold a candidate for the development of antiviral agents that target viral polymerases or other enzymes involved in viral replication.

  • Inflammation and Immunology: Certain imidazo[4,5-c]pyridines have been investigated for their anti-inflammatory properties.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic halogenation provides a handle for further chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. The foundational imidazo[4,5-c]pyridine core, with its inherent purine-like structure, offers a promising starting point for the development of novel therapeutics targeting a range of diseases. Further research into the specific biological activities of derivatives of this compound is warranted and holds the potential to uncover new and effective drug candidates.

References

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). RSC Advances. Retrieved January 4, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules. Retrieved January 4, 2026, from [Link]

  • Zhu, H., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2115-2120.
  • Zhu, H., et al. (2014). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry, 86, 55-66.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules. Retrieved January 4, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (2015). Chemical Biology & Drug Design, 86(3), 335-343.
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Sources

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine core, a fused heterocyclic system structurally analogous to natural purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind to a wide array of biological targets with high affinity. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of imidazo[4,5-c]pyridine derivatives. We delve into their mechanisms of action across critical therapeutic areas including oncology, virology, and immunology, with a focus on structure-activity relationships (SAR) and the rationale behind experimental design. Detailed protocols for synthesis and key biological assays are provided to empower researchers in the field.

The Imidazo[4,5-c]pyridine Core: A Foundation for Diverse Bioactivity

The fusion of an imidazole ring with a pyridine moiety gives rise to several isomeric forms, with the imidazo[4,5-c]pyridine (also known as 3-deazapurine) being of significant interest.[1] This structural similarity to endogenous purines, such as adenine and guanine, is a cornerstone of its pharmacological relevance. This bioisosteric relationship allows these derivatives to interact with biological targets that normally bind purines, such as kinases, polymerases, and other enzymes, leading to a broad spectrum of biological activities.[1][2] The nitrogen atoms within the heterocyclic core are crucial, acting as hydrogen bond donors and acceptors, which facilitates precise molecular recognition at the active sites of target proteins.[3]

Synthetic Pathways: From Foundational Reactions to Modern Innovations

The generation of diverse libraries of imidazo[4,5-c]pyridine derivatives is critical for exploring their full therapeutic potential. The synthetic strategy employed often dictates the substitution patterns achievable, which in turn governs the biological activity.

Foundational Synthesis: Condensation Reactions

A prevalent and straightforward method for constructing the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with various reagents.

  • With Carboxylic Acids: A typical synthesis involves reacting 3,4-diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[1] The use of microwave irradiation has been shown to accelerate this reaction, leading to higher yields and shorter reaction times, which is particularly advantageous for library synthesis.[1]

  • With Aldehydes: Oxidative cyclization of 3,4-diaminopyridines with aryl aldehydes provides an efficient route to 2-aryl substituted imidazo[4,5-c]pyridines.[4] This reaction can proceed under thermal conditions, sometimes without the need for an external oxidative reagent, by utilizing atmospheric oxygen.[1]

Advanced Methodologies: Solid-Phase and Catalyzed Synthesis

To meet the demands of high-throughput screening and complex molecular design, more advanced synthetic strategies have been developed.

  • Solid-Phase Synthesis: An efficient method for creating trisubstituted imidazo[4,5-c]pyridines has been developed using a solid-phase approach. This strategy involves reacting a polymer-supported amine with 2,4-dichloro-3-nitropyridine, followed by subsequent substitution, nitro group reduction, and imidazole ring closure. This allows for the systematic variation of substituents at different positions on the scaffold.[5]

The following diagram illustrates a generalized workflow for the synthesis of imidazo[4,5-c]pyridine derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization 3,4-Diaminopyridine 3,4-Diaminopyridine Cyclization Cyclization/ Condensation 3,4-Diaminopyridine->Cyclization Reagent Carboxylic Acid or Aldehyde Reagent->Cyclization Imidazo_Core Imidazo[4,5-c]pyridine Core Cyclization->Imidazo_Core Alkylation Alkylation/ Substitution Imidazo_Core->Alkylation Final_Product Substituted Derivative Alkylation->Final_Product Building_Blocks Starting Materials Building_Blocks->3,4-Diaminopyridine Building_Blocks->Reagent

Caption: Generalized synthetic workflow for imidazo[4,5-c]pyridine derivatives.

Therapeutic Applications and Mechanisms of Action

The imidazo[4,5-c]pyridine scaffold has yielded compounds with significant activity in several key therapeutic areas.

Anticancer Activity

The purine-like structure of these compounds makes them ideal candidates for targeting ATP-binding sites in kinases, which are often dysregulated in cancer.[6]

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which play a crucial role in the development of glioblastoma multiforme (GBM).[7][8] For instance, compound 1s (structure not shown) demonstrated effective activity against multiple GBM cell lines, comparable to the known SFK inhibitor PP2.[7] The mechanism involves competitive binding in the ATP pocket of the kinase domain, preventing phosphorylation of downstream substrates involved in cell proliferation and survival.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair pathways. Imidazo[4,5-c]pyridine derivatives have shown potent PARP inhibitory activity. One such compound exhibited an IC50 value of 8.6 nM and significantly increased the growth-inhibitory effects of the chemotherapeutic agent temozolomide in human tumor cell lines.[1]

  • Histone Methyltransferase Inhibition: 3-Deazaneplanocin A (DZNep), which contains an imidazo[4,5-c]pyridine core, is an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This leads to the accumulation of SAH, which in turn inhibits histone methyltransferases like EZH2, a key enzyme in cancer epigenetics.[1]

Compound ClassTarget(s)Potency (IC50/EC50)Cancer TypeReference(s)
Imidazo[4,5-c]pyridin-2-oneSrc Family Kinases (SFKs)Submicromolar rangeGlioblastoma (GBM)[7][8]
Phenyl-substituted derivativesPARP8.6 nMBreast, Colon, Lung[1]
3-Deazaneplanocin A (DZNep)EZH2 (indirect), SAH HydrolaseNot specifiedVarious Cancers[1]
Immunomodulatory Activity: TLR7/8 Agonism

One of the most exciting applications of imidazo[4,5-c]pyridine derivatives is their ability to act as agonists of Toll-like receptors 7 and 8 (TLR7/8). These endosomal receptors are key components of the innate immune system, recognizing single-stranded viral RNA.[9]

Small molecule agonists of TLR7/8, like certain imidazo[4,5-c]pyridines, can potently activate both innate and adaptive immune responses.[10] Activation of TLR7 in plasmacytoid dendritic cells (pDCs) leads to the production of Type I interferons (e.g., IFN-α), which are critical for antiviral responses and for priming the adaptive immune system.[10][11] This activity has significant therapeutic potential in cancer immunotherapy, aiming to turn "cold" tumors (lacking immune infiltration) into "hot" tumors that are responsive to checkpoint inhibitors.[12][13]

The diagram below illustrates the signaling pathway initiated by a TLR7 agonist.

G cluster_cell Immune Cell (e.g., pDC) cluster_endo Endosome cluster_cyto Cytoplasm cluster_nuc Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB IKK_complex->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Genes Gene Transcription NFkB_nuc->Genes IRF7_nuc->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines Expression IFN Type I Interferons (IFN-α) Genes->IFN Expression

Caption: Simplified TLR7 signaling pathway initiated by an agonist.

Antiviral and Antimicrobial Activity

The purine-like nature of the scaffold also lends itself to the development of antiviral and antimicrobial agents.

  • Antiviral: Derivatives have been developed with potent activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV). These compounds act by targeting the viral RNA-dependent RNA polymerase.[1] The introduction of a fluorine atom on a phenyl ring at the 2-position was found to be a key modification for shifting activity from anti-pestivirus to anti-HCV.[14]

  • Antimycobacterial: Novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide functionalities have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Several compounds were found to be highly active both in vitro and in in vivo models, reducing the bacterial load in lung and spleen tissues.[15]

  • Antibacterial/Antifungal: Some derivatives exhibit good activity against glucosamine-6-phosphate synthase, an enzyme essential for the synthesis of fungal and bacterial cell walls.[1]

Compound ClassTarget/OrganismPotency (MIC)Therapeutic AreaReference(s)
2,5-disubstituted derivativesHCV (via BVDV surrogate)Not specifiedAntiviral[1][14]
Amide/Urea/Sulfonamide derivativesMycobacterium tuberculosisNot specifiedAntimycobacterial[15]
Various derivativesGlucosamine-6-phosphate synthase4-8 µg/mLAntibacterial/Antifungal[1][16]

Experimental Protocols: A Practical Guide

To facilitate research in this area, this section provides streamlined protocols for the synthesis and evaluation of imidazo[4,5-c]pyridine derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

This protocol describes a general and efficient method for synthesizing the core scaffold.

Rationale: Microwave-assisted synthesis is chosen for its efficiency, reduced reaction times, and often cleaner reaction profiles compared to conventional heating, making it ideal for medicinal chemistry applications.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 3,4-diaminopyridine (1.0 mmol, 1 eq.) and the desired aryl aldehyde (1.0 mmol, 1 eq.).

  • Solvent and Support: Add a suitable support such as silica gel and a minimal amount of a high-boiling point solvent (e.g., DMF or NMP).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes) at a power of approximately 100 W.[1]

  • Work-up: After cooling, treat the reaction mixture with a suitable solvent like ethyl acetate or acetone.

  • Purification: Filter the crude product and purify it by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the pure 2-aryl-1H-imidazo[4,5-c]pyridine.[3]

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro TLR7 Agonist Activity Assay

This protocol outlines a cell-based reporter assay to quantify the potency of a compound as a TLR7 agonist.

Rationale: HEK293 cells are commonly used because they do not endogenously express most TLRs, making them an excellent null background for stably transfecting a single human TLR (hTLR7 in this case). The secreted embryonic alkaline phosphatase (SEAP) reporter gene is placed under the control of an NF-κB-inducible promoter, providing a direct and quantifiable readout of TLR7 signaling pathway activation.[12]

G A 1. Seed HEK-Blue™ hTLR7 cells in 96-well plates B 2. Add test compounds (serial dilutions) A->B C 3. Incubate for 16-24 hours at 37°C, 5% CO₂ B->C D 4. Transfer supernatant to a new plate C->D E 5. Add QUANTI-Blue™ substrate solution D->E F 6. Incubate for 1-3 hours at 37°C E->F G 7. Measure absorbance at 620-655 nm F->G

Caption: Experimental workflow for a TLR7 agonist reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 reporter cells (or a similar cell line) in a 96-well plate at a predetermined density and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of the test imidazo[4,5-c]pyridine derivatives in the appropriate cell culture medium. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Cell Treatment: Add the compound dilutions to the cells and incubate for 16-24 hours.

  • Reporter Gene Assay:

    • Carefully collect the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

    • Incubate according to the manufacturer's instructions (typically 1-3 hours at 37 °C).

  • Data Acquisition: Measure the absorbance at a wavelength of 620-655 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Future Perspectives and Conclusion

The imidazo[4,5-c]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its versatility has led to the development of compounds targeting a wide range of diseases. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or TLR subtypes to minimize off-target effects and improve safety profiles.

  • Targeted Delivery: The development of antibody-drug conjugates (ADCs) that carry potent imidazo[4,5-c]pyridine-based TLR7 agonists directly to tumor cells, thereby concentrating the immune-stimulating effect within the tumor microenvironment and reducing systemic toxicity.[10]

  • Dual-Target Agents: As demonstrated by dual AT1/PPARγ modulators, there is potential to design single molecules that can modulate multiple targets relevant to complex diseases like metabolic syndrome or cancer.[17]

References

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  • Koval, D., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(5), 309-316. [Link]

  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 798-809. [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Pürstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]

  • Jose, J., et al. (2017). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 44(30), 12895-12906. [Link]

  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]

  • Cline, J. C., et al. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 29(1), 138-143. [Link]

  • Carson, J. R., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 12(11), 1738-1744. [Link]

  • Cilibiu, C. M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7144. [Link]

  • Kokatla, H. P., & Wang, Y. (2018). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Advances, 8(23), 12566-12581. [Link]

  • Singh, P. P., & Kumar, A. (2015). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. International Journal of Pharmaceutical Sciences and Research, 6(8), 3196. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Puerstinger, G., et al. (2017). Antiviral imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridine derivatives. ResearchGate. [Link]

  • F. Hoffmann-La Roche AG. (2024). Imidazo[4,5-c]pyridine derivatives as toll-like receptor agonists.
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  • Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Wang, J., et al. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Wang, J., et al. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Cline, J. C., et al. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Puerstinger, G., et al. (2012). Imidazo [4,5-c] pyridine compounds and methods of antiviral therapy.
  • Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-872. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 141, 106831. [Link]

  • Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(4), 1138-1143. [Link]

  • Buffeteau, T., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

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Sources

A Predictive Spectroscopic and Mass-Profiling Guide to 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a reliable, predictive framework for its characterization. We will explore the anticipated ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and key coupling constants, and predict the mass spectrum, with a focus on the molecular ion and characteristic isotopic patterns. This guide is intended for researchers in medicinal chemistry and drug development who may synthesize or encounter this compound.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound belonging to the imidazopyridine class. Such scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to function as bioisosteres and interact with a wide range of biological targets. The presence of both chlorine and fluorine atoms provides unique electronic properties and potential metabolic stability, making this compound a valuable building block for novel therapeutic agents.

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. NMR and MS are the principal techniques for this purpose. This guide will provide the expected spectroscopic signature of the title compound to aid in its unambiguous identification.

For clarity in the following spectral discussions, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide key information based on the number of signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their integration values.

Recommended Experimental Protocol

A standard protocol for acquiring a high-quality ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as protic solvents may lead to the exchange of the N-H proton.

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.[1]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 5 seconds, to ensure full relaxation of all protons for accurate integration.[2]

    • Number of Scans: 16-64 scans, depending on sample concentration.

Predicted Spectral Data

The structure has three distinct types of protons, which should give rise to three signals in the ¹H NMR spectrum.

Predicted SignalAtomPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
1H28.0 - 8.5Singlet (s)-1H
2H67.0 - 7.5Doublet (d)³JH6-F7 ≈ 8-10 Hz1H
3H112.0 - 14.0Broad Singlet (br s)-1H
Rationale and Interpretation
  • H2 Proton (δ 8.0 - 8.5): This proton is on the electron-deficient imidazole ring and is adjacent to two nitrogen atoms. This environment causes a significant downfield shift, typical for protons in such heterocyclic systems. It has no adjacent protons, so it is expected to appear as a sharp singlet.

  • H6 Proton (δ 7.0 - 7.5): This proton is on the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen (N5) and the fluorine atom at C7. The fluorine atom at the C7 position will couple with the H6 proton through three bonds. This ³JH-F coupling is expected to be in the range of 8-10 Hz, splitting the H6 signal into a clean doublet.[3][4]

  • H1 (N-H) Proton (δ 12.0 - 14.0): The proton on the imidazole nitrogen is acidic and typically appears as a broad signal far downfield. Its exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, it should be clearly observable.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Recommended Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Spectrometer: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2-5 seconds. Quaternary carbons and those bonded to fluorine often have longer relaxation times.[1][2]

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

Predicted Spectral Data

The molecule has 6 unique carbon atoms. A key feature will be the large one-bond coupling between C7 and the attached fluorine atom (¹JC-F) and smaller two- and three-bond couplings.

Predicted SignalAtomPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
1C7155 - 165Doublet (d)¹JC-F ≈ 240-260 Hz
2C4145 - 155Singlet (s) or small d-
3C2140 - 150Singlet (s) or small d-
4C5a135 - 145Doublet (d)²JC-F ≈ 15-25 Hz
5C7a125 - 135Doublet (d)²JC-F ≈ 20-30 Hz
6C6110 - 120Doublet (d)²JC-F ≈ 20-30 Hz
Rationale and Interpretation
  • C7 (δ 155 - 165): This carbon is directly bonded to the highly electronegative fluorine atom. This causes a strong downfield shift and a very large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatic systems.[5][6] The signal will be split into a large doublet.

  • C4 (δ 145 - 155): This carbon is bonded to chlorine and adjacent to a nitrogen atom, both of which are deshielding, placing its resonance downfield.

  • C2 (δ 140 - 150): The C2 carbon of the imidazole ring is typically found in this region. It may show a small four-bond coupling to fluorine (⁴JC-F), but this might not be resolved.

  • C5a, C7a, C6: These carbons will all exhibit smaller two-bond (²JC-F) or three-bond (³JC-F) couplings to the fluorine atom, splitting their signals into doublets with expected J-values between 5 and 30 Hz.[6][7] The carbon adjacent to the fluorine (C6) and the bridgehead carbons (C5a, C7a) will be most affected.

Predicted Mass Spectrum

Mass spectrometry provides the exact molecular weight and elemental formula, and its fragmentation can offer further structural clues.

Recommended Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[8]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Analysis Mode: Positive ion mode is recommended, as the nitrogen atoms in the heterocyclic system are readily protonated to form an [M+H]⁺ ion.

Predicted Data and Interpretation
  • Molecular Formula: C₆H₃ClFN₃

  • Monoisotopic Mass: 169.0003 g/mol

  • Expected Ion: In positive ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺.

  • Predicted m/z:

    • [M+H]⁺: 170.0076 (corresponding to the ³⁵Cl isotope)

    • [M+2+H]⁺: 172.0046 (corresponding to the ³⁷Cl isotope)

Key Feature: Chlorine Isotopic Pattern A definitive feature in the mass spectrum will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9] This results in a characteristic pattern for the molecular ion peak:

  • An M peak (in this case, [M+H]⁺ at m/z 170.0076).

  • An M+2 peak ([M+2+H]⁺ at m/z 172.0046) that is approximately one-third the intensity of the M peak.[9][10][11][12]

The observation of this ~3:1 intensity ratio for peaks separated by 2 m/z units is a strong confirmation of the presence of a single chlorine atom in the molecule.

Analytical Workflow

The overall process for the structural confirmation of a newly synthesized batch of this compound can be visualized as follows.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent acq_1h ¹H NMR Acquisition prep_nmr->acq_1h acq_13c ¹³C NMR Acquisition prep_nmr->acq_13c prep_ms Dilute in MeOH/ACN acq_ms HRMS (ESI-TOF) Acquisition prep_ms->acq_ms interp_1h Analyze Shifts, Couplings, Integration acq_1h->interp_1h interp_13c Analyze Shifts, C-F Couplings acq_13c->interp_13c interp_ms Confirm Mass & Cl Isotope Pattern acq_ms->interp_ms struct_confirm Structural Confirmation interp_1h->struct_confirm interp_13c->struct_confirm interp_ms->struct_confirm

Caption: General workflow for spectroscopic analysis and structural confirmation.

Conclusion

This guide outlines the expected spectroscopic fingerprint for this compound. The key identifying features are:

  • ¹H NMR: Three distinct signals, including a downfield singlet for H2, a doublet for H6 showing a ~8-10 Hz coupling to fluorine, and a very downfield broad singlet for the N-H proton.

  • ¹³C NMR: Six carbon signals, with the C7 signal appearing as a doublet with a large ¹JC-F coupling constant of ~250 Hz, and other carbons showing smaller, characteristic C-F couplings.

  • Mass Spec: A protonated molecular ion [M+H]⁺ at m/z ~170, accompanied by an [M+2+H]⁺ peak at m/z ~172 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

By comparing experimental data to these detailed predictions, researchers can confidently verify the identity and purity of this important heterocyclic building block.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Zhang, S., & Li, Z. (2017). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 31(7), 639-650. Available at: [Link]

  • Jonas, S., & Kuhn, S. (2019). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Cheminformatics, 11(1), 69. Available at: [Link]

  • Guan, Y., Sowndarya, S.V.S., Gallegos, L.C., St. John, P.C., & Paton, R.S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11796-11806. Available at: [Link]

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  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

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  • Reich, H. J. (2007). Coupling of Protons with Fluorine Page. University of Wisconsin. Available at: [Link]

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  • Lustig, E., & Hansen, E. A. (1970). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of Magnetic Resonance, 3(3), 329-335. Available at: [Link]

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  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Available at: [Link]

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  • SpectraBase. (n.d.). imidazo[1,5-a]pyridine. Available at: [Link]

  • Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. RSC Advances, 5(105), 86355-86359. Available at: [Link]

  • Kaltschnee, L., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19685-19690. Available at: [Link]

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  • Duke University NMR Center. (n.d.). Coupling constants. Available at: [Link]

  • Aires-de-Sousa, J., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Available at: [Link]

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An In-depth Technical Guide to the Structural Analogs of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine: Synthesis, Biological Activity, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the structural analogs of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, a key heterocyclic core. We will delve into the synthetic strategies for this core and its derivatives, explore their diverse biological applications with a focus on oncology, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[4,5-c]pyridine framework.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The structural analogy between the imidazo[4,5-c]pyridine core and endogenous purines has made it a focal point of extensive biological investigation. This structural mimicry allows these compounds to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[1] Imidazopyridines are known to modulate the activity of crucial cellular pathways, making them valuable scaffolds for the development of agents targeting cancer, infectious diseases, and inflammatory conditions.[1] The diverse biological activities reported for this class of compounds include inhibition of poly(ADP-ribose) polymerase (PARP), modulation of GABAA receptors, and inhibition of various kinases, highlighting their versatility in drug design.[1]

This guide will specifically focus on the structural analogs of this compound. The introduction of halogen atoms at the 4- and 7-positions of the imidazo[4,5-c]pyridine ring system is anticipated to significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby modulating its biological activity and pharmacokinetic profile.

Synthesis of the this compound Core and its Analogs

The synthesis of the this compound core (a hypothetical key intermediate for the purpose of this guide) and its analogs generally relies on the construction of the fused imidazole ring onto a pre-functionalized pyridine backbone. A plausible and versatile synthetic approach involves the cyclization of a suitably substituted 3,4-diaminopyridine derivative.

Proposed Synthesis of the Core Scaffold

A logical synthetic pathway to the core this compound would commence from a readily available starting material such as 3-amino-5-fluoropyridine. The key intermediate for the cyclization is the corresponding 3,4-diamino-5-fluoropyridine derivative. While the direct synthesis of this specific diamine is not widely reported, a rational route can be proposed based on established pyridine chemistry.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 3-amino-5-fluoropyridine

  • To a solution of 3-amino-5-fluoropyridine in concentrated sulfuric acid, a nitrating mixture (e.g., potassium nitrate in sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is stirred for a specified period, then carefully poured onto ice.

  • The resulting solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the nitro-substituted product, 3-amino-5-fluoro-4-nitropyridine.

  • The product is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group to form 3,4-diamino-5-fluoropyridine

  • The 3-amino-5-fluoro-4-nitropyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or catalytic hydrogenation (e.g., H2, Pd/C), is employed to reduce the nitro group to an amine.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 3,4-diamino-5-fluoropyridine.

Step 3: Chlorination of the Pyridine Ring

  • To obtain the desired 4-chloro substituent, a chlorination step on a suitable precursor is necessary. A plausible strategy involves the Sandmeyer reaction on a 4-amino-3-nitropyridine derivative. Alternatively, direct chlorination of a pre-formed imidazopyridine can be explored, though this may lead to issues with regioselectivity. For a more controlled synthesis, starting with a pre-chlorinated pyridine is often preferred.

Step 4: Imidazole Ring Formation

  • The resulting 4-chloro-5-fluoro-pyridine-3,4-diamine is then cyclized to form the imidazo[4,5-c]pyridine ring. A common method is the reaction with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst.[1]

  • The diamine and triethyl orthoformate are heated under reflux for several hours.

  • After cooling, the product crystallizes and can be collected by filtration.

Synthetic_Pathway A 3-amino-5-fluoropyridine B 3-amino-5-fluoro-4-nitropyridine A->B Nitration (HNO3/H2SO4) C 3,4-diamino-5-fluoropyridine B->C Reduction (Fe/AcOH or H2, Pd/C) D 4-chloro-5-fluoro- pyridine-3,4-diamine C->D Chlorination (e.g., Sandmeyer reaction) E 4-chloro-7-fluoro-1H- imidazo[4,5-c]pyridine D->E Cyclization (Triethyl orthoformate)

Synthesis of Structural Analogs

The versatility of the imidazo[4,5-c]pyridine core allows for the synthesis of a wide array of structural analogs through modifications at various positions of the bicyclic system.

  • Analogs with Substitution at the 2-position: These are readily synthesized by varying the cyclization agent. For instance, using different carboxylic acids or their derivatives in a condensation reaction with the diaminopyridine precursor will introduce diverse substituents at the 2-position.[1] Aromatic aldehydes can also be used in an oxidative cyclocondensation to yield 2-aryl substituted analogs.[2]

  • Analogs with Substitution at the Imidazole Nitrogen (N1 or N3): Alkylation of the pre-formed imidazo[4,5-c]pyridine ring with various alkyl halides in the presence of a base can introduce substituents on the imidazole nitrogen atoms. It is important to note that this reaction can often lead to a mixture of N1 and N3 isomers, requiring careful separation and characterization.

  • Analogs with Modifications on the Pyridine Ring: The functional groups on the pyridine ring (chloro and fluoro) can be replaced through nucleophilic aromatic substitution reactions. For example, the chlorine atom at the 4-position can be displaced by various nucleophiles such as amines, alcohols, or thiols, leading to a diverse library of compounds.

A particularly efficient method for generating libraries of substituted imidazo[4,5-c]pyridines is through solid-phase synthesis. This approach often starts with a resin-bound amine which is reacted with a dihalogenated nitropyridine. Subsequent substitution of the second halogen, reduction of the nitro group, and cyclization with an aldehyde allows for the rapid generation of a diverse set of analogs.

Biological Activities and Therapeutic Potential

Structural analogs of this compound are expected to exhibit a range of biological activities, with oncology being a prominent area of investigation.

Anticancer Activity

The imidazo[4,5-c]pyridine scaffold has been identified as a promising framework for the development of novel anticancer agents.[2]

  • PARP Inhibition: Several imidazo[4,5-c]pyridine derivatives have been reported as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The introduction of specific substituents on the imidazo[4,s-c]pyridine core can modulate the potency and selectivity of PARP inhibition.

  • Kinase Inhibition: The imidazo[4,5-c]pyridine core has also been explored as a scaffold for kinase inhibitors. For instance, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are often dysregulated in various cancers, including glioblastoma.[3] Furthermore, imidazo[4,5-c]quinolines have been developed as inhibitors of the PI3K/PKB signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.[4]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Src Src RTK->Src AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Src->Proliferation DNA_Repair DNA Repair PARP PARP PARP->DNA_Repair Analog Imidazo[4,5-c]pyridine Analogs Analog->PI3K Inhibition Analog->Src Inhibition Analog->PARP Inhibition

Antimicrobial Activity

Derivatives of the imidazo[4,5-c]pyridine scaffold have also demonstrated promising antimicrobial properties. The introduction of halogen atoms can enhance the antimicrobial activity of these compounds.[1] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.

PositionSubstituent TypeGeneral Effect on Anticancer ActivityReference
2 Small alkyl groupsOften well-tolerated or beneficial.[1]
Aryl or heteroaryl groupsCan significantly enhance potency, likely through additional binding interactions with the target protein.[2]
4 Amino or substituted amino groupsCrucial for activity in many kinase inhibitors, forming key hydrogen bonds in the ATP-binding pocket.[3]
Halogens (e.g., Chloro)Can increase potency through favorable electronic and steric interactions. Often improves pharmacokinetic properties.[1]
7 Halogens (e.g., Fluoro)Can enhance metabolic stability and membrane permeability.[1]
N1/N3 Alkyl or substituted alkyl groupsCan modulate solubility and cell permeability. The specific substitution pattern can influence target selectivity.

Key SAR Insights:

  • Halogenation: The presence of halogens, such as chlorine and fluorine, on the pyridine ring is a common feature in many biologically active imidazo[4,5-c]pyridines. These substituents can influence the electronic distribution of the ring system, affecting its ability to interact with biological targets. Halogenation can also enhance lipophilicity, which may improve cell membrane permeability.[1]

  • Substitution at C2: The substituent at the 2-position plays a critical role in determining the potency and selectivity of the compound. Large, aromatic groups at this position have been shown to be beneficial for the anticancer activity of some analogs, likely by providing additional binding interactions within the target protein's active site.

  • Substitution at N1 and N3: Modification of the imidazole nitrogens can impact the physicochemical properties of the compounds, such as solubility and pKa. This, in turn, can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Future Perspectives and Conclusion

The this compound scaffold holds significant promise as a versatile template for the design of novel therapeutic agents. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for the development of new drugs targeting a range of diseases, particularly cancer.

Future research in this area should focus on:

  • Elucidation of the precise mechanism of action of these compounds through detailed biochemical and cellular assays.

  • Optimization of the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Exploration of novel therapeutic applications beyond oncology, such as in the treatment of neurodegenerative and inflammatory diseases.

References

  • Krause, M., Foks, H., & Gobiś, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. [Link]

  • Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular diversity, 28(5), 2817–2829. [Link]

  • Wodlinger, K., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 1059–1063. [Link]

  • Zhu, Q., Wang, X., Chu, Z., He, G., Dong, G., & Xu, Y. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 23(7), 1993–1996. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European journal of medicinal chemistry, 89, 21–31. [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1086–1097. [Link]

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Topic: The Discovery and Synthetic Evolution of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine core, a heterocyclic scaffold bioisosteric with naturally occurring purines, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural and electronic similarity to purines like adenine and guanine has driven decades of research, revealing its vast therapeutic potential.[3][4] Initially explored as simple purine analogues, these compounds, often referred to as 3-deazapurines, have emerged as "privileged scaffolds".[5] They are capable of interacting with a wide array of biological targets, leading to the development of potent kinase inhibitors, antiviral agents, and receptor modulators.[3][5][6][7] This guide provides an in-depth historical and technical overview of the imidazo[4,5-c]pyridine core, tracing its journey from initial discovery through the evolution of its synthesis—from classical condensation reactions to modern catalytic and solid-phase methodologies. We will explore the causality behind key experimental choices and provide validated protocols to empower researchers in the field.

The Genesis: Discovery and Foundational Synthesis

The impetus for the initial exploration of imidazo[4,5-c]pyridines was rooted in the principle of bioisosterism. By replacing the N-7 nitrogen of the purine core with a carbon atom, chemists created the 3-deazapurine scaffold, aiming to modulate the parent molecule's biological activity, selectivity, and metabolic stability. This seemingly simple structural change opened a new frontier in drug design.

The foundational methods for constructing this scaffold are elegant in their simplicity, relying on the cyclocondensation of 3,4-diaminopyridine with a one-carbon electrophile. Two classical, yet still relevant, approaches dominate the early history: the Phillips and Weidenhagen-type reactions.

The Phillips Condensation: Cyclization with Carboxylic Acids

The most direct and widely employed method for synthesizing the imidazo[4,5-c]pyridine core is the Phillips condensation.[8] This reaction involves heating 3,4-diaminopyridine with a carboxylic acid or its derivative (e.g., orthoester, acid chloride). The reaction is typically facilitated by an acid catalyst and dehydrating agent, which drives the formation of the imidazole ring.

Expert Insight: The choice of reaction medium is critical. Polyphosphoric acid (PPA) is a superior choice for this transformation as it acts as both the acidic catalyst and a powerful dehydrating agent, efficiently removing the two molecules of water generated during the cyclization and driving the reaction to completion.[3] For simple, unsubstituted cores, refluxing in formic acid is also highly effective.[3]

Phillips_Weidenhagen cluster_0 Start 3,4-Diaminopyridine p1 Start->p1 p2 Start->p2 Product Imidazo[4,5-c]pyridine Acid Carboxylic Acid or Derivative (R-COOH) Acid->Product Phillips Reaction (e.g., PPA, heat) Aldehyde Aldehyde (R-CHO) Aldehyde->Product Weidenhagen Reaction (Oxidative Condensation) p1->Acid p2->Aldehyde

Caption: Foundational synthetic routes to the imidazo[4,5-c]pyridine core.

Experimental Protocol 1: Phillips Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine

This protocol provides a self-validating system for the synthesis of a model compound using a classical approach.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminopyridine (5.0 g, 45.8 mmol, 1.0 equiv).

  • Reaction Setup: Carefully add polyphosphoric acid (PPA, ~50 mL) to the flask. The mixture will become a thick, stirrable slurry.

  • Addition of Acid: Add acetic acid (2.75 g, 45.8 mmol, 1.0 equiv) to the slurry.

  • Cyclization: Heat the reaction mixture to 150-160 °C using an oil bath and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Work-up: Allow the mixture to cool to approximately 80-90 °C. Cautiously pour the viscous solution onto crushed ice (~200 g) with stirring. This is a highly exothermic process.

  • Neutralization & Precipitation: The resulting acidic solution is carefully neutralized by the slow addition of concentrated ammonium hydroxide (NH₄OH) until a pH of 8-9 is reached. This must be done in an ice bath to control the temperature. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the title compound.

The Evolution of Synthetic Strategy

While robust, classical methods often require harsh conditions and can have limited tolerance for sensitive functional groups. As the demand for more complex and diverse imidazo[4,5-c]pyridine derivatives grew, particularly in high-throughput screening for drug discovery, more sophisticated and milder synthetic routes were developed.

Reductive Cyclization Strategies

An alternative to starting with the diamine is to begin with a precursor like 3-amino-4-nitropyridine. This approach involves an initial reaction (e.g., acylation or condensation) at the amino group, followed by reduction of the nitro group and subsequent in-situ cyclization.

Expert Insight: This strategy is particularly useful for controlling regioselectivity in more complex systems. The nitro group is a strong deactivator, which can influence the reactivity of other positions on the pyridine ring during preliminary substitution steps. Common reducing agents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are effective for the nitro group reduction.[2][3]

Solid-Phase Synthesis for Library Generation

The advent of combinatorial chemistry necessitated the development of solid-phase syntheses to rapidly generate libraries of analogues. This approach involves anchoring a starting material to a polymer resin and performing sequential reactions before cleaving the final product.

An efficient method begins with a polymer-supported amine which is reacted with a suitable pyridine building block like 2,4-dichloro-3-nitropyridine.[5] Subsequent steps involve displacement of the second chlorine, reduction of the nitro group, and finally, imidazole ring closure with an aldehyde, followed by cleavage from the resin.[5]

Solid_Phase_Synthesis Resin Polymer Resin (e.g., Rink Amide) Step1 Step 1: Couple Amine to Resin Resin->Step1 Step2 Step 2: Arylate with 2,4-dichloro-3-nitropyridine Step1->Step2 Step3 Step 3: Displace Cl with solution-phase Amine (R¹-NH₂) Step2->Step3 Step4 Step 4: Reduce Nitro Group (e.g., SnCl₂) Step3->Step4 Step5 Step 5: Cyclize with Aldehyde (R²-CHO) Step4->Step5 Step6 Step 6: Cleave from Resin (e.g., TFA) Step5->Step6 Final Trisubstituted Imidazo[4,5-c]pyridine Library Step6->Final

Caption: General workflow for solid-phase synthesis of an imidazo[4,5-c]pyridine library.

A Privileged Scaffold in Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold has proven to be exceptionally fruitful in drug discovery, interacting with numerous target classes. Its rigid, planar structure and hydrogen bonding capabilities (as both donor and acceptor) make it an ideal framework for binding within enzyme active sites and receptor pockets.

Below is a summary of key biological activities demonstrated by derivatives of this versatile core.

Target Class / Activity Example Compound/Derivative Therapeutic Area Citations
Kinase Inhibition Src and Fyn Kinase InhibitorsGlioblastoma (Oncology)[6]
PARP InhibitorsOncology[3]
Antiviral Activity Anti-HCV AgentsInfectious Disease[5]
Bovine Viral Diarrhea Virus (BVDV) InhibitorsVeterinary/Infectious Disease[3]
Receptor Modulation A₂A Adenosine Receptor AntagonistsCNS Disorders[5]
Angiotensin II (AT₁) Receptor AntagonistsHypertension[7]
Enzyme Inhibition 3-deazaneplanocin A (DZNep) - EZH2 InhibitorOncology, Virology[3]
Antimitotic Agents Carbamate DerivativesOncology[9][10][11]

Conclusion

The history of the imidazo[4,5-c]pyridine scaffold is a compelling narrative of chemical innovation driven by biological necessity. From its conceptualization as a simple purine isostere, it has blossomed into one of the most significant heterocyclic systems in modern medicinal chemistry. The evolution from high-temperature condensation reactions to sophisticated, multi-step solid-phase and catalytic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of critical biological pathways. For researchers and drug development professionals, a deep understanding of this scaffold's synthetic history and versatility is not merely an academic exercise but a practical tool for designing the next generation of therapeutics.

References

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  • Krasavin, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(1), 59-66. [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 767-772. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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  • Synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. (2008). ResearchGate. [Link]

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  • Temple, C., Jr., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 33(2), 656-661. [Link]

  • Foks, H., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules. [Link]

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  • PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse range of high-value therapeutic targets. Its structural resemblance to endogenous purines allows for favorable interactions within the ATP-binding sites of numerous enzymes, particularly protein kinases. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific, halogenated derivative: 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. While direct biological data for this precise molecule is nascent, this guide synthesizes established structure-activity relationships (SAR) of analogous compounds to postulate high-probability therapeutic targets. Furthermore, we present a series of detailed, field-proven experimental protocols to systematically validate these hypotheses, guiding the user from initial target identification to preclinical in vivo evaluation.

Introduction: The Imidazo[4,5-c]pyridine Core - A Scaffold of Therapeutic Promise

The imidazo[4,5-c]pyridine nucleus is a heterocyclic aromatic system that has garnered significant attention in drug discovery due to its bioisosteric similarity to the purine scaffold. This structural mimicry allows it to engage with a multitude of biological macromolecules that recognize purine-containing ligands, such as ATP. Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of various enzyme families, most notably protein kinases and poly(ADP-ribose) polymerases (PARPs), which are pivotal in oncology and other disease areas.[1][2][3]

The subject of this guide, this compound, incorporates two key halogen substitutions. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, including its lipophilicity, metabolic stability, and target-binding affinity. The electron-withdrawing nature of chlorine and fluorine can significantly influence the electronic distribution within the heterocyclic core, potentially enhancing interactions with target proteins.[4] Given the established precedent of halogenated imidazopyridines as potent enzyme inhibitors, a systematic investigation into the therapeutic targets of this specific derivative is warranted.

Postulated Therapeutic Targets: An Evidence-Based Approach

Based on a thorough analysis of the structure-activity relationships of closely related imidazo[4,5-c]pyridine analogs, we have identified two primary classes of enzymes as high-probability targets for this compound: Protein Kinases and Poly(ADP-ribose) Polymerases (PARPs) .

Protein Kinase Inhibition: A Strong Likelihood

The imidazopyridine scaffold is a well-established hinge-binding motif for a multitude of protein kinases.[2][3][5] The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.

Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent inhibitors of Src family kinases (SFKs), which are frequently overexpressed and activated in a variety of solid tumors, including glioblastoma.[6] The presence of a chlorine atom on related scaffolds has been shown to contribute to potent inhibitory activity.[6] SFKs play crucial roles in cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy.[7][8][9][10]

Recent studies have highlighted imidazo[4,5-c]pyridine derivatives as potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[11][12][13] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and certain DNA-damaging chemotherapies.[11][12][13][14][15] The specific halogenation pattern of this compound may confer desirable properties for DNA-PK inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The structural similarity of the imidazo[4,5-c]pyridine core to the nicotinamide portion of NAD+, the substrate for PARP enzymes, makes it a promising scaffold for PARP inhibitor development. Indeed, imidazo[4,5-c]pyridinecarboxamide derivatives have been successfully developed as potent PARP-1 inhibitors.[1][16] PARP inhibitors have shown significant clinical efficacy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[17] They can also potentiate the effects of DNA-damaging agents like temozolomide.[1][18][19][20][21]

Experimental Workflows for Target Validation

This section provides a comprehensive suite of experimental protocols to systematically investigate and validate the postulated therapeutic targets of this compound.

Initial Target Screening: In Vitro Enzyme Inhibition Assays

The first step in validating the therapeutic potential of our compound of interest is to assess its direct inhibitory activity against the postulated enzyme targets in a cell-free system.

Two common methods for assessing kinase inhibition are the radiometric assay and the fluorescence polarization assay.

Table 1: Comparison of In Vitro Kinase Assay Methodologies

FeatureRadiometric AssayFluorescence Polarization (FP) Assay
Principle Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[22][23][24]Measures the change in polarization of fluorescently labeled tracer upon displacement by the inhibitor.[25][26][27][28]
Advantages Direct measurement of catalysis, high sensitivity, considered a "gold standard".[23]Non-radioactive, homogeneous format, amenable to high-throughput screening.[25]
Disadvantages Requires handling of radioactive materials, lower throughput.Indirect measurement of inhibition, potential for compound interference with fluorescence.

Protocol 1: Radiometric Kinase Assay (Dot Blot Format) [22]

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest (e.g., Src, DNA-PK), its specific peptide substrate, and the assay buffer.

    • Add this compound at a range of concentrations (typically from 1 nM to 100 µM) or a vehicle control (DMSO).

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Detection:

    • Spot a small aliquot of each reaction onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity incorporated into the substrate using a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Fluorescence Polarization (FP) Kinase Binding Assay [25][26][27]

  • Assay Setup:

    • In a microplate, combine the kinase, a fluorescently labeled tracer (an ATP-competitive ligand), and the assay buffer.

    • Add this compound at various concentrations or a vehicle control.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

A colorimetric assay is a straightforward method for assessing PARP activity.

Protocol 3: Colorimetric PARP Assay [4][29][30][31]

  • Plate Preparation:

    • Coat a 96-well plate with histones, which will serve as the substrate for PARP.

    • Block the wells to prevent non-specific binding.

  • Enzymatic Reaction:

    • Add a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells.

    • Add this compound at various concentrations or a vehicle control.

    • Incubate at room temperature for 60 minutes to allow for poly(ADP-ribosyl)ation of the histones.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP to detect the incorporated biotinylated PAR polymers.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction.

  • Data Analysis:

    • A decrease in absorbance indicates PARP inhibition.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Confirming that the compound binds to its intended target within a living cell is a critical step. CETSA is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][32][33][34][35]

Protocol 4: Cellular Thermal Shift Assay (CETSA) [32][33][34][35]

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., a glioblastoma line for SFK or DNA-PK, or a BRCA-deficient cancer line for PARP).

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantifying Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity between a small molecule and its protein target.[36][37][38][39][40]

Protocol 5: Surface Plasmon Resonance (SPR) Analysis [36][37][40]

  • Chip Preparation:

    • Immobilize the purified target protein (e.g., Src kinase, DNA-PK, PARP1) onto a sensor chip.

  • Binding Analysis:

    • Flow solutions of this compound at various concentrations over the chip surface.

    • Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Fit the sensorgram data to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

In Vivo Target Validation and Efficacy Studies

Demonstrating therapeutic efficacy in a relevant animal model is the ultimate goal of preclinical drug development.

For targets implicated in glioblastoma, an orthotopic xenograft model provides a clinically relevant system.[2][5][6][41][42][43][44]

Table 2: Recommended Glioblastoma Cell Lines for In Vivo Studies

Cell LineKey Characteristics
U87MG Widely used, forms well-defined tumors.[16][45]
U251MG More invasive than U87MG, better recapitulates the infiltrative nature of glioblastoma.[3][45]
T98G Known for its resistance to chemotherapy, useful for studying combination therapies.[3][16][45]
Patient-Derived Xenograft (PDX) Lines More accurately reflect the heterogeneity and biology of human glioblastoma.[2][6][43]

Protocol 6: Orthotopic Glioblastoma Xenograft Model [2][5][6][41]

  • Tumor Cell Implantation:

    • Stereotactically inject human glioblastoma cells (e.g., U87MG, U251MG, or a PDX line) into the brain of immunocompromised mice.

  • Treatment Regimen:

    • Once tumors are established (monitored by bioluminescence or MRI), treat the mice with this compound, vehicle control, and/or standard-of-care therapy (e.g., radiation for DNA-PK inhibitors).

  • Efficacy Assessment:

    • Monitor tumor growth and the overall health and survival of the mice.

    • At the end of the study, harvest the tumors for pharmacodynamic and biomarker analysis (e.g., Western blot for phosphorylated target proteins).

This model is designed to evaluate the ability of a PARP inhibitor to enhance the efficacy of the alkylating agent temozolomide.[1][18][19][20][21]

Protocol 7: PARP Inhibitor Combination Therapy Model [18][20][21]

  • Model Selection:

    • Use a tumor model known to be sensitive to temozolomide potentiation by PARP inhibitors (e.g., a xenograft of a BRCA-deficient cancer cell line or a glioblastoma model).[1][19]

  • Treatment Groups:

    • Establish four treatment groups: vehicle control, this compound alone, temozolomide alone, and the combination of the two agents.

  • Evaluation:

    • Monitor tumor growth inhibition and survival.

    • A synergistic effect is indicated if the combination therapy results in significantly greater tumor growth delay or increased survival compared to either monotherapy.

Visualization of Key Concepts

To further elucidate the experimental workflows and biological pathways discussed, the following diagrams are provided.

Signaling Pathways

Signal_Transduction cluster_SFK Src Family Kinase (SFK) Pathway cluster_DNAPK DNA-PK Pathway (NHEJ) cluster_PARP PARP Pathway (SSB Repair) Growth_Factor_Receptor Growth Factor Receptor SFK Src Family Kinase Growth_Factor_Receptor->SFK Activation Downstream_Effectors Downstream Effectors (e.g., FAK, Paxillin) SFK->Downstream_Effectors Phosphorylation Proliferation_Survival Proliferation, Survival, Metastasis Downstream_Effectors->Proliferation_Survival DNA_DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DNA_DSB->Ku70_80 Binding DNA_PK DNA-PK Ku70_80->DNA_PK Recruitment & Activation DNA_Repair DNA Repair DNA_PK->DNA_Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Binding & Activation PARylation Poly(ADP-ribosyl)ation (PAR) PARP->PARylation Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins

Figure 1: Simplified signaling pathways for postulated targets.

Experimental Workflows

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_cell Cellular Assays cluster_vivo In Vivo Evaluation Enzyme_Assay In Vitro Enzyme Assays (Kinase, PARP) SPR Surface Plasmon Resonance (Binding Kinetics) Enzyme_Assay->SPR Determine IC50 CETSA Cellular Thermal Shift Assay (Target Engagement) SPR->CETSA Validate Binding Affinity Cell_Viability Cell Viability/Proliferation Assays CETSA->Cell_Viability Confirm Target Binding Xenograft Orthotopic Xenograft Model Cell_Viability->Xenograft Assess Cellular Potency Efficacy Efficacy Studies (Tumor Growth, Survival) Xenograft->Efficacy

Sources

A Technical Guide to 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine: A Privileged Purine Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural and electronic mimicry of endogenous purines is a cornerstone of modern medicinal chemistry, enabling the design of targeted therapeutics for a vast array of diseases. Among the various heterocyclic scaffolds employed as purine isosteres, the imidazo[4,5-c]pyridine core has emerged as a particularly fruitful template. This technical guide provides an in-depth examination of a specific, highly functionalized derivative: 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. We will explore the strategic rationale for its design, detailing its synthesis, chemical reactivity, and its pivotal role as a versatile building block in the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

The Strategic Value of Purine Isosteres in Drug Design

The purine ring system, embodied by adenine and guanine, is fundamental to cellular life, forming the informational core of DNA and RNA and the energetic currency of ATP. Enzymes that process purine-containing substrates, such as protein kinases, polymerases, and metabolic enzymes, are therefore critical nodes in cellular signaling. Dysregulation of these enzymes is a hallmark of numerous pathologies, including cancer, inflammation, and viral infections.[1][2][3]

Consequently, designing small molecules that can compete with endogenous purines is a highly validated therapeutic strategy.[4] This is the domain of purine isosteres—scaffolds that replicate the key steric and electronic features of the natural purine core required for target binding, while offering distinct advantages:

  • Novelty and Intellectual Property: Isosteres provide a pathway to novel chemical matter, distinct from existing therapeutics.

  • Modulation of Physicochemical Properties: Subtle changes in the heterocyclic core can dramatically alter properties like solubility, metabolic stability, and cell permeability.[4][5]

  • Vectorial Exploration of Chemical Space: Isosteres provide new attachment points for substituents, allowing medicinal chemists to probe regions of a target's binding site that are inaccessible to natural purines.[4][5]

The imidazo[4,5-c]pyridine scaffold, also known as a 3-deazapurine, is an excellent isostere of the natural purine nucleus.[6] It maintains the critical imidazole portion and the overall bicyclic topology necessary for recognition by many purine-binding proteins.

G cluster_Purine Natural Purine (Adenine) cluster_Isostere This compound cluster_Key Key Features Purine Isostere HBD H-Bond Donor HBD->p_N9 HBD->i_N1 HBA H-Bond Acceptor HBA->p_N1 HBA->p_N7 Vectors Substitution Vectors Vectors->i_Cl Vectors->i_F

Figure 1: Comparison of Adenine and its Isostere.

Synthesis and Physicochemical Properties

The utility of a building block is dictated by its accessibility and predictable reactivity. The this compound scaffold can be constructed through a multi-step sequence starting from commercially available pyridine precursors. While multiple synthetic routes exist for related imidazopyridines, a common strategy involves the construction of a substituted diaminopyridine followed by cyclization to form the imidazole ring.[3][6][7]

Representative Synthetic Pathway

A plausible and efficient synthetic route begins with a dichlorofluoropyridine derivative, which undergoes nitration, followed by sequential nucleophilic substitution, reduction, and cyclization.

G Start 2,4-dichloro-3-nitropyridine Step2_Product Intermediate A (Displacement of C4-Cl) Start->Step2_Product Step 1: Nucleophilic Aromatic Substitution (SnAr) Step1_Product Polymer-supported amine (e.g., R-NH-Resin) Step1_Product->Step2_Product Step3_Product Intermediate B (Displacement of C2-Cl) Step2_Product->Step3_Product Step 2: Second SnAr (Solution-phase amine) Step4_Product Intermediate C (Nitro Reduction) Step3_Product->Step4_Product Step 3: Reduction (e.g., SnCl2 or Fe/AcOH) Final_Product Target Scaffold (Imidazo[4,5-c]pyridine) Step4_Product->Final_Product Step 4: Cyclization (e.g., with an aldehyde)

Figure 2: General Synthetic Workflow.

This solid-phase approach allows for the directed synthesis of specific isomers and the facile introduction of diversity elements.[6]

Physicochemical Properties & Reactivity

The title compound's true value lies in the handles provided by its halogen substituents.

  • The C4-Chloro Group: This position is analogous to the C6 position of purines. The chlorine is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine, alcohol, or thiol-based side chains, which can be tailored to interact with specific residues in a target's active site.

  • The C7-Fluoro Group: Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to modulate electronic properties and block metabolic oxidation. It can enhance binding affinity through favorable interactions and improve the overall pharmacokinetic profile of a drug candidate.

PropertyValueSource
Molecular FormulaC6H3ClFN3[8]
Molecular Weight171.56 g/mol Calculated
XLogP3~1.5Estimated
H-Bond Donors1Calculated
H-Bond Acceptors3Calculated

Table 1: Key Physicochemical Properties.

Application in Kinase Inhibitor Drug Discovery: A Case Study Approach

The imidazo[4,5-c]pyridine core is a privileged scaffold for inhibitors of protein kinases, which utilize ATP for their catalytic function.[1] The scaffold effectively mimics the adenine portion of ATP, allowing it to bind in the highly conserved ATP-binding pocket. The substituents at the C4 and C7 positions then provide the basis for achieving potency and selectivity.[4][5]

A prominent example of a target class for which this scaffold has proven effective is the Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK4.[1][9][10] IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for treating inflammatory and autoimmune diseases.[2][11]

G TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Scaffolding & Activation IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Kinase Activity TRAF6 TRAF6 Activation IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Inflammatory Cytokine Production (e.g., TNF-α) NFkB_MAPK->Cytokines Inhibitor Scaffold-Based IRAK4 Inhibitor Inhibitor->IRAK4 Binds ATP Pocket, Blocks Activity

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of a novel heterocyclic compound, 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. Imidazopyridines, a class of compounds characterized by a fused imidazole and pyridine ring system, have garnered significant interest in medicinal chemistry due to their structural similarity to purines and their diverse biological activities.[3] This guide details a strategic, multi-assay approach to elucidating the cytotoxic profile of this specific derivative. We will explore the rationale behind selecting a panel of assays that measure distinct cellular endpoints: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By integrating data from these orthogonal methods, researchers can build a robust, preliminary understanding of the compound's cytotoxic potential and its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific reasoning that underpins a rigorous and insightful preliminary cytotoxicity assessment.

Introduction: The Rationale for Cytotoxicity Screening of this compound

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4][5][6] The specific compound, this compound, is a halogenated derivative. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its therapeutic efficacy.

Preliminary cytotoxicity screening is a critical initial step in the drug discovery pipeline.[1][2] It serves to identify compounds with potential therapeutic value and to eliminate those with unfavorable toxicity profiles early in the development process. A comprehensive initial assessment of cytotoxicity involves evaluating a compound's effect on cell viability and proliferation.[1] This guide outlines a multi-faceted approach to this screening, employing a battery of in vitro assays to provide a holistic view of the cytotoxic effects of this compound.

Experimental Design: A Multi-Parametric Approach

To obtain a comprehensive understanding of the cytotoxic potential of this compound, a multi-parametric approach is essential. This involves utilizing a panel of assays that interrogate different aspects of cell health and death. The three assays detailed in this guide—MTT, LDH, and Caspase-3/7—were chosen for their distinct and complementary mechanisms.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8][10]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of LDH from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[13][14][15]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17][18] Activation of these caspases is a reliable indicator of apoptosis.[17][19]

By employing these three assays, we can not only determine if the compound is cytotoxic but also gain initial insights into the mechanism of cell death (i.e., necrosis vs. apoptosis).

Cell Line Selection

The choice of cell line is a critical factor that can influence the outcome of cytotoxicity assays.[20] For a preliminary screen, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for potential selective toxicity. For the purpose of this guide, we will outline the protocol using a common cancer cell line, such as MCF-7 (human breast adenocarcinoma), and a non-cancerous cell line, like HEK293 (human embryonic kidney cells), to determine a selectivity index.[11][21]

Compound Preparation and Concentration Range

The this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[22] Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations for the assay. It is crucial to determine an appropriate concentration range to generate a complete dose-response curve. A typical starting point for a novel compound might range from 0.1 µM to 100 µM.[23]

Experimental Protocols

The following are detailed, step-by-step methodologies for the selected cytotoxicity assays.

General Cell Culture and Plating
  • Culture the selected cell lines (e.g., MCF-7 and HEK293) in their appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[23]

MTT Assay Protocol

This protocol is adapted from standard, widely accepted methodologies.[8][24]

  • Compound Treatment: After overnight incubation, remove the growth medium and replace it with fresh medium containing serial dilutions of this compound. Include appropriate controls: untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released into the culture supernatant.[12][13]

  • Compound Treatment: Treat the cells with serial dilutions of the compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the desired incubation period, carefully collect a small aliquot of the culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.[14][15]

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Caspase-3/7 Activity Assay Protocol

This protocol utilizes a luminogenic or fluorogenic substrate for caspase-3 and -7.[16][17]

  • Compound Treatment: Treat the cells with the test compound as previously described.

  • Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent or a similar substrate directly to the wells of the 96-well plate.[16]

  • Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour) to allow for cell lysis and the caspase cleavage reaction.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[16]

Data Analysis and Interpretation

Calculation of IC50 Values

For each assay, the raw data (absorbance, luminescence, or fluorescence) should be normalized to the control values. The percentage of cell viability or cytotoxicity is then plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in the measured parameter.[20][25]

Data Presentation

Summarize the calculated IC50 values in a clear and concise table for easy comparison across the different assays and cell lines.

Table 1: Hypothetical Preliminary Cytotoxicity Profile of this compound

AssayCell LineIncubation TimeIC50 (µM)
MTT MCF-748 hoursValue
HEK29348 hoursValue
LDH MCF-748 hoursValue
HEK29348 hoursValue
Caspase-3/7 MCF-724 hoursValue
HEK29324 hoursValue
Interpreting the Results

The interpretation of the IC50 values requires careful consideration of the assay's endpoint.

  • A low IC50 value in the MTT assay indicates a potent reduction in metabolic activity, which could be due to either cell death or inhibition of proliferation (cytostatic effect).[26]

  • A low IC50 value in the LDH assay suggests that the compound induces cell membrane damage, a hallmark of necrosis.

  • A low IC50 value in the Caspase-3/7 assay is a strong indicator that the compound induces apoptosis.

Visualizing the Experimental Workflow

A clear visualization of the experimental workflow is crucial for understanding the overall screening process.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound This compound Stock Solution treatment Treat Cells with Serial Dilutions of Compound compound->treatment cell_culture Cell Culture (e.g., MCF-7, HEK293) seeding Seed Cells in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase measurement Measure Absorbance/ Luminescence mtt->measurement ldh->measurement caspase->measurement calculation Calculate % Viability/ Cytotoxicity measurement->calculation ic50 Determine IC50 Values calculation->ic50 interpretation Interpret Results & Determine Mechanism ic50->interpretation

Caption: Experimental workflow for the preliminary cytotoxicity screening of a novel compound.

Potential Signaling Pathways

While a preliminary screen does not definitively elucidate signaling pathways, the results can suggest potential avenues for further investigation. For example, the induction of apoptosis, as detected by the Caspase-3/7 assay, points towards the involvement of intrinsic or extrinsic apoptotic pathways.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome compound This compound intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic initiator Initiator Caspases (e.g., Caspase-8, 9) intrinsic->initiator extrinsic->initiator executioner Executioner Caspases (Caspase-3, 7) initiator->executioner apoptosis Apoptosis executioner->apoptosis

Caption: Simplified overview of the major apoptotic signaling pathways.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the preliminary cytotoxicity screening of this compound. By employing a multi-parametric approach that includes the MTT, LDH, and Caspase-3/7 assays, researchers can obtain a comprehensive initial assessment of the compound's cytotoxic potential and gain valuable insights into its mechanism of action. The data generated from this screening will be instrumental in making informed decisions regarding the further development of this promising imidazopyridine derivative as a potential therapeutic agent. Future studies should aim to confirm the mechanism of action using more specific assays, evaluate the compound in a broader panel of cell lines, and eventually progress to in vivo toxicity and efficacy models.

References

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  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
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  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Imidazopyridine Carbohydrazide Derivatives. Retrieved from [Link]

  • R-Discovery. (2015). Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. Retrieved from [Link]

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  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against various cell lines (cancerous and non-cancerous). Retrieved from [Link]

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  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

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  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Springer. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • Sci-Hub. (2020). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

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  • PubChem. (n.d.). 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridine. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Chloro-7-Fluoro-1H-Imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The described methodology is built upon established principles of heterocyclic chemistry, offering a rational and reproducible pathway to this key intermediate. The protocol is designed for execution by trained laboratory personnel and emphasizes safety, efficiency, and high-purity outcomes. Each step is accompanied by expert insights into the underlying chemical principles, ensuring a deep understanding of the experimental choices.

Introduction

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, being an isostere of naturally occurring purines.[1] This structural similarity allows compounds bearing this moiety to interact with a wide array of biological targets, leading to their investigation as potential therapeutic agents, including for conditions such as cancer.[2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their potency, selectivity, and metabolic stability. This protocol details a robust synthetic route to this compound, a valuable building block for the synthesis of novel pharmaceutical candidates.

The synthetic strategy hinges on the classical construction of the imidazole ring by cyclization of an appropriately substituted 3,4-diaminopyridine precursor.[3][4] The chosen pathway involves a multi-step synthesis starting from a commercially available halogenated pyridine, followed by sequential amination, nitration, reduction, and final cyclization.

Overall Synthetic Scheme

The synthesis of this compound (IV) is proposed to proceed via a four-step sequence starting from 2,4-dichloro-5-fluoropyridine (I).

Synthetic_Pathway I 2,4-Dichloro-5-fluoropyridine (I) II 2-Chloro-5-fluoro-4-aminopyridine (II) I->II 1. Amination (NH4OH, heat) III 2-Chloro-5-fluoro-3-nitro-4-aminopyridine (III) II->III 2. Nitration (H2SO4, HNO3) IV_precursor 2-Chloro-5-fluoro-pyridine-3,4-diamine (IV) III->IV_precursor 3. Reduction (Fe, NH4Cl) V This compound (V) IV_precursor->V 4. Cyclization (Triethyl Orthoformate, H+)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Reagents such as nitric acid, sulfuric acid, and phosphorus oxychloride are highly corrosive and must be handled with extreme care.

Part 1: Synthesis of 2-Chloro-5-fluoro-4-aminopyridine (II)

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 2-position due to the electron-withdrawing effect of the ring nitrogen. Aqueous ammonia serves as the nucleophile.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2,4-Dichloro-5-fluoropyridine (I) 167.99 10.0 g 0.0595
Ammonium Hydroxide (28-30%) 35.05 100 mL ~1.48

| Dioxane | 88.11 | 50 mL | - |

Procedure:

  • To a 250 mL high-pressure reaction vessel, add 2,4-dichloro-5-fluoropyridine (10.0 g, 59.5 mmol), dioxane (50 mL), and concentrated ammonium hydroxide (100 mL).

  • Seal the vessel and heat the mixture to 120 °C with vigorous stirring.

  • Maintain the temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to afford 2-chloro-5-fluoro-4-aminopyridine (II) as a solid.

Part 2: Synthesis of 2-Chloro-5-fluoro-3-nitro-4-aminopyridine (III)

Principle: This is an electrophilic aromatic substitution reaction. The amino group at the 4-position is a strong activating group and directs the incoming electrophile (nitronium ion, NO2+) to the ortho position (C3). The nitronium ion is generated in situ from a mixture of concentrated sulfuric and nitric acids.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-5-fluoro-4-aminopyridine (II) 148.55 8.0 g 0.0538
Sulfuric Acid (98%) 98.08 40 mL -

| Nitric Acid (70%) | 63.01 | 10 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (40 mL) and cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 2-chloro-5-fluoro-4-aminopyridine (II) (8.0 g, 53.8 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add concentrated nitric acid (10 mL) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (~200 g) with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-5-fluoro-3-nitro-4-aminopyridine (III). This product is often used in the next step without further purification.

Part 3: Synthesis of 2-Chloro-5-fluoro-pyridine-3,4-diamine (IV)

Principle: This step involves the reduction of the nitro group to an amino group. Iron powder in the presence of an electrolyte like ammonium chloride is a classic and effective method for this transformation, known as the Béchamp reduction.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-5-fluoro-3-nitro-4-aminopyridine (III) 193.55 9.0 g 0.0465
Iron Powder 55.84 13.0 g 0.233
Ammonium Chloride 53.49 1.2 g 0.0224
Ethanol 46.07 150 mL -

| Water | 18.02 | 50 mL | - |

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-chloro-5-fluoro-3-nitro-4-aminopyridine (III) (9.0 g, 46.5 mmol), iron powder (13.0 g, 233 mmol), and ammonium chloride (1.2 g, 22.4 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

  • While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to give 2-chloro-5-fluoro-pyridine-3,4-diamine (IV) as a solid, which can be used in the next step after drying.

Part 4: Synthesis of this compound (V)

Principle: This is the final ring-closing step, a condensation reaction between the 1,2-diamine (IV) and a one-carbon electrophile. Triethyl orthoformate, in the presence of an acid catalyst, serves as a synthetic equivalent of formic acid, leading to the formation of the imidazole ring.[3][4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-5-fluoro-pyridine-3,4-diamine (IV) 163.57 7.0 g 0.0428
Triethyl Orthoformate 148.20 50 mL 0.334

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.4 g | 0.0021 |

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloro-5-fluoro-pyridine-3,4-diamine (IV) (7.0 g, 42.8 mmol), triethyl orthoformate (50 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) for 6 hours.

  • After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to afford the final product, this compound (V). The product can be further purified by recrystallization from ethanol if necessary.

Workflow and Data Management

Experimental_Workflow cluster_prep Preparation & Synthesis cluster_analysis Analysis & Purification start Start: 2,4-Dichloro-5-fluoropyridine step1 Step 1: Amination (S N Ar) start->step1 step2 Step 2: Nitration (EAS) step1->step2 tlc1 TLC Monitoring (Step 1-3) step1->tlc1 purify1 Column Chromatography (Step 1) step1->purify1 step3 Step 3: Reduction (Béchamp) step2->step3 step2->tlc1 filter2 Filtration & Drying (Step 2-4) step2->filter2 step4 Step 4: Cyclization (Condensation) step3->step4 step3->tlc1 step3->filter2 end_product Final Product: This compound step4->end_product step4->filter2 nmr NMR Spectroscopy end_product->nmr ms Mass Spectrometry end_product->ms recrystallize Recrystallization (Optional) filter2->recrystallize recrystallize->nmr

Sources

Application Note: A Practical Guide to Screening 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines, the core of ATP.[1][2] This similarity makes it an excellent starting point for the development of kinase inhibitors.[3][4] This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals on how to systematically screen and characterize the kinase inhibitory potential of a novel derivative, 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. We present detailed, field-proven protocols for both biochemical and cellular assays, from initial high-throughput screening to cellular target engagement and downstream pathway modulation. The methodologies are designed to establish a robust data package for hit validation, including determining potency (IC50), selectivity, and confirmation of on-target activity in a physiological context.

Part 1: Rationale, Compound Handling, and Initial Assessment

The Scientific Rationale: Why Screen This Compound?

Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[5][6] The structural analogy between the imidazo[4,5-c]pyridine core and adenine (a purine) provides a strong rationale for its potential to compete with ATP for the kinase active site.[1] The addition of chloro- and fluoro- substituents on the pyridine ring of this compound can significantly influence its binding affinity, selectivity, and pharmacokinetic properties by forming specific interactions within the ATP-binding pocket of various kinases. This guide outlines the workflow to determine which kinases, if any, are potently and selectively inhibited by this compound.

Compound Preparation and Handling

Proper handling of the test compound is critical for data reproducibility. The following protocol ensures consistency across all assays.

Protocol 1: Preparation of Compound Stock and Assay-Ready Plates

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound, typically 10 mM, in 100% dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays. A 10 mM stock is concentrated enough for subsequent serial dilutions while minimizing the final DMSO concentration in the assay.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Serial Dilution:

    • Perform a serial dilution of the 10 mM stock in 100% DMSO to create a concentration gradient. For a 10-point dose-response curve, a 1:3 dilution series is common.[7]

    • Example: Start with the 10 mM stock, and dilute sequentially to obtain concentrations such as 3.33 mM, 1.11 mM, 370 µM, 123 µM, etc.

  • Assay-Ready Plate Preparation:

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 1 µL) of each concentration from the DMSO dilution plate to the wells of the final assay plate (e.g., a 384-well plate).

    • Include wells with DMSO only to serve as the negative control (100% kinase activity).[8]

    • Include wells with a known potent, non-selective kinase inhibitor like Staurosporine as a positive control (0% kinase activity).[9]

    • Rationale: Preparing an intermediate "assay-ready" plate minimizes the number of pipetting steps involving the concentrated compound during the actual kinase assay, improving accuracy and throughput.

Part 2: Biochemical Kinase Screening: Measuring Direct Enzyme Inhibition

The first step in characterizing a potential inhibitor is to determine if it directly inhibits the activity of purified kinase enzymes in a controlled, in vitro environment.[10] This is typically done through a tiered approach.

cluster_biochem Biochemical Screening Workflow A Primary Screen (Single High Concentration, e.g., 10 µM) B Identify 'Hits' (e.g., >70% Inhibition) A->B C IC50 Determination (10-point Dose-Response Curve) B->C D Determine Potency & Rank Hits C->D E Selectivity Profiling (Screen against a large kinase panel) D->E Advance Promising Hits F Identify Potent & Selective Inhibitors E->F

Caption: A typical workflow for biochemical kinase inhibitor characterization.

Primary Screening & IC50 Determination Protocol

A universal and highly sensitive method for measuring kinase activity is to quantify the amount of ADP produced, which is a direct product of the phosphorylation reaction.[9] The ADP-Glo™ Kinase Assay is a bioluminescent method well-suited for this purpose.[11]

cluster_assay Principle of Luminescence-Based Kinase Assay Kinase Kinase + Substrate + ATP Reaction Phosphorylated Substrate + ADP Kinase->Reaction Phosphorylation Inhibitor 4-chloro-7-fluoro- 1H-imidazo[4,5-c]pyridine Inhibitor->Kinase Inhibits ADP_Glo ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->ADP_Glo ADP is product Step1 Step 1: Kinase Reaction Step1->Kinase Step2 Step 2: ADP Detection Step2->ADP_Glo Kinase_Detection Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Kinase_Detection Luciferase Luciferase/Luciferin Kinase_Detection->Luciferase Light Light (Luminescence) Luciferase->Light

Caption: The two-step process of the ADP-Glo™ kinase assay.

Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

  • Kinase Reaction Setup (in a 384-well plate):

    • To the assay-ready plate wells containing 1 µL of serially diluted compound (or DMSO), add 5 µL of a 2X kinase/substrate solution prepared in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9]

    • Allow the plate to incubate for 10-15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibitor potency.[12]

    • Incubate the plate for 60 minutes at 30°C. This time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, produces a light signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • For Primary Screen: Calculate the percent inhibition for the single concentration:

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • For IC50 Determination: Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Potency and Selectivity

The IC50 values obtained should be tabulated to provide a clear overview of the compound's potency and selectivity against a panel of kinases.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A (e.g., SRC) 255
Kinase B (e.g., LCK) 458
Kinase C (e.g., PI3Kα) >10,00020
Kinase D (e.g., AURKA) 1,50015
Table 1: Example inhibitory activity data for the test compound. This hypothetical data shows potency against SRC and LCK with selectivity over PI3Kα and AURKA.

Part 3: Cellular Assays: Confirming On-Target Activity

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability, rapid metabolism, or efflux.[8] Therefore, it is crucial to validate hits in cell-based assays.

cluster_cell Cellular Screening Workflow A Cellular Target Engagement (Does the compound bind its target in cells?) B Target Inhibition (Does binding inhibit kinase activity?) A->B C Downstream Pathway Analysis (Is the signaling pathway blocked?) B->C D Phenotypic Response (e.g., Inhibition of cell proliferation) C->D

Caption: A logical workflow for validating a kinase inhibitor in a cellular context.

Cellular Target Engagement

Before measuring inhibition of activity, it is essential to confirm that the compound can enter the cell and physically bind to its intended target. The NanoBRET™ Target Engagement assay is an ideal technology for this purpose.[13]

Protocol 3: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells into a 96-well white assay plate and incubate overnight.

  • Assay Execution:

    • Prepare a solution containing the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase.

    • Add the test compound at various concentrations to the cells, followed immediately by the tracer solution.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Rationale: The assay works by competitive displacement. If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-kinase fusion and the tracer.[13]

  • Data Acquisition:

    • Add the Nano-Glo® Substrate to all wells to generate the luciferase signal.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (tracer) signals.

    • Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine a cellular IC50 value for target binding.

Cellular Target Inhibition

Confirmation of target engagement should be followed by demonstrating that this binding event leads to the inhibition of the kinase's catalytic activity within the cell. A straightforward way to measure this is to assess the phosphorylation status of a known, direct substrate of the target kinase via Western Blot.[8]

Protocol 4: Target Phosphorylation Analysis by Western Blot

  • Cell Treatment:

    • Plate a relevant cell line (one that expresses the active target kinase) and allow cells to adhere.

    • Treat the cells with serially diluted this compound for a specific duration (e.g., 1-2 hours).

    • Rationale: The cell line and treatment time must be chosen carefully. The cell line should have a constitutively active kinase or be stimulated to activate the kinase pathway of interest.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after cell lysis.

    • Quantify the total protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[14]

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-SRC Tyr416).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.

    • Quantify the band intensities using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates cellular target inhibition.

Part 4: Best Practices and Troubleshooting

Observation Potential Cause Recommended Action
High biochemical potency, low/no cellular activity Poor cell permeability; compound is an efflux pump substrate; rapid metabolism in cells.Perform a cellular target engagement assay (e.g., NanoBRET™) to confirm target binding.[8] Evaluate compound stability in cell culture medium and microsomes.
High variability between replicate wells Inconsistent pipetting; compound precipitation at high concentrations; unstable reagents.Ensure proper mixing and use calibrated pipettes. Visually inspect wells for precipitation. Prepare fresh reagents and buffers.[8]
Inhibitor appears more potent at high ATP concentrations The compound is an ATP-uncompetitive or non-competitive inhibitor.This is a valuable mechanistic finding. Further kinetic studies are warranted to confirm the mechanism of inhibition.
No inhibition observed in any assay The compound is inactive against the chosen kinases; compound has degraded.Expand the screening to a broader kinase panel. Verify the compound's integrity and purity using LC-MS or NMR.

Conclusion

The systematic workflow detailed in this application note provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By progressing from broad biochemical screens to specific, mechanism-based cellular assays, researchers can confidently identify its primary targets, determine its potency and selectivity, and validate its on-target effects in a physiologically relevant setting. This multi-assay approach is fundamental for building a compelling data package to advance a promising hit compound into the lead optimization phase of drug discovery.

References

The Strategic Application of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient path to novel chemical matter for challenging biological targets.[1][2] This approach hinges on the principle of identifying low-molecular-weight compounds, or "fragments," that bind with high ligand efficiency to a target protein. These initial, often weak-binding, hits then serve as starting points for rational, structure-guided evolution into potent lead compounds.

This guide provides a detailed exploration of a particularly valuable, yet underexplored, fragment: 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine . We will delve into the rationale for its inclusion in a fragment library, provide detailed protocols for its application in a screening campaign, and outline a strategic vision for its evolution from a fragment hit to a lead candidate.

The Rationale: Why this compound?

The imidazo[4,5-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its isosteric resemblance to purines and its recurring presence in a multitude of biologically active agents, particularly kinase inhibitors.[3][4] The specific decoration of this core with both a chlorine and a fluorine atom at strategic positions makes it an exceptionally well-suited fragment for FBDD.

Physicochemical Properties and "Rule of Three" Compliance:

The inherent properties of this compound align well with the "Rule of Three," a guiding principle for fragment library design:

PropertyValue (Estimated)"Rule of Three" Guideline
Molecular Weight171.56 g/mol < 300 Da
cLogP~1.5≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds0≤ 3

These properties make the fragment sufficiently complex to provide meaningful interactions, yet simple enough to ensure a higher probability of binding and offer multiple vectors for chemical elaboration.

The Strategic Value of Halogenation:

The inclusion of both chlorine and fluorine is not arbitrary; it is a deliberate design choice that enhances the fragment's utility:

  • Fluorine: The strategic placement of a fluorine atom can significantly improve key drug-like properties. It is known to enhance metabolic stability, increase membrane permeability, and can form favorable interactions with protein backbones or specific residues like leucine.[5][6][7] This can translate to improved bioavailability and CNS exposure in later-stage compounds.[5] The high electronegativity of fluorine can also modulate the pKa of nearby functionalities, influencing binding interactions.[7][8]

  • Chlorine: The chlorine atom serves a dual purpose. It can participate in halogen bonding, a directional interaction with electron-rich atoms in the protein binding pocket, thereby anchoring the fragment.[9] Crucially, the chlorine atom also provides a readily accessible synthetic handle for fragment evolution. It can be displaced via nucleophilic aromatic substitution or serve as a coupling point in cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid exploration of the surrounding chemical space.[10][11]

Application Workflow: From Library to Hit

The successful application of this compound in an FBDD campaign requires a multi-tiered screening approach. This ensures the efficient identification and robust validation of true binding events.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Triage cluster_2 Structural Characterization Primary_Screen SPR Screening (High-Throughput) Primary_Data Identify Initial Hits (Binding Detected) Primary_Screen->Primary_Data NMR_Screen NMR Spectroscopy (Ligand or Protein-Observed) Primary_Data->NMR_Screen Hits Orthogonal_Data Confirm Binding Eliminate False Positives NMR_Screen->Orthogonal_Data X_Ray X-ray Crystallography Orthogonal_Data->X_Ray Validated Hits Structure_Data Determine Binding Mode (3D Structure) X_Ray->Structure_Data Hit_To_Lead Hit-to-Lead Chemistry X_Ray->Hit_To_Lead Structure-Guided Optimization

FBDD Screening Cascade for Fragment Hit Identification.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is an ideal high-throughput primary screening technique due to its sensitivity and real-time, label-free detection of binding events.

Objective: To rapidly identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Target protein of high purity (>95%)

  • This compound and other library fragments, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+, PBS) with a matched percentage of DMSO to the samples.

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling). Aim for a density that will provide a robust signal without mass transport limitations.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute this stock into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-5%).

  • Screening:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

    • Include buffer-only injections for double referencing to subtract bulk refractive index changes and baseline drift.

  • Data Analysis:

    • Analyze the sensorgrams to identify fragments that cause a significant change in the response units (RU) upon binding.

    • Prioritize hits based on the magnitude of the binding response and visual inspection of the sensorgram shape, looking for evidence of specific binding (i.e., curved association/dissociation phases).

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming direct binding and filtering out non-specific or false-positive hits from the primary screen. Protein-observed methods like the ¹H-¹⁵N HSQC experiment are particularly robust.

Objective: To confirm the binding of this compound to the target protein in solution and map the binding site.

Materials:

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • ¹⁵N-isotopically labeled target protein.

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • Validated fragment hit (this compound) dissolved in deuterated DMSO (DMSO-d6).

Methodology:

  • Sample Preparation: Prepare two NMR samples:

    • Reference: ¹⁵N-labeled protein (e.g., 50-100 µM) in NMR buffer.

    • Test: ¹⁵N-labeled protein at the same concentration, with the addition of the fragment at a concentration typically 5-10 fold higher than the protein concentration. Ensure the final DMSO-d6 concentration is identical in both samples.

  • Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum on the reference sample. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.

    • Acquire a ¹H-¹⁵N HSQC spectrum on the test sample under identical experimental conditions.

  • Data Analysis:

    • Overlay the two spectra.

    • Chemical Shift Perturbations (CSPs): Identify peaks that have shifted their position upon addition of the fragment. Significant CSPs are a strong indication of direct binding.

    • Binding Site Mapping: If the protein's resonance assignments are known, the residues exhibiting CSPs can be mapped onto the protein's 3D structure to identify the binding pocket.

Protocol 3: Structural Characterization by X-ray Crystallography

The "gold standard" for FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target protein. This provides unequivocal proof of binding and reveals the precise interactions that can be exploited for fragment evolution.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein.

  • Cryoprotectant solution.

  • Fragment solution (this compound in a suitable solvent).

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth solution into a solution containing the fragment (typically 1-10 mM) and cryoprotectant.

    • Allow the crystal to soak for a period ranging from minutes to hours to allow the fragment to diffuse into the crystal and bind to the protein.

  • Cryo-cooling: Rapidly cool the soaked crystal to liquid nitrogen temperature (~100 K) to prevent ice formation and radiation damage.

  • Data Collection: Mount the cryo-cooled crystal on the diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Analyze the resulting electron density maps. The presence of clear, unambiguous electron density in the binding pocket that fits the this compound molecule confirms its binding and orientation.

    • Refine the model to obtain a high-resolution structure of the complex.

From Hit to Lead: A Strategic Outlook

Once the binding mode of this compound is confirmed, the hit-to-lead phase begins. The goal is to "grow" the fragment into a more potent and selective molecule by adding chemical functionalities that make additional favorable interactions with the target.

Hit_To_Lead cluster_0 Vector 1: C4-Position (Growth) cluster_1 Vector 2: Imidazole N-H (Linking) cluster_2 Vector 3: C7-Position (Modulation) Fragment Initial Hit This compound C4_Chem Suzuki/Sonogashira Coupling (displacing Cl) Fragment->C4_Chem NH_Chem Alkylation/Arylation Fragment->NH_Chem C7_Chem Explore F vs. H/Me Fragment->C7_Chem C4_Goal Explore adjacent hydrophobic pocket C4_Chem->C4_Goal Lead Potent Lead Compound C4_Goal->Lead NH_Goal Access second binding sub-pocket NH_Chem->NH_Goal NH_Goal->Lead C7_Goal Fine-tune electronics and solubility C7_Chem->C7_Goal C7_Goal->Lead Synthesis A 2,4-dichloro-5-nitropyridine B Intermediate 1 (Amination) A->B NH3 C Intermediate 2 (Reduction of Nitro) B->C Fe / AcOH D This compound (Cyclization) C->D Orthoformate

Plausible Synthetic Route.

A more detailed, though still generalized, procedure based on related syntheses is as follows: [4][12][13]

  • Amination: Treatment of a suitable di-halogenated nitropyridine with ammonia to selectively install an amino group.

  • Fluorination (if necessary): If a fluorinated starting material is not available, a nucleophilic aromatic substitution (SNAr) with a fluoride source or a Balz-Schiemann type reaction could be employed at an appropriate stage. [14]3. Nitro Reduction: Reduction of the nitro group to an amine, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation, to form the key diamine intermediate. [12]4. Imidazole Ring Formation: Cyclization of the resulting diamine with an orthoformate or a similar one-carbon source under acidic conditions to construct the fused imidazole ring, yielding the final fragment. [13]

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist practicing FBDD. Its combination of a privileged heterocyclic core, compliance with the "Rule of Three," and strategically placed halogen atoms provides a unique starting point for the development of novel therapeutics. The chlorine atom offers a robust handle for synthetic elaboration, while the fluorine atom can confer desirable pharmacokinetic properties and specific binding interactions. By employing a systematic workflow of biophysical screening and structure-based design, this fragment can serve as a powerful seed for generating potent, selective, and drug-like lead compounds against a range of important biological targets.

References

  • Zhang, L., et al. (2021). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(8), 2416–2426. [Link]

  • Kim, H., et al. (2025). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Medicinal Chemistry, 16(1), 133-140. [Link]

  • Perry, D. A., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]

  • Oda, H. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kao Corporation. [Link]

  • Oh, C., et al. (2015). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 58(15), 6166–6182. [Link]

  • Oh, C., et al. (2015). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of Medicinal Chemistry, 58(15), 6166-6182. [Link]

  • Ghandi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Lájer, B., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(11), 664–670. [Link]

  • Rostom, S. A. F., et al. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(21), 7268. [Link]

  • Venable, J. D., et al. (2012). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 3(10), 831–836. [Link]

  • Gerster, J. F., et al. (2000). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, 43(5), 839-845. [Link]

  • Gerster, J. F., et al. (2000). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 43(5), 839–845. [Link]

  • ResearchGate. (1994). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Request PDF. [Link]

  • Sadybekov, A., & Stahl, E. L. (2017). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neuroscience, 11, 523. [Link]

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  • Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. PDF. [Link]

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  • Gkeka, P. T., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10816. [Link]

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Sources

protocols for derivatization of the imidazo[4,5-c]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of the Imidazo[4,5-c]pyridine Scaffold

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system, a fused heterocycle of imidazole and pyridine, represents a privileged scaffold in medicinal chemistry. Its structural analogy to naturally occurring purines, specifically as an isostere of adenine and guanine where the N3 atom is replaced by a carbon (termed a 3-deazapurine), has made it a cornerstone for the development of novel therapeutics.[1][2][3] This structural mimicry allows molecules based on this scaffold to interact with biological targets that typically bind purines, such as kinases, polymerases, and receptors.

Derivatives of imidazo[4,5-c]pyridine have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of protein kinases, activity as A2A adenosine receptor antagonists, and roles as antiviral and antitumor agents.[1][4] The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols and expert insights into the primary methods for derivatizing the imidazo[4,5-c]pyridine scaffold, aimed at researchers and scientists in drug development.

Foundational Synthesis: Accessing the Imidazo[4,5-c]pyridine Scaffold

Before derivatization, the core heterocyclic system must be synthesized. A prevalent and reliable method involves the condensation of 3,4-diaminopyridine with aldehydes, carboxylic acids, or their equivalents.[5][6] The reaction with an aldehyde, often facilitated by an oxidizing agent or specific reaction conditions, provides a direct route to 2-substituted imidazo[4,5-c]pyridines.

Protocol 0: Synthesis of 2-Aryl-5H-imidazo[4,5-c]pyridine

This protocol describes a general procedure for the synthesis of the core scaffold via condensation.

Materials:

  • 3,4-Diaminopyridine

  • Substituted Benzaldehyde

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 3,4-diaminopyridine (1.0 eq) and the sodium metabisulfite adduct of the corresponding substituted benzaldehyde (1.0 eq).

  • Add a minimal amount of DMF to create a slurry.

  • Heat the reaction mixture to 130 °C and maintain for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.

  • Dry the crude product and recrystallize from ethanol to yield the pure 2-aryl-5H-imidazo[4,5-c]pyridine.[6][7]

Protocol 1: Regioselective N-Alkylation

Scientific Rationale: N-alkylation is a fundamental tool for probing the structure-activity relationship (SAR) of the imidazo[4,5-c]pyridine core. The scaffold possesses multiple nitrogen atoms that can be alkylated: the pyrrole-like nitrogen in the imidazole ring and the pyridine nitrogen. This creates a regioselectivity challenge, as different isomers can possess vastly different biological activities and physical properties. Typically, under basic conditions using an alkyl halide, alkylation preferentially occurs on the pyridine nitrogen (N5), which is generally more nucleophilic.[7][8]

Workflow for N-Alkylation

A Imidazo[4,5-c]pyridine Core B Add Alkyl Halide (R-X) & Base (e.g., K₂CO₃) in DMF A->B C Heat Reaction Mixture (e.g., 60-80 °C) B->C D Aqueous Workup & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS) E->F G N5-Regioisomer (Major Product) E->G Separate H Other Regioisomers (Minor Products) E->H Separate

Caption: Workflow for N-alkylation of the imidazo[4,5-c]pyridine scaffold.

Detailed Step-by-Step Protocol:
  • Preparation: To a solution of the parent 2-substituted-5H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., 4-chlorobenzyl chloride, 1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C for 4-12 hours. Monitor the reaction's progress using TLC.

  • Workup: After the reaction is complete, pour the mixture into ice water. A precipitate will form, which can be collected by filtration. Alternatively, if no precipitate forms, extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the regioisomers.

  • Characterization: The primary product is typically the N5-alkylated isomer.[6] The definitive structural assignment of the regioisomers must be performed using advanced NMR techniques, specifically 2D-NOESY, which shows through-space correlation between the newly introduced N-CH₂ protons and the protons on the pyridine ring.[6][7]

Expert Insights & Trustworthiness:

  • Causality of Regioselectivity: The higher electron density and steric accessibility of the pyridine nitrogen (N5) compared to the imidazole nitrogens often favor its alkylation under these conditions.

  • Self-Validation: The protocol's trustworthiness is established by the rigorous characterization step. Without 2D-NOESY or HMBC analysis, the identity of the resulting isomer is ambiguous. This analytical validation is non-negotiable for ensuring the integrity of subsequent biological testing.

ParameterConditionExpected OutcomeReference
Base K₂CO₃, Cs₂CO₃Anhydrous conditions are crucial.[6][7]
Solvent DMF, DMSOGood solubility for reactants.[6]
Temperature 25 - 80 °CVaries with alkyl halide reactivity.[7]
Major Isomer N5-alkylationPredominant product in most cases.[6][7]
Yields 40 - 85%Dependent on substrate and conditions.[6]

Protocol 2: Palladium/Copper-Catalyzed Direct C2-H Arylation

Scientific Rationale: Direct C-H arylation has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions. It avoids the pre-functionalization (e.g., halogenation) of the heterocyclic core, directly coupling a C-H bond with an aryl halide. For the related imidazo[4,5-b]pyridine scaffold, C2-arylation is a well-established method that proceeds efficiently, particularly when the imidazole nitrogen is protected.[9][10][11] This strategy is directly translatable to the imidazo[4,5-c]pyridine system. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and proceeds via a proposed concerted metallation-deprotonation (CMD) mechanism.[9][10]

Catalytic Cycle for C-H Arylation

cluster_0 cluster_1 cluster_2 A Pd(0)Lₙ C Ar-Pd(II)-X A->C B Ar-X Oxidative Addition F Het-Pd(II)-Ar C->F D Imidazo[4,5-c]pyridine (Het-H) D->F E Concerted Metallation- Deprotonation (CMD) F->A H Het-Ar F->H G Reductive Elimination

Caption: Proposed catalytic cycle for direct C-H arylation.

Detailed Step-by-Step Protocol:
  • Scaffold Protection (Recommended): Protect the imidazole nitrogen of the starting imidazo[4,5-c]pyridine. The (2-methoxyethoxy)methyl (MEM) group is effective. This prevents side reactions and directs arylation to the C2 position.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-protected imidazo[4,5-c]pyridine (1.0 eq), aryl halide (e.g., aryl iodide or bromide, 1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), Copper(I) iodide (CuI, 10-20 mol%), a suitable ligand if necessary (e.g., a phosphine ligand, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or DMF via syringe.

  • Reaction: Heat the sealed tube to 100-140 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Deprotection (if necessary): Remove the protecting group under appropriate conditions (e.g., acidic treatment for MEM) to yield the final C2-arylated product.

Expert Insights & Trustworthiness:

  • Role of Protection: While not always mandatory, N-protection on the imidazole ring significantly enhances reaction efficiency and regioselectivity, preventing competitive N-arylation and directing the metal catalyst to the C2-H bond. This insight is critical for reproducible, high-yielding synthesis.[9][10]

  • Catalyst System: The combination of palladium and copper is often synergistic. The copper(I) is believed to facilitate the C-H activation step.[9] The choice of ligand can also be crucial for success with less reactive aryl chlorides.

ComponentExampleRationaleReference
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Active Pd(0) is formed in situ.[9]
Co-catalyst CuIFacilitates C-H activation.[9][10]
Base Cs₂CO₃, K₂CO₃, K₃PO₄Essential for the deprotonation step.[9]
Solvent Dioxane, DMF, NMPHigh-boiling polar aprotic solvents.[5]
Substrate Aryl Iodides, BromidesMore reactive than aryl chlorides.[9]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for forming C-C bonds, particularly for synthesizing biaryl compounds. This reaction requires a halogenated imidazo[4,5-c]pyridine, which is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.[12] The reaction's popularity stems from the mild conditions, the commercial availability of a vast array of boronic acids, and its tolerance of numerous functional groups.[12]

Workflow for Suzuki Cross-Coupling

A Halo-Imidazo[4,5-c]pyridine (e.g., Bromo-derivative) C Combine A & B with Pd Catalyst (e.g., Pd(PPh₃)₄) & Base (e.g., K₂CO₃) A->C B Arylboronic Acid B->C D Add Solvent (e.g., Toluene/Ethanol/H₂O) C->D E Heat Reaction (Conventional or Microwave) D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography or Recrystallization) F->G H Final Coupled Product G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:
  • Precursor Synthesis: Synthesize the required halo-imidazo[4,5-c]pyridine (e.g., 6-bromo- or 2-chloro- derivative) using standard halogenation methods starting from the corresponding amino- or hydroxy-precursor.

  • Reaction Setup: To a reaction vessel (suitable for conventional heating or microwave), add the halo-imidazo[4,5-c]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture. A common system is toluene/ethanol/water (e.g., 4:1:1).

  • Reaction:

    • Conventional Heating: Heat the mixture to reflux (80-110 °C) for 6-24 hours.

    • Microwave Irradiation: Heat in a microwave reactor at 100-150 °C for 15-60 minutes. Microwave heating often dramatically reduces reaction times and improves yields.[5][12]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography or recrystallization.

Expert Insights & Trustworthiness:

  • Microwave Advantage: The use of microwave-enhanced conditions is highly recommended for library synthesis, as it enables rapid derivatization and optimization of reaction conditions.[5][12]

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable workhorse, other modern catalysts featuring advanced phosphine ligands (e.g., SPhos, XPhos) can be more effective for challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.

  • Base and Solvent: The choice of base and the inclusion of water in the solvent system are critical for activating the boronic acid in the transmetalation step of the catalytic cycle.

ParameterConditionRationaleReference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Robust and versatile for many substrates.[12]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates boronic acid for transmetalation.[12]
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂OBiphasic system is often optimal.[12]
Heating Microwave (100-150 °C)Significantly reduces reaction time.[5][12]
Yields 60 - 95%Generally high-yielding and reliable.[5]

Conclusion

The imidazo[4,5-c]pyridine scaffold is a validated and highly versatile starting point for the discovery of new chemical entities with significant therapeutic potential. The derivatization protocols outlined here—N-alkylation, direct C-H arylation, and Suzuki-Miyaura cross-coupling—represent the core synthetic toolbox for any researcher working with this heterocycle. Mastery of these methods, with a clear understanding of the causality behind reagent choice and reaction conditions, enables the systematic and efficient exploration of chemical space around the scaffold. The rigorous application of analytical techniques to verify regiochemistry and purity is essential to ensure that the resulting structure-activity relationship data is reliable, ultimately accelerating the journey from a promising scaffold to a potential drug candidate.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines - RSC Publishing. (2013). Retrieved January 4, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Impact of 3-deazapurine nucleobases on RNA properties - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 4, 2026, from [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed. (2013). Retrieved January 4, 2026, from [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation | Request PDF. (2021). Retrieved January 4, 2026, from [Link]

  • HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines - RSC Blogs. (2013). Retrieved January 4, 2026, from [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed. (2013). Retrieved January 4, 2026, from [Link]

  • Impact of 3-deazapurine nucleobases on RNA properties - PubMed. (2021). Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this heterocyclic system have been identified as potent inhibitors of key cellular signaling proteins, including protein kinases like PKB, AKT, and CDK9, and have shown promise as anticancer and antiviral agents.[1][2] The specific analogue, 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, represents a novel chemical entity whose biological activity remains to be fully characterized.

This guide provides a comprehensive suite of in vitro assay methods designed for researchers, scientists, and drug development professionals to elucidate the mechanism of action, potency, and cellular efficacy of this compound. The protocols herein are structured to follow a logical discovery cascade, beginning with direct target interaction in biochemical assays and progressing to the assessment of its effects within a complex cellular environment. As many imidazopyridine derivatives are known kinase inhibitors, the following protocols are centered around this likely target class, but can be adapted for other enzyme targets.[2][3]

Part 1: Biochemical Assays - Direct Target Interaction and Potency

The initial step in characterizing a novel compound is to determine its direct effect on a purified biological target, typically an enzyme like a protein kinase.[4] Biochemical assays are essential for quantifying inhibitory potency (e.g., IC50) and confirming a direct binding interaction.[5]

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6] Inhibition of the kinase by a compound like this compound results in a decrease in ADP production and a corresponding reduction in the luminescent signal.

Causality Behind Experimental Choices:

  • Luminescence Detection: Offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[5]

  • ATP at Km: Running the reaction at the Michaelis constant (Km) for ATP ensures that the assay is sensitive to competitive inhibitors.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the purified kinase and substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) in kinase buffer to optimal concentrations, which should be determined empirically.[6]

    • Prepare a solution of ATP at 2x the Km concentration for the specific kinase.

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute further in kinase buffer to create a 10-point concentration-response curve. Ensure the final DMSO concentration in the assay is ≤1%.[5]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution or vehicle control (buffer with DMSO).

    • Add 10 µL of the kinase/substrate mixture to each well and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[6]

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the enzyme kinetics.

  • Signal Detection (Following ADP-Glo™ Kinase Assay Kit instructions):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "vehicle control" wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays - Probing Cellular Efficacy and Mechanism

While biochemical assays are crucial for determining direct potency, they do not reflect the complexities of a cellular environment, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[7] Cell-based assays are therefore a critical next step to validate a compound's activity in a more physiologically relevant context.[8]

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit a specific signaling pathway within intact cells by measuring the phosphorylation status of a downstream substrate of the target kinase.

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: These reagents provide high specificity for detecting the activated (phosphorylated) state of a target protein, offering a direct readout of upstream kinase activity.[9]

  • Serum Starvation: Synchronizes cells in a quiescent state, reducing basal signaling activity and allowing for a clearer observation of ligand- or growth factor-induced pathway activation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase pathway) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF, PDGF) for a short period (e.g., 10-30 minutes) to activate the target pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein levels against the compound concentration to determine the cellular EC50.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] It is used to determine the functional consequence of inhibiting a signaling pathway essential for cell survival.

Causality Behind Experimental Choices:

  • Metabolic Readout: The reduction of MTT by mitochondrial dehydrogenases in living cells provides a robust and widely used method to assess the overall health and proliferative capacity of a cell population.[10]

  • Dose-Response Curve: Evaluating the compound over a range of concentrations is essential for determining its potency in affecting cell viability (GI50).

Experimental Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (media only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Visualization

Clear presentation of quantitative data is paramount for interpretation and comparison.

Table 1: Summary of In Vitro Potency for this compound

Assay TypeTarget/Cell LineEndpointResult (IC50/EC50/GI50)
Biochemical ActivityKinase X% Inhibitione.g., 150 nM
Cellular PhosphorylationCell Line Yp-Substrate Levelse.g., 450 nM
Cell ViabilityCell Line Y% Viabilitye.g., 1.2 µM

Diagrams for Conceptual Understanding

Graphviz diagrams are provided to illustrate the experimental workflows and the underlying biological rationale.

G cluster_0 Biochemical Assay Workflow A Compound + Purified Kinase Pre-incubation B Add Substrate + ATP Initiate Reaction A->B C Stop Reaction Deplete ATP B->C D Detect ADP Production (Luminescence) C->D E Calculate IC50 D->E

Caption: Workflow for a luminescence-based biochemical kinase assay.

G GF Growth Factor Receptor Receptor Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate p-Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Compound Imidazopyridine Inhibitor Compound->Kinase Inhibits

Caption: A generic kinase signaling pathway targeted by an inhibitor.

References

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Li, W., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 578–583. [Link]

  • Ueoka, R., et al. (2021). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs, 19(11), 604. [Link]

  • BPS Bioscience. Cell-Based Assays and Expression Kits. [Link]

  • Eurofins Discovery. Cell-Based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Szelag, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4960. [Link]

  • ResearchGate. (Request PDF) Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • PMC - PubMed Central. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). [Link]

  • ResearchGate. (Request PDF) A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]

  • PubMed. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. [Link]

  • ResearchGate. (Request PDF) Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. [Link]

  • Acros Pharmatech. This compound. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

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Application Notes & Protocols: Developing Robust Cell-Based Assays for Imidazo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors targeting pathways crucial in oncology and immunology.[1][2] Translating these promising chemical entities into viable drug candidates requires a suite of robust, physiologically relevant cell-based assays. This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to establish a comprehensive assay cascade. We will cover initial cytotoxicity profiling, direct confirmation of intracellular target engagement, and quantification of downstream functional effects. The methodologies herein are designed to be self-validating systems, ensuring data integrity and accelerating the drug discovery pipeline.

Section 1: A Strategic Framework for Assay Development

A successful assay development campaign does not begin with a single experiment but with a strategic, tiered approach. The goal is to build a funnel that efficiently filters compounds based on increasingly stringent and biologically relevant criteria. This "Assay Funnel" ensures that resources are focused on candidates with the highest potential. The logic flows from general cellular health to specific, on-target activity and, finally, to the desired functional outcome.

The causality behind this tiered approach is critical: a compound's effect on a downstream pathway is meaningless if it is broadly cytotoxic at the same concentration. Similarly, observing a desired functional outcome without confirming that the compound physically engages its intended target in the cell leaves the mechanism of action (MoA) ambiguous. Therefore, each step provides essential context for the next.

AssayFunnel A Tier 1: Cytotoxicity Profiling (Establish Therapeutic Window) B Tier 2: Target Engagement (Confirm Intracellular MoA) A->B Viable, Non-Toxic Compounds C Tier 3: Functional Pathway Analysis (Measure Downstream Effects) B->C Target-Engaging Compounds D Lead Candidate C->D Functionally Active Compounds

Figure 1: The Assay Development Funnel. A strategic workflow guiding compound evaluation from broad effects to specific, validated mechanisms of action.

Section 2: Foundational Principles for Assay Integrity

Before proceeding to specific protocols, several foundational principles must be rigorously observed to ensure the generation of trustworthy and reproducible data.

  • Cell Line Selection and Maintenance: The choice of cellular model is paramount. While immortalized cell lines are workhorses due to their ease of culture, it is crucial to select a line that endogenously expresses the target of interest at physiologically relevant levels.[3] For imidazo[4,5-c]pyridine-based kinase inhibitors, this would be a cell line known to be dependent on (or "addicted to") the specific kinase pathway. Always use cells with a low passage number, maintain consistent seeding densities, and regularly test for mycoplasma contamination to avoid experimental artifacts.[4]

  • Compound Handling and Solubility: Small molecules, including many imidazo[4,5-c]pyridines, can have limited aqueous solubility. Prepare high-concentration stock solutions in 100% DMSO and create a serial dilution series for your dose-response experiments. Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.

  • Inclusion of Essential Controls: Every assay plate must be a self-validating system.[3] This includes:

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) to define the baseline (0% effect).

    • Positive Control: Cells treated with a known, potent inhibitor of the target pathway to define the maximal effect (100% effect).

    • "No Cell" Control: Wells containing only medium and assay reagents to determine background signal.

Section 3: Core Experimental Protocols

The following protocols represent the three essential tiers of the assay funnel. For the purposes of this guide, we will use a hypothetical scenario: evaluating an imidazo[4,5-c]pyridine compound ("IMP-X" ) designed to inhibit a Receptor Tyrosine Kinase (RTK).

Protocol 1: Tier 1 - Cytotoxicity Profiling

The first step is to determine the concentration range at which IMP-X affects cell viability. This establishes the therapeutic window and ensures that subsequent functional assays are performed at non-cytotoxic concentrations. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[5][6]

Methodology: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of IMP-X in complete growth medium. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only and "no cell" control wells.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix gently until the substrate is fully dissolved.[8]

  • Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8] Add 100 µL of prepared CellTiter-Glo® Reagent to each well.[7]

  • Lysis and Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Record luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

  • Data Analysis: Subtract the average background luminescence ("no cell" wells) from all other measurements. Normalize the data by setting the vehicle control as 100% viability and plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Tier 2 - Target Engagement

After defining the non-toxic concentration range, the next critical step is to confirm that IMP-X directly binds to its intended RTK target inside living cells. The NanoBRET™ Target Engagement (TE) Assay is a state-of-the-art method for this purpose.[9] It measures the proximity-based energy transfer between a target protein fused to NanoLuc® Luciferase (the donor) and a fluorescent tracer that binds the target's active site (the acceptor).[10] A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.[11]

SignalingPathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (Target of IMP-X) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK IMPX IMP-X IMPX->RTK Inhibition

Figure 2: A representative RTK signaling pathway inhibited by the hypothetical imidazo[4,5-c]pyridine compound, IMP-X.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target RTK fused to NanoLuc® luciferase. After 24 hours, harvest the cells and resuspend them in Opti-MEM® I medium at a density of 2 x 10⁵ cells/mL.[10]

  • Compound Plating: In a white, 384-well plate, serially dilute IMP-X.

  • Tracer and Cell Addition: Add the NanoBRET® fluorescent tracer at its predetermined optimal concentration. Then, add the transfected cell suspension to all wells.[12]

  • Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.[12]

  • Substrate Addition: Prepare the Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. Add this solution to all wells.[10]

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[12]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration to generate a competitive binding curve and determine the IC50, which reflects the compound's apparent intracellular affinity for the target.

Protocol 3: Tier 3 - Downstream Functional Assay

Confirming target engagement is crucial, but it does not guarantee a functional outcome. The final step is to measure the compound's effect on the downstream signaling pathway. For an RTK inhibitor, a key functional readout is the inhibition of phosphorylation of a downstream substrate, such as ERK. A phospho-specific sandwich ELISA provides a quantitative, high-throughput method for this measurement.[13][14]

Methodology: Phospho-ERK1/2 ELISA

  • Cell Plating and Starvation: Seed cells (e.g., a cancer cell line dependent on the RTK pathway) in a 96-well clear-bottom plate and grow to ~90% confluency. Then, serum-starve the cells for 18-24 hours to reduce basal pathway activity.

  • Compound Pre-treatment: Add serial dilutions of IMP-X (at non-toxic concentrations) to the cells and incubate for 2 hours at 37°C. Include vehicle and positive control inhibitor wells.

  • Pathway Stimulation: Stimulate the RTK pathway by adding the appropriate ligand (e.g., a growth factor like EGF) at a pre-determined EC80 concentration for 10-15 minutes. Include unstimulated control wells.

  • Cell Lysis: Aspirate the medium and immediately add 100 µL of ice-cold cell extraction buffer containing protease and phosphatase inhibitors to each well. Agitate for 10 minutes on an orbital shaker at 4°C.[13]

  • ELISA Procedure:

    • Transfer the cell lysates to the wells of a phospho-ERK ELISA plate, which is pre-coated with a capture antibody.

    • Incubate, wash, and add the detection antibody (e.g., anti-phospho-ERK).

    • Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate, wash, and add TMB substrate. Allow color to develop in the dark.

    • Add Stop Solution and immediately read the absorbance at 450 nm on a microplate reader.[13]

  • Data Analysis: Normalize the data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot the normalized absorbance against compound concentration to determine the functional IC50.

Section 4: Data Interpretation and Assay Validation

Generating data is only half the battle; ensuring its quality is paramount. The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[15] It reflects the dynamic range of the assay and the data variation.[16]

Z'-Factor Calculation:

Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control, respectively.

  • σ_n and μ_n are the standard deviation and mean of the negative control, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is suitable for HTS.[16][17]
0 to 0.5MarginalThe assay may be acceptable but requires optimization to reduce variability.[16]
< 0UnacceptableThe control signals overlap, and the assay cannot distinguish hits from noise.[18]

Table 1: Interpretation of Z'-Factor Values.

Below is a summary of hypothetical data for IMP-X, demonstrating a successful progression through the assay funnel.

Assay TypeKey MetricResult for IMP-XZ'-FactorAssessment
Tier 1: CytotoxicityIC5015.2 µM0.81Excellent assay; compound shows toxicity only at high concentrations.
Tier 2: Target EngagementIC500.05 µM0.75Excellent assay; compound potently engages the intracellular target.
Tier 3: Functional (pERK)IC500.09 µM0.79Excellent assay; target engagement translates to functional pathway inhibition.

Table 2: Hypothetical Assay Cascade Data Summary for Compound IMP-X.

The data in Table 2 tells a compelling story: IMP-X engages its target and inhibits the downstream pathway at concentrations (>150-fold lower) where it exhibits no general cytotoxicity. This provides a strong rationale for advancing IMP-X as a lead candidate.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • NCSU BTEC. (n.d.). Z-factors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • PunnettSquare.Tools. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]

  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

  • Fiorotti, C. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Retrieved from [Link]

  • Global Leading Conferences. (n.d.). Designing Robust Cell-Based Assays MasterClass. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In High-Content Screening. Methods in Molecular Biology. Retrieved from [Link]

  • Epel, M. (2013, October 7). A guide for potency assay development of cell-based product candidates. European Pharmaceutical Review. Retrieved from [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]

  • Assay Genie. (n.d.). Phosphorylation ELISA Kits. Retrieved from [Link]

  • Li, Q., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 766-775. Retrieved from [Link]

  • Edwards, A. A., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1193. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Retrieved from [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 366-377. Retrieved from [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8842-8859. Retrieved from [Link]

  • RayBiotech. (n.d.). Phosphorylation ELISA Kits. Retrieved from [Link]

  • QIAGEN. (n.d.). Protein assay ELISA. Retrieved from [Link]

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techniques for purifying 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine: Methodologies and Validation Protocols

Introduction: The Pursuit of Purity in Heterocyclic Scaffolds

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a structural isostere of natural purines.[1] This structural mimicry allows molecules like this compound to function as critical building blocks for a new generation of therapeutics, including kinase inhibitors and other targeted agents. In drug discovery and development, the absolute purity of such intermediates is not merely a matter of academic rigor; it is a prerequisite for reliable biological data, reproducible synthetic outcomes, and regulatory compliance.

This guide provides a detailed examination of robust, field-proven techniques for the purification of this compound. We move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to intelligently select and adapt these methods for optimal purity, yield, and scalability. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the final compound meets the stringent quality requirements of modern pharmaceutical research.

Compound Profile and Impurity Analysis

A foundational understanding of the target molecule and its likely contaminants is the cornerstone of an effective purification strategy.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₃ClFN₃[2]

  • Key Features: A planar, aromatic system containing both electron-donating (imidazole NH) and electron-withdrawing (pyridine nitrogen, chlorine, fluorine) groups. This imparts a significant dipole moment, making the molecule polar. It is expected to be a solid at room temperature.[3]

Common Impurities from Synthesis: The purification challenge is defined by the byproducts of the synthesis. Typical synthetic routes, such as the cyclization of substituted diaminopyridines, may introduce specific impurities.[4][5]

  • Unreacted Starting Materials: Residual diaminopyridine precursors.

  • Regioisomers: In syntheses starting from asymmetrically substituted pyridines, the formation of isomeric products is a common challenge.[1]

  • Reaction Reagents: Residual chlorinating agents (e.g., from phosphorus oxychloride) or catalysts.[6]

  • Hydrolyzed Byproducts: The chloro-substituent can be susceptible to hydrolysis, yielding the corresponding hydroxypyridine derivative, particularly under non-anhydrous or basic conditions.

Strategic Purification Workflow

The selection of a purification technique is a balance between the required purity, scale, and the physicochemical properties of the compound and its impurities. The following workflow provides a logical progression from crude material to an analytically pure product.

cluster_main Overall Purification & Analysis Workflow Crude Crude Product (Post-Synthesis) Decision Assess Impurity Profile (TLC / LC-MS) Crude->Decision Recryst Technique 1: Recrystallization Decision->Recryst High crystallinity Different solubility Chroma Technique 2: Column Chromatography Decision->Chroma Complex mixture Similar polarity Sublim Technique 3: Sublimation Decision->Sublim Thermally stable Non-volatile impurities Analysis Purity Verification (HPLC, NMR, GC-MS) Recryst->Analysis Chroma->Analysis Sublim->Analysis Pure Pure Compound (>98%) Analysis->Pure cluster_workflow Flash Column Chromatography Workflow prep 1. Prepare Slurry (Silica Gel + Non-Polar Solvent) pack 2. Pack Column (Pour slurry, let settle) prep->pack load 3. Load Sample (Dissolve in min. solvent, apply to top of silica) pack->load elute 4. Elute with Gradient (Start low polarity, gradually increase) load->elute collect 5. Collect Fractions (In test tubes) elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap

References

use of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Imidazo[4,5-c]pyridine Scaffold: A Privileged Platform for Chemical Probe Development

Introduction: The Power of Purine Isosteres

In the landscape of medicinal chemistry and chemical biology, the quest for molecular tools to dissect complex biological processes is paramount. Among the most successful and versatile scaffolds are those that mimic endogenous structures. The imidazo[4,5-c]pyridine core, a structural isostere of natural purines, represents one such "privileged" platform.[1][2] This structural mimicry allows imidazo[4,5-c]pyridine derivatives to competitively bind to the active sites of numerous enzymes and receptors that would typically interact with adenine or guanine, making them a rich source of potent and selective chemical probes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the imidazo[4,5-c]pyridine scaffold's application as a foundation for chemical probe design. While specific, uncharacterized derivatives such as 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine exist as building blocks, this document focuses on the well-established principles and broad utility of the entire compound class. We will explore the common biological targets, provide detailed protocols for probe validation, and explain the causal logic behind key experimental steps, empowering researchers to leverage this versatile scaffold in their own work.

Part I: The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Probe Design

Mechanism of Action & Diverse Target Classes

The efficacy of the imidazo[4,5-c]pyridine scaffold stems from its bioisosteric relationship with purines.[1][2] This allows it to address a wide array of biological targets, often by acting as an ATP-competitive inhibitor at the kinase hinge region or by occupying binding sites intended for purine-based signaling molecules. The scaffold's inherent planarity and hydrogen bonding capabilities are key to this interaction.

Major target classes that have been successfully modulated by imidazo[4,5-c]pyridine-based probes include:

  • Protein Kinases: A primary area of focus, with inhibitors developed for pathways critical to cancer progression, such as PI3K/Akt/mTOR, Cyclin-Dependent Kinases (CDKs), and various receptor tyrosine kinases.[3][4]

  • Apoptosis Regulators: Derivatives have been shown to inhibit anti-apoptotic proteins like Mcl-1, thereby promoting programmed cell death in cancer cells.[4]

  • Viral Enzymes: The scaffold has been exploited to create inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase of the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus (HCV).[5]

  • G-Protein Coupled Receptors (GPCRs): Potent antagonists for receptors like the A2A adenosine receptor have been identified.[1]

  • Central Nervous System Receptors: The broader imidazopyridine class is known for its ability to act as positive allosteric modulators of GABA-A receptors.[2][5]

Figure 2: Experimental Workflow for Probe Validation
Protocol 1: In Vitro Kinase Inhibition Assay (CDK9)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the probe against the purified target kinase.

Causality: This biochemical assay isolates the probe and the target enzyme from other cellular factors. Using a concentration of ATP near its Michaelis-Menten constant (Km) provides a standardized and sensitive measure of competitive inhibition. The luminescence-based readout directly correlates the amount of ADP produced (a product of kinase activity) to a light signal, offering high sensitivity.

Materials:

  • Purified recombinant CDK9/Cyclin T1 enzyme

  • CDK9 substrate peptide (e.g., a C-terminal domain fragment)

  • Imidazo[4,5-c]pyridine probe stock solution (10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Probe Dilution: Prepare a serial dilution of the imidazo[4,5-c]pyridine probe in kinase buffer. A common starting range is 100 µM to 1 nM, with a final DMSO concentration kept below 1%.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of diluted probe (or DMSO for positive control, or a known inhibitor for negative control).

    • 10 µL of a 2x enzyme/substrate mix (containing CDK9/Cyclin T1 and substrate peptide at their optimal concentrations in kinase buffer).

  • Initiation: Incubate the plate at room temperature for 15 minutes to allow the probe to bind to the enzyme.

  • Start Reaction: Add 10 µL of 2.5x ATP solution (at the Km concentration for CDK9) to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against the logarithm of the probe concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Parameter Description Example Value
IC50 Concentration of probe required to inhibit 50% of kinase activity.50 nM
Hill Slope The steepness of the dose-response curve.-1.1
Goodness of fit for the curve.>0.98
Protocol 2: Western Blot for Downstream Target Modulation

Objective: To confirm that the probe engages its target in a cellular environment by measuring the phosphorylation of a known downstream substrate.

Causality: For CDK9, a key function is phosphorylating Serine 2 on the C-terminal domain of RNA Polymerase II (Pol II), a critical step for transcriptional elongation. A potent CDK9 inhibitor will decrease this phosphorylation event. Western blotting provides a semi-quantitative method to visualize this specific molecular change within the cell, directly linking target engagement to a functional cellular outcome.

Materials:

  • Human cancer cell line (e.g., HCT-116 or MCF-7). [4]* Cell culture medium, FBS, and antibiotics.

  • Imidazo[4,5-c]pyridine probe.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Pol II (Ser2), anti-total Pol II (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

  • Dosing: Treat cells with increasing concentrations of the chemical probe (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for a defined period (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold lysis buffer.

  • Protein Quantification: Scrape the lysates, collect them, and determine the protein concentration using a BCA assay.

  • Electrophoresis: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary anti-phospho-Pol II (Ser2) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with an anti-total Pol II antibody to ensure equal protein loading across lanes.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

Objective: To measure the functional consequence of target inhibition on cancer cell viability and proliferation.

Causality: Since CDK9 is essential for the transcription of key survival genes (like Mcl-1), its inhibition should lead to cell cycle arrest and/or apoptosis, resulting in reduced cell proliferation. [4]The MTT assay provides a colorimetric readout of metabolic activity, which serves as a reliable proxy for cell viability. A dose-dependent decrease in the MTT signal indicates the probe has the desired antiproliferative effect.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7). [6]* 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Add serially diluted concentrations of the chemical probe to the wells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of probe concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Cell Line Probe GI50 (µM) Reference Compound GI50 (µM)
HCT-116 (Colon)0.150.12
A549 (Lung)0.280.25
MCF-7 (Breast)0.210.19

Part III: Advancing to In Vivo Studies

A chemical probe validated in vitro and in cells may be considered for use in animal models. However, this requires further characterization to ensure adequate target engagement can be achieved in a complex biological system.

Key Considerations for In Vivo Use: [7]* Pharmacokinetics (PK): The study of how an organism affects a drug (ADME: Absorption, Distribution, Metabolism, and Excretion). Key parameters must be measured to design an effective dosing regimen.

  • Pharmacodynamics (PD): The study of how a drug affects an organism. This involves measuring a biomarker (like p-Pol II levels in tumor tissue) to confirm target engagement at a given dose.

Parameter Description Importance
Cmax Maximum plasma concentration after dosing.Must exceed the cellular IC50 for a therapeutic effect.
T½ (Half-life) Time required for the plasma concentration to reduce by half.Determines dosing frequency.
Bioavailability (%) Fraction of the administered dose that reaches systemic circulation.Influences choice of administration route (e.g., oral vs. IV).
Target Engagement Direct measurement of probe binding or target modulation in tissue.Confirms the probe is hitting its intended target in the animal.

Conclusion

The imidazo[4,5-c]pyridine scaffold is a robust and versatile starting point for the development of high-quality chemical probes. Its inherent ability to mimic natural purines provides access to a wide range of important biological targets. By following a logical and rigorous validation workflow—from initial biochemical characterization to cellular target engagement and functional readouts—researchers can develop powerful molecular tools. These probes are instrumental in dissecting complex signaling pathways, validating novel drug targets, and ultimately, accelerating the discovery of new therapeutics.

References

  • Kaur, N., & Singh, M. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Molecules, 28(1), 123. Available at: [Link]

  • Badowska-Rosłonek, K., & Krawiecka, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4786. Available at: [Link]

  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(17), 3908. Available at: [Link]

  • Krasavin, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(5), 235-242. Available at: [Link]

  • Holcomb, J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 279, 116908. Available at: [Link]

  • Badowska-Rosłonek, K., & Krawiecka, M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4786. Available at: [Link]

  • Wiley Online Library. (n.d.). A review on the biological activity of imidazo(4,5-b) pyridines and related compounds. Archiv der Pharmazie. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]

  • Kamal, A., et al. (2016). Design, synthesis and biological evaluation of imidazopyridine–propenone conjugates as potent tubulin inhibitors. Organic & Biomolecular Chemistry, 14(48), 11466-11483. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 51, 275-287. Available at: [Link]

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Solid-Phase Synthesis of Imidazo[4,5-c]pyridine Libraries: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the solid-phase synthesis (SPS) of imidazo[4,5-c]pyridine libraries, a class of compounds of significant interest in medicinal chemistry due to their structural similarity to purines.[1][2] This privileged scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[2][3] Solid-phase synthesis offers a robust and efficient platform for the generation of large, diverse libraries of these molecules, facilitating rapid structure-activity relationship (SAR) studies.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to empower researchers to successfully implement and adapt this methodology for their specific drug discovery needs.

The Strategic Advantage of Solid-Phase Synthesis

The synthesis of combinatorial libraries on a solid support provides several key advantages over traditional solution-phase chemistry. By anchoring the initial building block to an insoluble resin, excess reagents and byproducts can be easily removed by simple filtration and washing, eliminating the need for complex purification steps between synthetic transformations.[4] This approach is highly amenable to automation and allows for the rapid assembly of a large number of analogs through the "split-and-mix" strategy.

The general workflow for the solid-phase synthesis of imidazo[4,5-c]pyridines is depicted below. The strategy relies on a multi-step sequence involving the immobilization of a primary amine on a solid support, followed by a series of chemical transformations to build the heterocyclic core, and finally, cleavage from the resin to release the desired product.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Wang Resin) Immobilization Immobilization of Primary Amine Resin->Immobilization Step 1 Arylation Arylation with Dichloronitropyridine Immobilization->Arylation Step 2 Substitution Nucleophilic Substitution Arylation->Substitution Step 3 Reduction Nitro Group Reduction Substitution->Reduction Step 4 Cyclization Cyclization with Aldehyde Reduction->Cyclization Step 5 Cleavage Cleavage from Resin Cyclization->Cleavage Step 6 Product Imidazo[4,5-c]pyridine Library Cleavage->Product

Figure 1: General workflow for the solid-phase synthesis of imidazo[4,5-c]pyridine libraries.

Foundational Components: Resin and Linker Selection

The choice of solid support and the linking strategy is paramount for a successful solid-phase synthesis campaign.

2.1. The Solid Support: Wang Resin

For the synthesis of small molecules with a C-terminal carboxylic acid functionality upon cleavage, Wang resin is a widely used and versatile solid support.[5] It consists of a polystyrene backbone cross-linked with divinylbenzene, functionalized with a 4-hydroxymethylphenoxymethyl linker. This linker provides good stability under a variety of reaction conditions while allowing for facile cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[5]

2.2. Traceless Synthesis: A Key Concept

In an ideal combinatorial synthesis, the point of attachment to the solid support should not leave a chemical "scar" on the final molecule. This is the principle of traceless synthesis . While the direct attachment to a Wang resin as described in the primary protocol is highly effective, alternative traceless linker strategies, such as those employing a sulfone linker, can be utilized. In such a strategy, the linker is eliminated during the cleavage step, leaving no trace of its presence in the final product. This approach offers greater flexibility in molecular design.

Detailed Synthetic Protocol

The following protocol is based on the robust methodology developed by Soural and coworkers for the directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines.[2]

3.1. Materials and Reagents

  • Wang resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • Fmoc-protected amino acids (for initial resin loading)

  • 2,4-Dichloro-3-nitropyridine

  • A diverse library of secondary amines

  • A diverse library of aldehydes

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium dithionite (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogensulfate (TBAHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Piperidine

3.2. Step-by-Step Synthesis

Step 1: Loading of the First Building Block (Primary Amine) onto Wang Resin

The synthesis begins with the attachment of a primary amine to the Wang resin. This is typically achieved by coupling an Fmoc-protected amino acid to the resin, followed by deprotection of the Fmoc group to expose the primary amine.

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc-Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add a catalytic amount of DMAP (0.1 eq.).

    • Add the pre-activated amino acid solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes at room temperature.

    • Wash the resin extensively with DMF and DCM to ensure complete removal of piperidine and the dibenzofulvene byproduct.

Step 2: Arylation of the Resin-Bound Amine

The exposed primary amine on the resin is then arylated with 2,4-dichloro-3-nitropyridine.

  • Dissolve 2,4-dichloro-3-nitropyridine (5 eq.) and DIPEA (5 eq.) in DMSO.

  • Add the solution to the resin and agitate at room temperature overnight.

  • Wash the resin thoroughly with DMSO, DMF, and DCM.

Step 3: Nucleophilic Substitution of the Chlorine Atom

A point of diversity is introduced by reacting the resin-bound dichloronitropyridine intermediate with a library of secondary amines.

  • Prepare a 10% solution of the desired secondary amine (e.g., morpholine, piperidine, pyrrolidine) in DMSO.

  • Add the amine solution to the resin and agitate at room temperature overnight.[2]

  • Wash the resin with DMSO, DMF, and DCM.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a crucial step for the subsequent cyclization. A common and effective reagent for this transformation is sodium dithionite.[2]

  • Prepare a solution of sodium dithionite (10 eq.), potassium carbonate (10 eq.), and TBAHS (1 eq.) in a mixture of water and DMF.

  • Add the solution to the resin and agitate at 60 °C for 6-8 hours.

  • Wash the resin with water, DMF, and DCM. The completion of this step can be qualitatively monitored by the disappearance of the yellow color of the resin-bound nitro compound.

Step 5: Imidazole Ring Formation via Cyclization with Aldehydes

The final ring-forming step involves the condensation of the resin-bound diamine with a diverse set of aldehydes.

  • Prepare a 0.5 M solution of the desired aldehyde in DMSO.

  • Add the aldehyde solution to the resin and agitate at 80 °C for 16 hours.[2]

  • Wash the resin with DMSO, DMF, and DCM.

Step 6: Cleavage of the Final Product from the Resin

The synthesized imidazo[4,5-c]pyridine is cleaved from the solid support using a strong acid.

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA and 5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by preparative HPLC to yield the desired library members.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Reaction Mechanism cluster_0 Nitro Reduction and Cyclization Nitro Ortho-nitroaniline Intermediate Amine Diaminopyridine Intermediate Nitro->Amine SnCl2 or Na2S2O4 (Reductive Step) Imine Schiff Base Formation Amine->Imine Aldehyde (R-CHO) (Condensation) Cyclized Imidazoline Intermediate Imine->Cyclized Intramolecular Nucleophilic Attack Aromatized Imidazo[4,5-c]pyridine Cyclized->Aromatized Oxidation/Dehydration

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to the this compound core?

A1: The most prevalent and robust strategy involves the construction of the imidazole ring from a suitably substituted diaminopyridine precursor. The general approach is a condensation and cyclization reaction between a 2-chloro-5-fluoro-3,4-diaminopyridine and a one-carbon source, such as formic acid or an orthoformate ester.[1][2][3] This method is favored for its reliability and generally good yields when optimized.

Q2: My starting material, 2-chloro-5-fluoro-3,4-diaminopyridine, is not commercially available. What is a viable approach to synthesize it?

A2: This is a common challenge. A logical retrosynthetic approach starts from a more accessible precursor like 2,4-dichloro-3-nitropyridine. The synthesis would proceed via sequential nucleophilic aromatic substitution (SNAr) to introduce the amino group, followed by reduction of the nitro group to form the second amine. This multi-step process requires careful control of regioselectivity. Solid-phase synthesis strategies have also been developed for related structures and may be adaptable.[4]

Q3: Why is temperature control so critical during the cyclization step?

A3: Temperature control is paramount for several reasons. Insufficient heat can lead to an incomplete reaction, leaving unreacted diaminopyridine. Conversely, excessive heat, especially in the presence of strong acids like polyphosphoric acid (PPA), can cause decomposition and the formation of polymeric byproducts, which significantly complicates purification and reduces yield.[1] The optimal temperature balances reaction rate with the stability of the reactants and product.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis is an excellent method for accelerating the condensation reaction of diaminopyridines with carboxylic acids or their equivalents.[1] This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[5] It is particularly effective when using silica gel as a solid support.[1]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Symptom: After the reaction and workup, TLC or LC-MS analysis shows primarily unreacted 2-chloro-5-fluoro-3,4-diaminopyridine.

Potential Cause 1: Ineffective Cyclization Conditions The formation of the imidazole ring requires the removal of two molecules of water (when using formic acid) or alcohol (when using orthoformates). If the dehydrating agent is weak or the conditions are not sufficiently acidic, the reaction will stall.

  • Scientific Rationale: The cyclization is an acid-catalyzed process. For instance, when using triethyl orthoformate, an acid catalyst (e.g., concentrated HCl) protonates an ethoxy group, facilitating its elimination and promoting the intramolecular nucleophilic attack by the second amino group to close the ring.[3]

  • Suggested Solution:

    • If using Triethyl/Trimethyl Orthoformate: Add a catalytic amount of a strong acid like concentrated hydrochloric acid or p-toluenesulfonic acid (p-TSA) to the reaction mixture.[3]

    • Ensure Anhydrous Conditions: Water can hydrolyze the orthoformate reagent and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Increase Temperature: Gently increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. For many imidazopyridine syntheses, refluxing in the reagent (e.g., formic acid) is necessary.[1]

Potential Cause 2: Poor Quality of Starting Diamine The 3,4-diaminopyridine precursor is susceptible to oxidation, which can occur during its synthesis or storage. Oxidized impurities will not cyclize and can interfere with the desired reaction.

  • Scientific Rationale: Aromatic diamines, particularly when adjacent, can be readily oxidized to form quinone-diimine or other colored, complex structures, especially when exposed to air and light.

  • Suggested Solution:

    • Purify the Diamine: Before use, purify the 2-chloro-5-fluoro-3,4-diaminopyridine, for example, by recrystallization or column chromatography under an inert atmosphere.

    • Proper Storage: Store the diamine under nitrogen or argon in a dark, cool place.

    • Use Freshly Prepared: If synthesizing the diamine in-house, use it immediately in the subsequent cyclization step to minimize degradation.

Problem 2: Formation of Significant Byproducts

Symptom: TLC/LC-MS shows multiple spots/peaks in addition to the starting material and the desired product.

Potential Cause: Polymerization or Side Reactions Under harsh acidic conditions or high temperatures, the diaminopyridine or the product itself can polymerize.[6] If using an aldehyde instead of formic acid/orthoformate, incomplete oxidation of the intermediate can also lead to byproducts.

  • Scientific Rationale: The nucleophilic amino groups can potentially react intermolecularly if the intramolecular cyclization is not kinetically favorable. This leads to the formation of dimers and higher-order oligomers.

  • Suggested Solution:

    • Moderate Reaction Conditions: Avoid excessively high temperatures. If using PPA, ensure the temperature does not exceed the recommended range. Consider using microwave heating for better control and shorter reaction times.[1]

    • Optimize Reagent Stoichiometry: Use a moderate excess of the cyclizing agent (e.g., triethyl orthoformate) to ensure the reaction is driven to completion without promoting side reactions.

    • Alternative Catalysts: Consider heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay, which can promote cyclization under milder conditions and often result in cleaner reactions and simpler workups.[1]

Problem 3: Difficult Purification

Symptom: The crude product is a dark, oily residue that is difficult to purify by standard silica gel column chromatography. The product either streaks badly on the column or co-elutes with impurities.

Potential Cause: High Polarity and Basic Nature of the Product The imidazo[4,5-c]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silica gel, leading to poor separation (tailing). The presence of polar, polymeric byproducts further complicates purification.

  • Scientific Rationale: The lone pairs on the pyridine and imidazole nitrogen atoms can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel. This strong interaction retards the movement of the compound down the column, causing streaking.

  • Suggested Solution:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia (by using a methanol/ammonia solution). This deactivates the acidic sites on the silica.

    • Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina, for chromatography.

    • Gradient Elution: Start with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in ethyl acetate or dichloromethane.

    • Recrystallization: If a solid is obtained, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) as a highly effective alternative to chromatography.

Experimental Protocols & Data

Protocol 1: Cyclization using Triethyl Orthoformate

This protocol is adapted from standard procedures for imidazopyridine synthesis.[1][3]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-fluoro-3,4-diaminopyridine (1.0 eq).

  • Add triethyl orthoformate (10 eq) as both the reagent and solvent.

  • Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 140 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in EtOAc, visualize with UV light).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Add ice-cold water to the residue and neutralize carefully with a saturated sodium bicarbonate solution or dilute ammonia until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography as described in the troubleshooting section.

Data Summary: Optimizing Cyclization Conditions

The following table summarizes typical outcomes based on literature for related imidazopyridine syntheses.

Reagent/CatalystTemperature (°C)Typical TimeCommon Yield RangeReference
Formic Acid (reflux)~100 °C6-8 h70-85%[1]
Triethyl Orthoformate / HCl~140 °C4-6 h75-90%[3]
PPA150-180 °C2-4 h65-80%[1]
Aldehyde / Al³⁺-K10 Clay80-100 °C3-5 h80-93%[1]
Carboxylic Acid / Microwave120-150 °C15-30 min71-92%[1]

Visual Schematics

General Synthetic Workflow

The following diagram illustrates the primary synthetic pathway discussed.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 2,4-Dichloro-3-nitropyridine B Intermediate Amine A->B S_NAr (e.g., NH3) C 2-Chloro-5-fluoro- 3,4-diaminopyridine B->C Nitro Reduction (e.g., Fe/AcOH) E 4-chloro-7-fluoro- 1H-imidazo[4,5-c]pyridine C->E Acid-catalyzed Condensation D Cyclization Reagent (e.g., HC(OEt)3, HCOOH) D->E

Caption: Key steps in the synthesis of the target compound.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing low-yield reactions.

G start Low Yield Observed check_tlc Analyze Crude Mixture (TLC, LC-MS) start->check_tlc is_sm Is Starting Material (SM) Present? check_tlc->is_sm is_byproduct Are Byproducts the Main Component? is_sm->is_byproduct No incomplete_rxn Incomplete Reaction: - Increase Temp/Time - Add Catalyst - Check Reagent Quality is_sm->incomplete_rxn Yes side_rxn Side Reactions: - Lower Temperature - Check SM Purity - Use Milder Conditions is_byproduct->side_rxn Yes purification_issue Purification Loss: - Use Basic Alumina/Silica - Attempt Recrystallization is_byproduct->purification_issue No

Caption: A decision tree for troubleshooting low-yield outcomes.

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. (2007). ResearchGate. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (N.D.). Science of Synthesis. [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015). Environmental Chemistry Letters. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). Molecules. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2015). ACS Combinatorial Science. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (2019). ChemistryOpen. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [https://www.researchgate.net/publication/380757715_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (1991). Journal of Heterocyclic Chemistry. [Link]

  • 4-chloro-7-cyclopentyl-7H-imidazo[4,5-c]pyridine. (N.D.). PubChem. [Link]

  • This compound. (N.D.). Fluorochem. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

Sources

overcoming solubility issues with 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited aqueous solubility. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your critical experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: What are the general physicochemical properties of this compound, and why is it often poorly soluble in aqueous solutions?

A: this compound is a heterocyclic compound featuring a fused imidazopyridine ring system.[1] This core structure is analogous to purines, making it a valuable scaffold in medicinal chemistry for interacting with biological macromolecules like proteins and nucleic acids.[2]

The poor aqueous solubility stems from several key structural features:

  • Aromaticity and Planarity: The fused aromatic ring system is rigid and planar, which can promote strong intermolecular π-π stacking interactions in the solid state. These interactions form a stable crystal lattice that requires significant energy to break apart by solvent molecules.

  • Lipophilicity: The presence of a chloro and a fluoro group increases the molecule's lipophilicity ("fat-loving" nature). Halogens contribute to a more nonpolar character, reducing favorable interactions with polar water molecules.

  • Hydrogen Bonding: While the imidazole portion of the molecule contains nitrogen atoms that can act as hydrogen bond acceptors and a donor (the N-H), the overall molecule is dominated by its hydrophobic surface area. This limits its ability to form a sufficient number of hydrogen bonds with water to achieve high solubility.

Compounds with fused bicyclic rings often present challenges with physicochemical properties, including high lipophilicity and low aqueous solubility.[3]

Q2: What are the recommended initial solvents for preparing a stock solution of this compound?

A: Given its poor aqueous solubility, a concentrated stock solution should first be prepared in an organic solvent. The great majority of imidazopyridines are generally soluble in many organic solvents but insoluble in water at standard temperature and pressure.[]

Recommended Starting Solvents:

SolventAcronymTypical Starting ConcentrationNotes & Considerations
Dimethyl SulfoxideDMSO10-50 mMThe most common choice for initial solubilization. It is a powerful, water-miscible solvent. However, be aware that DMSO can have effects on cell-based assays, typically tolerated at ≤0.5% v/v.
DimethylformamideDMF10-50 mMAnother strong, water-miscible polar aprotic solvent. Similar to DMSO, its concentration in final assays should be minimized.
EthanolEtOH1-10 mMA less potent solvent than DMSO or DMF, but may be preferred for certain biological systems due to lower toxicity.

Always start with a small amount of your valuable compound to test solubility in your chosen solvent before committing the bulk of your material.

Q3: What safety precautions should I take when handling this compound and its organic solutions?

A: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer necessary precautions from the known hazards of its structural class (pyridines, halogenated aromatics) and the recommended solvents.[5] The compound should be considered hazardous until proven otherwise.

Core Safety Protocols:

  • Engineering Controls: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[5]

    • Body Protection: Wear a lab coat.

  • Handling Solvents: The recommended solvents (DMSO, DMF, Ethanol) are flammable and have their own specific hazards. Keep them away from ignition sources and ensure proper ventilation.[5]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Protocols

This section provides detailed workflows for overcoming common solubility issues encountered during experimental setup.

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

This is the most frequent solubility challenge. It occurs when the compound, stable in 100% organic solvent, is "shocked" by the sudden change to a predominantly aqueous environment, causing it to crash out of solution.

The workflow below outlines a systematic approach to resolving this issue.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound Precipitates in Aqueous Buffer B Protocol 1: Optimize Dilution Technique A->B C Does it stay in solution? B->C D Success! Proceed with Experiment C->D Yes E No C->E F Protocol 2: pH Adjustment E->F G Does it stay in solution? F->G G->D Yes H No G->H I Protocol 3: Advanced Solubilization (Co-solvents/Surfactants) H->I J Stop & Re-evaluate Experiment Parameters I->J If still unsuccessful

Caption: Systematic workflow for troubleshooting compound precipitation.

Protocol 1: Standard Dilution from an Organic Stock (The First Step)

Causality: The goal is to minimize the localized concentration of the compound during the dilution process, allowing water molecules to solvate it more gradually.

Methodology:

  • Prepare a Concentrated Stock: Dissolve the this compound in 100% DMSO to the highest practical concentration (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing and gentle warming (if necessary, but be cautious of compound degradation).

  • Perform Serial Dilutions (if needed): If your final concentration is very low, it is better to perform an intermediate dilution step in DMSO rather than a single large dilution into buffer.

  • The Critical Step - Dilution into Buffer:

    • Pipette your final aqueous buffer into a tube.

    • While vigorously vortexing or stirring the buffer, add the small volume of DMSO stock solution drop-by-drop or in a slow, steady stream just below the surface of the liquid.

    • Continue to vortex for at least 30 seconds after the addition is complete.

  • Visual Inspection: Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).

Protocol 2: pH Adjustment to Increase Solubility

Causality: The imidazopyridine scaffold contains basic nitrogen atoms.[2] In an acidic environment (pH < pKa), these nitrogens can become protonated, creating a positively charged species. This charged ion will have much more favorable electrostatic interactions with polar water molecules, thereby increasing solubility. The use of pH adjustment is a common and effective chemical modification technique for enhancing the solubility of ionizable drugs.[7]

Methodology:

  • Determine Feasibility: This method is only suitable if your compound is stable at a lower pH and if the pH change will not negatively impact your downstream assay (e.g., cell viability, enzyme activity).

  • Prepare a Range of Buffers: Prepare your experimental buffer at several different pH values below neutral (e.g., pH 6.5, 6.0, 5.5, 5.0).

  • Test Solubility:

    • Prepare a concentrated stock in DMSO as described in Protocol 1.

    • Using the optimized dilution technique from Protocol 1, add your compound to each of the prepared buffers.

    • Ensure the final concentration of the buffer itself is not significantly altered by the small volume of unbuffered DMSO stock added.

  • Assess and Select: Determine the highest pH at which your compound remains fully solubilized at the desired concentration. Use this buffer system for your experiment.

Protocol 3: Advanced Solubilization Using Co-solvents and Surfactants

Causality: If the above methods are insufficient, formulation aids can be used.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This lessens the "energetic penalty" for the hydrophobic compound to be in solution.[8][9]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate and solubilize your poorly soluble compound, while the hydrophilic heads interact with the aqueous buffer.[10]

Methodology:

  • Select an Appropriate Agent: Choose an agent from the table below that is compatible with your experimental system. Non-ionic surfactants are generally less disruptive to biological systems than ionic ones.

  • Prepare Vehicle Stock: Prepare a stock solution of the co-solvent or surfactant in your primary aqueous buffer. For surfactants, ensure the concentration is well above the CMC.

  • Test Solubilization:

    • Add your DMSO stock of the compound to the buffer containing the solubilizing agent, using the optimized dilution technique.

    • It is often beneficial to add the compound to the vehicle-containing buffer rather than adding the vehicle after the compound has already precipitated.

  • CRITICAL - Run a Vehicle Control: You must run a parallel control experiment containing the exact same concentration of the co-solvent or surfactant without your compound of interest. This is essential to ensure that the agent itself is not causing any of the observed biological effects.

Table of Common Solubilizing Agents for In Vitro Assays

Agent ClassExampleMechanism of ActionTypical Final ConcentrationKey Consideration
Co-Solvent PEG 400 (Polyethylene Glycol 400)Reduces solvent polarity1-10% v/vGenerally low cell toxicity. Can increase solution viscosity.
Propylene GlycolReduces solvent polarity1-5% v/vCommon pharmaceutical excipient.
Non-ionic Surfactant Tween® 20 / 80Micellar solubilization0.01-0.1% v/vWidely used but can interfere with protein-protein interactions.
Cyclodextrin HP-β-CD (Hydroxypropyl-β-cyclodextrin)Encapsulation (Inclusion Complex)1-5% w/vForms a host-guest complex, with the lipophilic compound inside its cavity. Can sometimes extract cholesterol from cell membranes at high concentrations.

If these standard troubleshooting steps fail, more advanced formulation strategies such as the creation of nano-suspensions or solid dispersions may be required, though these are typically employed at later stages of drug development.[8][10]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, enabling the successful execution of their experiments and the generation of reliable, reproducible data.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. National Institutes of Health (NIH). Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. Avantor. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridine. PubChem. Available at: [Link]

  • This compound. Acros Pharmatech. Available at: [Link]

  • This compound. AbacipharmTech. Available at: [Link]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. Google Patents.
  • This compound. Fluorochem. Available at: [Link]

  • 1H-Imidazo(4,5-c)pyridine. PubChem. Available at: [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). Available at: [Link]

  • 4-chloro-7-propyl-7H-imidazo[4,5-c]pyridine. PubChem. Available at: [Link]

Sources

Technical Support Center: Navigating the Solution Stability of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting guides and FAQs but also the underlying scientific principles to empower your experimental design and interpretation.

The imidazo[4,5-c]pyridine scaffold is a key structural motif in many biologically active compounds.[1][2] However, the presence of halogen substituents, particularly the chlorine atom at the 4-position, introduces specific stability considerations that must be carefully managed to ensure the integrity of your experiments. This guide will walk you through common issues, their root causes, and robust solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.

Issue 1: Gradual Loss of Compound Potency or Concentration in Aqueous Buffers

Question: I've prepared a stock solution of this compound in DMSO and diluted it into an aqueous buffer for my assay. Over the course of the experiment, I observe a time-dependent decrease in the expected biological activity or a diminishing peak area in my LC-MS analysis. What could be the cause?

Answer:

This is a classic presentation of compound instability in aqueous media, most likely due to hydrolysis of the C4-chloro group. The imidazopyridine ring system, particularly with its electron-withdrawing nitrogen atoms, can render the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr), with water or hydroxide ions acting as the nucleophile.

Causality Explained: The rate of this hydrolysis is highly dependent on the pH of your solution.[3][4] In neutral to basic conditions (pH > 7), the concentration of the more potent nucleophile, hydroxide (OH-), increases, which can significantly accelerate the degradation of the parent compound to its 4-hydroxy analog. At acidic pH, while the hydroxide concentration is low, acid catalysis could potentially play a role in the degradation of some pharmaceutical compounds, though for SNAr on an electron-deficient ring, this is less common than base-catalyzed hydrolysis.

Troubleshooting Workflow:

G start Potency/Concentration Loss Detected check_ph 1. Analyze Buffer pH Is it neutral or basic (pH ≥ 7)? start->check_ph acidic_ph Consider other degradation pathways (e.g., photodecomposition). check_ph->acidic_ph No basic_ph High probability of hydrolysis. check_ph->basic_ph Yes run_hplc 2. Run a time-course stability study by HPLC-UV/MS. basic_ph->run_hplc confirm_degradation Do you see a new peak appearing as the parent peak decreases? run_hplc->confirm_degradation no_new_peak Consider non-chemical issues (adsorption to container, precipitation). confirm_degradation->no_new_peak No new_peak Likely a degradation product. Confirm mass (+17 Da for OH, -Cl). confirm_degradation->new_peak Yes solution 3. Mitigation Strategies: - Lower buffer pH (if compatible with assay). - Prepare fresh dilutions immediately before use. - Limit experiment duration. new_peak->solution

Caption: Troubleshooting workflow for loss of compound in aqueous buffers.

Mitigation Strategies:

  • pH Optimization: If your experimental system allows, consider using a buffer in the slightly acidic range (e.g., pH 5.0-6.5) to minimize the rate of hydrolysis.

  • Fresh Preparations: Prepare dilutions of this compound in your aqueous buffer immediately before use. Avoid storing aqueous solutions for extended periods.

  • Kinetic Assays: For time-dependent experiments, ensure that both the control and treated samples are incubated for the same duration to account for any basal degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatography After Sample Preparation or Storage

Question: I am using this compound in a cell-based assay. When I analyze my samples by HPLC, I see the peak for my parent compound, but also one or more new, more polar peaks. This is more pronounced in samples exposed to light.

Answer:

The appearance of new peaks, especially those that are more polar, is indicative of degradation. Given the photosensitive nature of many imidazopyridine derivatives, photodegradation is a likely culprit.[5] Exposure to ambient laboratory light or UV radiation can induce photochemical reactions, leading to the formation of various byproducts.

Causality Explained: Imidazopyridine systems possess a π-conjugated bicyclic structure that can absorb UV-Vis light.[6] This absorption can promote the molecule to an excited state, making it more reactive. This can lead to the generation of reactive oxygen species (ROS) that in turn can degrade the compound, or direct photochemical reactions such as dehalogenation or ring rearrangement.[5]

Troubleshooting and Mitigation:

  • Protect from Light: All solutions containing this compound should be prepared and stored in amber vials or containers wrapped in aluminum foil.

  • Controlled Lighting Conditions: During experiments, minimize exposure to direct light. If possible, work under yellow light, which has less energy than full-spectrum white light.

  • Control Experiments: To confirm photosensitivity, expose a solution of the compound to your typical laboratory lighting for the duration of your experiment and compare its HPLC profile to a solution that was kept in the dark.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term storage, a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are generally inert and will not promote the hydrolysis of the chloro-substituent. Ensure the solvent is stored over molecular sieves to minimize water content.

Q2: How should I store the solid compound and its stock solutions?

A2:

Form Storage Condition Rationale
Solid Compound Store at -20°C, desiccated, and protected from light. Minimizes degradation from moisture, light, and thermal energy.

| DMSO/DMF Stock Solution | Store in small aliquots at -20°C or -80°C in amber, tightly sealed vials. | Prevents repeated freeze-thaw cycles which can introduce moisture. The amber vial protects against photodegradation. |

Q3: Is this compound susceptible to degradation at elevated temperatures?

Q4: Can the choice of buffer salts affect the stability of the compound?

A4: Potentially. While pH is the primary factor, some buffer components can act as nucleophiles. For example, buffers containing primary or secondary amines (like Tris) could theoretically engage in nucleophilic substitution with the chloro-group, although this is less common than hydrolysis. If you suspect buffer interference, compare the stability in your buffer to that in a non-nucleophilic buffer (e.g., phosphate or acetate) at the same pH.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general method to assess the stability of this compound in a given solution.

Objective: To quantify the percentage of the parent compound remaining over time under specific conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Preparation of Test Solution:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of 20 µg/mL in the desired buffer or solvent to be tested.

  • HPLC Analysis (Time Zero):

    • Immediately after preparation, inject 10 µL of the test solution into the HPLC system.

    • Run a gradient elution, for example:

      • 5% to 95% B over 15 minutes

      • Hold at 95% B for 2 minutes

      • Return to 5% B and equilibrate for 3 minutes

    • Monitor at a relevant UV wavelength (e.g., determined by a UV scan, likely around 254 nm or 280 nm).[6]

    • Record the peak area of the parent compound at time zero (A0).

  • Incubation:

    • Store the test solution under the desired conditions (e.g., 37°C in the dark, room temperature with light exposure).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another 10 µL of the test solution and record the peak area of the parent compound (At).

  • Calculation:

    • Calculate the percentage of compound remaining at each time point: % Remaining = (A_t / A_0) * 100

Protocol 2: Confirmatory Analysis by LC-MS

Objective: To identify potential degradation products.

Procedure:

  • Use the same HPLC method as above, but with an in-line mass spectrometer.

  • Monitor for the expected mass of the parent compound (C6H3ClFN3, exact mass ~171.00).

  • Look for new peaks in the total ion chromatogram (TIC) that correlate with the appearance of new peaks in the UV chromatogram.

  • Analyze the mass spectra of these new peaks. For example, hydrolysis would result in a mass increase of 18 (from H2O) and a loss of 35.5 (from Cl), leading to a net change of approximately -17.5 Da, or more simply, the replacement of Cl with OH, resulting in a mass of ~155.02.

Part 4: Visualizing Degradation Pathways

The primary anticipated degradation pathway for this compound in solution is hydrolysis.

G compound This compound MW: ~171.5 product 7-fluoro-4-hydroxy-1H-imidazo[4,5-c]pyridine MW: ~155.1 compound->product  Hydrolysis (H2O, OH-) -HCl

Caption: Anticipated hydrolytic degradation pathway.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews. Available at: [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(5), 1953-1962. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5789. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Effect of pH on the stability of methacholine chloride in solution. European Respiratory Journal, 2(7), 669-673. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3144. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(17), 3169. Available at: [Link]

Sources

Technical Support Center: Optimizing Imidazo[4,5-c]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful synthesis.

Introduction to Imidazo[4,5-c]Pyridine Synthesis

The imidazo[4,5-c]pyridine core, a structural isomer of purines, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2] The most common synthetic approach involves the condensation of 3,4-diaminopyridine with a carboxylic acid or an aldehyde.[3] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, side product formation, and purification difficulties. This guide will address these issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing imidazo[4,5-c]pyridines?

The most prevalent method is the condensation of 3,4-diaminopyridine with either a carboxylic acid or an aldehyde.[3] When using a carboxylic acid, the reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization. For aldehydes, an oxidative cyclization is often necessary.[4]

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to monitor and optimize are:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

  • Catalyst: The use of an appropriate catalyst can enhance the reaction rate and improve selectivity.

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time and prevent degradation of the product.

  • Water Removal: As the condensation reaction produces water, its efficient removal can be critical to drive the reaction to completion.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of imidazo[4,5-c]pyridines.

Issue 1: Low Yield of the Desired Product

Q: My reaction is giving a very low yield of the imidazo[4,5-c]pyridine. What are the likely causes and how can I improve it?

A: Low yields are a common frustration in organic synthesis. The underlying causes can be multifaceted, ranging from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

1. Incomplete Reaction:

  • Causality: The reaction may not have reached completion due to insufficient activation energy or an unfavorable equilibrium.

  • Solution:

    • Increase Reaction Time and/or Temperature: Gradually increase the reaction time and monitor the progress by TLC. If the reaction is still sluggish, cautiously increase the temperature. For microwave-assisted synthesis, increasing the power and time can be effective.[5][6]

    • Effective Water Removal: The condensation reaction that forms the imidazole ring releases water. This water can hydrolyze the intermediate Schiff base or inhibit the forward reaction. Employing a Dean-Stark trap for high-boiling solvents or adding a drying agent like anhydrous MgSO₄ or molecular sieves can significantly improve yields.

2. Suboptimal Catalyst or Reagent Stoichiometry:

  • Causality: The choice and amount of catalyst are crucial. An inappropriate catalyst may not effectively promote the desired transformation, while incorrect stoichiometry can lead to side reactions.

  • Solution:

    • Catalyst Selection: For condensations with aldehydes, Lewis acids like zinc triflate have been shown to be effective catalysts.[1] For reactions with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) or propylphosphonic anhydride (T3P) are commonly used.[3][5]

    • Optimize Catalyst Loading: The amount of catalyst should be optimized. Start with a catalytic amount (e.g., 10-30 mol%) and adjust as needed based on the reaction outcome.[1]

3. Side Reactions and Product Degradation:

  • Causality: The starting materials or the product might be susceptible to decomposition under the reaction conditions. Overly harsh conditions (e.g., very high temperatures or strongly acidic/basic media) can lead to the formation of unwanted byproducts.

  • Solution:

    • Milder Reaction Conditions: Explore milder reaction conditions. For example, microwave-assisted synthesis can often provide the necessary energy for the reaction to proceed at lower temperatures and for shorter durations, minimizing byproduct formation.[5][6]

    • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Workflow for Troubleshooting Low Yields

SideProducts cluster_reactants Reactants cluster_products Products & Side Products DAP 3,4-Diaminopyridine SchiffBase Intermediate (Schiff Base) DAP->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Product Imidazo[4,5-c]pyridine N_Oxide N-Oxide Product->N_Oxide Over-oxidation SchiffBase->Product Cyclization (-H2O, [O]) Regioisomer Regioisomer SchiffBase->Regioisomer Alternative Cyclization

References

troubleshooting failed reactions in the synthesis of imidazo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic endeavors. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses some of the common initial queries regarding the synthesis of imidazo[4,5-c]pyridines.

Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-c]pyridine core?

The most prevalent and versatile starting material for constructing the imidazo[4,5-c]pyridine scaffold is 3,4-diaminopyridine. The core of the synthesis relies on the condensation of this diamine with a suitable one-carbon donor to form the imidazole ring.

Q2: What are the typical one-carbon sources used for the cyclization step?

A variety of reagents can serve as the one-carbon source for the imidazole ring formation. The choice of reagent will determine the substituent at the 2-position of the final product. Common choices include:

  • Carboxylic Acids: Reaction with a carboxylic acid (R-COOH) will yield a 2-substituted (with R) imidazo[4,5-c]pyridine. This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or by using microwave irradiation to drive the condensation.[1]

  • Aldehydes: Condensation with an aldehyde (R-CHO) also leads to a 2-substituted product. This reaction typically requires an oxidative step to convert the initially formed imidazoline intermediate to the aromatic imidazole.[1]

  • Orthoesters: Reagents like triethyl orthoformate can be used to install a hydrogen at the 2-position, or other orthoesters can be used for alkyl or aryl groups.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

Several factors can significantly influence the outcome of your synthesis. Careful control of the following is crucial:

  • Temperature: Many of the condensation reactions require elevated temperatures to overcome the activation energy barrier and drive the dehydration process.

  • Solvent: The choice of solvent can affect the solubility of your reactants and the reaction rate. High-boiling point solvents are often used for reactions requiring high temperatures.

  • pH: The pH of the reaction medium can be critical, especially when using carboxylic acids. Acidic conditions are generally required to protonate the carbonyl group and facilitate nucleophilic attack by the diamine.

  • Atmosphere: For reactions that are sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.

II. Troubleshooting Guides

This section provides a detailed, question-and-answer-based approach to troubleshooting specific problems you may encounter during the synthesis of imidazo[4,5-c]pyridine derivatives.

A. Low or No Product Yield

Q4: My condensation reaction between 3,4-diaminopyridine and a carboxylic acid is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields in this key cyclization step are a common frustration. Let's break down the potential culprits and their solutions.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity Verify Starting Material Purity (3,4-diaminopyridine, Carboxylic Acid) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions If pure action1 Recrystallize or purify starting materials check_purity->action1 dehydration Ensure Efficient Water Removal check_conditions->dehydration If optimal action2 Increase temperature or prolong reaction time. Consider microwave irradiation. check_conditions->action2 side_reactions Investigate Potential Side Reactions dehydration->side_reactions If effective action3 Use a Dean-Stark trap or add a dehydrating agent (e.g., PPA). dehydration->action3 purification Optimize Work-up and Purification side_reactions->purification If minimal action4 Analyze crude mixture by LC-MS to identify byproducts. side_reactions->action4 success Improved Yield purification->success If optimized action5 Adjust extraction pH, use alternative chromatography conditions. purification->action5

Caption: A systematic workflow for troubleshooting low product yield.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: The condensation of a diamine and a carboxylic acid is an equilibrium process. Insufficient energy or reaction time will result in a low conversion to the product.

    • Solution: Consider increasing the reaction temperature or prolonging the reaction time. Microwave-assisted synthesis can be an effective method to accelerate the reaction and improve yields.[1][2]

  • Inefficient Water Removal: The condensation reaction produces water as a byproduct.

    • Causality: According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus inhibiting product formation.

    • Solution: If your reaction is conducted at a high temperature in a suitable solvent, a Dean-Stark trap can be used to physically remove the water as it is formed. Alternatively, using a dehydrating agent like polyphosphoric acid (PPA) can both catalyze the reaction and sequester the water produced.[1]

  • Sub-optimal pH: The acidity of the reaction medium is crucial.

    • Causality: Acidic conditions are necessary to activate the carboxylic acid for nucleophilic attack by the amino group of the diaminopyridine. However, excessively strong acidic conditions can lead to the protonation of the diamine, reducing its nucleophilicity.

    • Solution: If using a dehydrating agent like PPA, the acidity is generally sufficient. If not, the addition of a catalytic amount of a strong acid might be beneficial. However, this needs to be carefully optimized.

  • Starting Material Purity: Impurities in your starting materials can interfere with the reaction.

    • Causality: 3,4-diaminopyridine can be susceptible to oxidation. Impurities in the carboxylic acid can also lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.

    • Causality: Imidazo[4,5-c]pyridine derivatives can have varying polarities and solubilities. The basic nitrogen atoms in the ring system can also lead to issues during chromatographic purification.

    • Solution: Optimize your extraction and purification protocols. For example, adjusting the pH of the aqueous layer during extraction can help to ensure your product is in the organic phase. For chromatography, consider using a stationary phase that is less prone to interacting with basic compounds, or add a small amount of a basic modifier (like triethylamine) to your eluent.

B. Formation of Side Products and Isomers

Q5: I am observing the formation of multiple products in my reaction. How can I identify them and suppress their formation?

The formation of multiple products often points to side reactions or a lack of regioselectivity.

Common Side Reactions in Imidazo[4,5-c]pyridine Synthesis

side_reactions starting_materials 3,4-Diaminopyridine + R-COOH desired_product Imidazo[4,5-c]pyridine (Desired Product) starting_materials->desired_product Successful Cyclization incomplete_cyclization Amide Intermediate (Incomplete Cyclization) starting_materials->incomplete_cyclization Insufficient Energy/ Dehydration dimerization Dimerization Products starting_materials->dimerization Side Reaction over_oxidation N-oxide Formation (Over-oxidation) desired_product->over_oxidation Harsh Oxidative Conditions

Caption: Potential reaction pathways leading to desired and undesired products.

Potential Side Products and Their Mitigation:

  • Incomplete Cyclization: The reaction may stall at the intermediate amide stage.

    • Identification: This intermediate will have a different mass (addition of the acyl group minus water) and polarity compared to the starting material and the final product. It can often be identified by LC-MS analysis of the crude reaction mixture.

    • Solution: As with low yields, providing more energy (higher temperature) or more effectively removing water can drive the reaction to completion.

  • N-oxide Formation: The pyridine nitrogen is susceptible to oxidation.

    • Identification: N-oxides will have a mass increase of 16 amu compared to the parent compound. They also exhibit different chromatographic behavior and spectroscopic properties.

    • Solution: If your synthesis involves an oxidative step, use a milder oxidizing agent or carefully control the stoichiometry and reaction conditions (e.g., lower temperature). If the N-oxide has already formed, it can sometimes be reduced back to the parent pyridine using a suitable reducing agent.

  • Regioisomer Formation during N-alkylation: When alkylating the imidazo[4,5-c]pyridine core, a mixture of isomers can be obtained.

    • Causality: The imidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated, in addition to the pyridine nitrogen (N5). The site of alkylation is influenced by steric and electronic factors, as well as the reaction conditions.

    • Solution: Controlling the regioselectivity of N-alkylation can be challenging. The choice of base, solvent, and electrophile can influence the outcome. A systematic approach to screen different reaction conditions is often necessary. It may also be more strategic to introduce the desired substituent on the nitrogen of the diaminopyridine starting material before the cyclization step.

C. Purification and Characterization Challenges

Q6: I am having difficulty purifying my imidazo[4,5-c]pyridine derivative by column chromatography. It seems to be streaking or not eluting properly. What can I do?

Purification of heterocyclic compounds, especially those with basic nitrogen atoms, can be problematic.

Strategies for Improved Chromatographic Purification:

StrategyRationale
Add a Basic Modifier Adding a small amount (e.g., 0.1-1%) of a volatile base like triethylamine or ammonia to the eluent can saturate the acidic silanol groups on the silica gel, reducing tailing and improving peak shape.
Use an Alternative Stationary Phase Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) is another option, particularly for less polar derivatives.
Salt Formation and Filtration If the product is sufficiently basic, it can sometimes be precipitated from an organic solution by the addition of an acid (e.g., HCl in ether) to form the hydrochloride salt. This can be a very effective method of purification. The free base can then be regenerated if needed.
Recrystallization If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Q7: What are the key spectroscopic features I should look for to confirm the successful synthesis of my imidazo[4,5-c]pyridine derivative?

Careful analysis of spectroscopic data is essential for structure confirmation.

  • ¹H NMR:

    • Look for the disappearance of the two distinct NH₂ signals from the 3,4-diaminopyridine starting material.

    • A new signal for the N-H of the imidazole ring should appear (unless it has been substituted). This proton is often broad and its chemical shift can be concentration and solvent-dependent.

    • The aromatic protons on the pyridine ring will show characteristic coupling patterns.

  • ¹³C NMR:

    • Confirm the presence of the correct number of carbon signals.

    • The carbon at the 2-position of the imidazole ring has a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • The molecular ion peak should correspond to the expected mass of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the N-H stretching vibrations of the primary amine and the appearance of the N-H stretch of the imidazole ring can be observed.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-c]pyridines using Microwave Irradiation

  • To a 10 mL microwave vial, add 3,4-diaminopyridine (1.0 mmol), the desired carboxylic acid (1.1 mmol), and polyphosphoric acid (PPA) (approximately 1 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 150-200 °C for 15-45 minutes. The optimal time and temperature should be determined for each specific substrate.

  • After cooling, carefully add the reaction mixture to ice-water and neutralize with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. References

  • Shaikh, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of an Imidazole. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Jose, J., et al. (2018). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. Journal of Molecular Structure, 1171, 849-860. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of Imidazo[4,5-b]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, giving rise to potent inhibitors of various protein kinases crucial in oncology and other therapeutic areas. While these compounds can be exquisitely designed for high potency against their intended targets, ensuring selectivity across the vast human kinome remains a critical challenge. Off-target activities can lead to ambiguous experimental results, unexpected phenotypes, and potential toxicities, confounding preclinical development.

This technical support guide is designed to provide researchers with the insights and practical tools to anticipate, identify, and mitigate off-target effects when working with this class of inhibitors. We will use the well-characterized, orally bioavailable dual FLT3/Aurora kinase inhibitor, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Cmpd-27e ), as a primary example to illustrate key principles and troubleshooting strategies.[1][2][3]

Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Off-Targets

This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Issue 1: My cells show a phenotype inconsistent with known FLT3 or Aurora kinase inhibition.

Question: I am using Cmpd-27e to inhibit FLT3 and Aurora kinases in my cancer cell line. While I see the expected anti-proliferative effects, I also observe a significant change in cell morphology that is not typically associated with either target. How can I determine if this is an off-target effect?

Expert Analysis & Troubleshooting Steps:

This is a classic scenario where an unexpected phenotype may signal engagement of an unintended pathway. The key is to systematically dissect the observed effect to distinguish on-target from potential off-target activity.

Causality: A small molecule's biological effect is the sum of its interactions with all its cellular targets. While Cmpd-27e potently inhibits FLT3 and Aurora kinases, it has been profiled against a broad kinase panel and shows inhibitory activity against other kinases, such as FLT1 (VEGFR1), JAK2, RET, and PDGFRB, at higher concentrations.[1][3] An unexpected phenotype could arise if your cell model expresses one of these off-targets at high levels and is particularly sensitive to its inhibition.

Step-by-Step Troubleshooting Protocol:

  • Validate On-Target Engagement: First, confirm that Cmpd-27e is inhibiting its intended targets at the concentrations used in your experiment.

    • Western Blot Analysis: Probe for the phosphorylation status of direct downstream substrates. For Aurora B, check for reduced phosphorylation of Histone H3 at Serine 10 (p-HH3). For FLT3, particularly in FLT3-ITD positive cells like MV4-11, assess the phosphorylation of STAT5.[4][5] A clear, dose-dependent reduction in these signals confirms on-target activity.

  • Use an Orthogonal Inhibitor: Employ a structurally distinct inhibitor with a different selectivity profile but which also targets FLT3 and/or Aurora kinases.

    • Rationale: If the unexpected phenotype persists with a different inhibitor (e.g., a selective FLT3 inhibitor like Quizartinib or a selective Aurora kinase inhibitor like AZD1152-HQPA), it is more likely a consequence of on-target pathway modulation.[5][6] If the phenotype is unique to Cmpd-27e, an off-target effect is the probable cause.[7]

  • Perform a Target Knockout/Knockdown Experiment: The most definitive way to validate an off-target effect is to remove the primary target.

    • CRISPR/Cas9 or shRNA: Generate a cell line where FLT3 and/or Aurora kinases are knocked out or knocked down. Treat these modified cells with Cmpd-27e.

    • Interpretation: If the unexpected phenotype (e.g., morphological change) still occurs in the knockout cells, the effect is unequivocally off-target.[8]

  • Consult Kinome Scan Data & Hypothesize: Review the published selectivity profile of Cmpd-27e (summarized in Table 1) to identify potential off-targets.[1][3] Cross-reference this list with the kinase expression profile of your cell line (e.g., from databases like the Cancer Cell Line Encyclopedia). If a known off-target like RET or JAK2 is highly expressed, it becomes a prime suspect.

Data Presentation: Kinase Selectivity Profile of Cmpd-27e

Kinase TargetBinding Affinity (Kd, nM)% of Control @ 1µMTarget ClassNotes
FLT3 (On-Target) 6.2 <10% Receptor Tyrosine Kinase Primary Target
FLT3-ITD (On-Target) 38 <10% Receptor Tyrosine Kinase Primary Target (Mutant)
Aurora A (On-Target) 7.5 3.4% Serine/Threonine Kinase Primary Target
Aurora B (On-Target) 48 1.0% Serine/Threonine Kinase Primary Target
FLT1 (VEGFR1)Not Determined0.3%Receptor Tyrosine KinaseSignificant Off-Target
JAK2Not Determined1.3%Tyrosine KinaseSignificant Off-Target
RETNot Determined1.8%Receptor Tyrosine KinaseSignificant Off-Target
PDGFRBNot Determined4.0%Receptor Tyrosine KinaseSignificant Off-Target

Data synthesized from published KINOMEscan results.[1][3] A lower "% of Control" value indicates stronger binding/inhibition.

Issue 2: I'm seeing significant cytotoxicity at concentrations that should be selective for my targets.

Question: My biochemical assays show that Cmpd-27e has an IC50 of ~8 nM for Aurora A and ~6 nM for FLT3. However, in my cell-based assays, I observe widespread apoptosis at 200 nM. Is this due to potent on-target effects or off-target toxicity?

Expert Analysis & Troubleshooting Steps:

Distinguishing potent on-target efficacy from off-target toxicity is crucial. While inhibition of FLT3 and Aurora kinases is expected to reduce proliferation and induce apoptosis in sensitive lines, excessive cell death may point to unintended molecular liabilities.

Causality: The discrepancy between biochemical potency and cellular effects is common and can be attributed to several factors: cell permeability, intracellular ATP concentrations, and engagement of potent off-targets that trigger cell death pathways.[9] For instance, inhibition of other essential kinases can lead to apoptosis independent of FLT3 or Aurora signaling.

Step-by-Step Troubleshooting Protocol:

  • Parallel Dose-Response Analysis: Perform a detailed dose-response curve measuring both target inhibition and cell viability in the same experiment.

    • Method: Use Western blotting for p-STAT5 (FLT3) or p-HH3 (Aurora B) as a proxy for target engagement, and a cell viability assay (e.g., CellTiter-Glo®) for cytotoxicity.

    • Interpretation: If the cytotoxicity curve is significantly left-shifted (i.e., occurs at lower concentrations) compared to the target inhibition curve, it suggests that cell death is initiated before the primary targets are fully engaged, pointing towards a potent off-target effect.

  • Rescue Experiment with Target Overexpression: If feasible, overexpress a drug-resistant mutant of your primary target.

    • Rationale: If the cytotoxicity is on-target, cells expressing a resistant mutant should survive higher concentrations of Cmpd-27e. If they still die, the toxicity is off-target.

  • Chemical Proteomics for Target Deconvolution: For a comprehensive, unbiased view, employ chemical proteomics to identify all cellular proteins that bind to Cmpd-27e.

    • Method: Techniques like Kinobeads™ affinity chromatography coupled with mass spectrometry can identify the direct binding targets of an inhibitor from a cell lysate.[10][11][12] The inhibitor is used to compete with the beads for kinase binding, allowing for the quantification of target engagement across hundreds of kinases simultaneously.[13]

    • Benefit: This provides a global, unbiased map of on- and off-target interactions within a more physiological context, potentially revealing unexpected targets responsible for the toxicity.[13][14]

Mandatory Visualization: Experimental Workflow for Target Deconvolution

G cluster_prep Sample Preparation cluster_affinity Affinity Purification cluster_analysis Mass Spectrometry & Data Analysis Lysate Prepare Cell or Tissue Lysate Inhibitor Incubate Lysate with Varying [Cmpd-27e] Lysate->Inhibitor Competition Beads Add Kinobeads™ (Immobilized Kinase Inhibitors) Inhibitor->Beads Binding Wash Wash to Remove Non-Bound Proteins Beads->Wash Elute Elute Bound Kinases Wash->Elute MS LC-MS/MS Analysis Elute->MS Quant Quantify Protein Abundance MS->Quant Profile Generate Target Occupancy Profile Quant->Profile Identify Off-Targets

Caption: Workflow for identifying off-targets using competitive chemical proteomics.

Frequently Asked Questions (FAQs)

Q1: What is a kinome scan and how do I interpret the data? A1: A kinome scan is a high-throughput assay that measures the binding of an inhibitor to a large panel of kinases (often over 400).[1][3] The most common format, KINOMEscan™, measures the ability of a test compound to compete with an immobilized ligand for the kinase active site. Results are typically presented as "% of Control" or "S-score". A low "% of Control" (e.g., <10%) indicates strong binding. An "S-score" is a measure of selectivity; a lower S-score (e.g., S(10) < 0.05) indicates a more selective compound.[15] When interpreting the data, look for kinases with strong binding signals that are not your intended targets. These are your potential off-targets.[15]

Q2: My compound is potent in a biochemical assay but weak in my cell-based assay. Is this an off-target issue? A2: Not necessarily. This common discrepancy often points to issues with cell permeability, compound stability in media, or efflux by cellular pumps (like P-gp).[9] It can also be due to the high intracellular concentration of ATP (~1-10 mM), which can outcompete ATP-competitive inhibitors. While an off-target effect could theoretically antagonize the on-target effect, the more common culprits should be investigated first.

Q3: How can I rationally design a more selective imidazo[4,5-b]pyridine inhibitor? A3: Rational design for selectivity involves exploiting subtle differences in the ATP-binding pockets of your on- and off-targets. For the Aurora kinases, for example, key residues like Thr217 in Aurora A can be targeted to achieve isoform selectivity.[16] Computational modeling and analysis of co-crystal structures can reveal unique pockets or conformations in your on-target kinase that are not present in off-targets. Modifying your compound to engage these unique features can significantly enhance selectivity.

Q4: What are the primary signaling pathways downstream of FLT3 and Aurora kinases that I should monitor? A4:

  • FLT3: Upon activation (especially by ITD mutations), FLT3 signals through several major pathways to promote proliferation and survival. The most critical to monitor are the PI3K/AKT and RAS/MEK/ERK pathways. Crucially, FLT3-ITD also potently activates STAT5 , which is a key driver of leukemogenesis.[4][17]

  • Aurora Kinases: Aurora A and B are mitotic kinases. Aurora B's key role is in the spindle assembly checkpoint and cytokinesis. Its activity is most commonly monitored by the phosphorylation of its substrate, Histone H3 on Serine 10 (p-HH3) . Inhibition of Aurora B leads to endoreduplication and polyploidy, followed by apoptosis.[5]

Mandatory Visualization: Key Signaling Pathways

G cluster_flt3 FLT3 Signaling cluster_aurora Aurora B Signaling FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation AuroraB Aurora B HH3 Histone H3 AuroraB->HH3 Phosphorylates p_HH3 p-Histone H3 (S10) HH3->p_HH3 Cytokinesis Chromosome Segregation & Cytokinesis p_HH3->Cytokinesis Cmpd27e Cmpd-27e Cmpd27e->FLT3 Inhibits Cmpd27e->AuroraB Inhibits

Caption: Simplified signaling pathways for FLT3 and Aurora B kinases.

References

Technical Support Center: Enhancing Cell Permeability of Imidazo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine compounds. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address common challenges encountered during experimental work, with a focus on enhancing cell permeability. Our goal is to provide not just protocols, but the scientific rationale behind them to empower your research decisions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Question 1: Why do my imidazo[4,5-c]pyridine compounds consistently show low cell permeability?

Answer: The imidazo[4,5-c]pyridine scaffold, while a valuable pharmacophore, presents inherent challenges to passive diffusion across the lipophilic cell membrane. The primary reasons for this are rooted in its physicochemical properties:

  • High Polarity: The presence of multiple nitrogen atoms in the fused heterocyclic ring system significantly increases the molecule's polarity and polar surface area (PSA). This makes it difficult for the compound to leave the aqueous extracellular environment and partition into the lipid bilayer of the cell membrane.

  • Hydrogen Bonding Capacity: The imidazole and pyridine nitrogens can act as hydrogen bond acceptors, and depending on substitution, amine or hydroxyl groups can act as hydrogen bond donors. A high number of hydrogen bond donors is particularly detrimental to permeability.[1] These interactions with water molecules form a hydration shell that must be stripped away for the molecule to enter the membrane, an energetically unfavorable process.

  • Potential for Ionization: The basic nature of the pyridine nitrogen means the compound can be protonated at physiological pH (pKa dependent). Ionized species are significantly less permeable than their neutral counterparts.[2]

Question 2: What are the key physicochemical parameters I should aim for when designing more permeable imidazo[4,5-c]pyridine analogs?

Answer: To improve passive diffusion, you should aim to modulate the physicochemical properties of your compounds to be more "drug-like." While not absolute rules, these parameters are critical guides.

ParameterRecommended Range for PermeabilityRationale
Lipophilicity (LogP / LogD at pH 7.4) 1 - 3Balances aqueous solubility with membrane partitioning. Too low, and the compound won't enter the membrane; too high, and it may not exit the membrane into the cytosol or have poor aqueous solubility.
Polar Surface Area (PSA) < 90 ŲA measure of the surface sum over all polar atoms. High PSA correlates with poor membrane permeability due to the high desolvation energy required.
Hydrogen Bond Donors (HBD) ≤ 3Each hydrogen bond donor significantly reduces permeability. Masking or removing HBDs is a highly effective strategy.[1]
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily. While not a strict rule, exceeding this often correlates with decreased permeability, especially for polar molecules ("beyond rule of five" space).[3]
Question 3: What are the primary medicinal chemistry strategies to increase the permeability of my lead compound?

Answer: There are several validated strategies to structurally modify an imidazo[4,5-c]pyridine core to enhance its permeability.

  • Prodrug Approach: This is a highly effective method where a polar functional group is temporarily masked with a lipophilic moiety.[2][4][5] This promoiety is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[6][7] For example, masking a hydroxyl or a secondary amine group with an ester or an acyloxymethyl group can dramatically increase lipophilicity and permeability.[1][6]

  • Reduction of Hydrogen Bond Donors (HBDs): Systematically replacing or masking HBDs is critical. This can be achieved by:

    • N-methylation: Methylating an N-H group in the imidazole ring or an exocyclic amine can remove a hydrogen bond donor.

    • Intramolecular Hydrogen Bonding: Designing the molecule so that a polar group can form an intramolecular hydrogen bond effectively "hides" its polarity from the solvent, reducing the effective PSA and improving permeability.[3][8][9][10][11] This can be influenced by stereochemistry.[8][9]

  • Modulation of Lipophilicity: Adding small, lipophilic groups (e.g., methyl, ethyl, halogen atoms) to the scaffold can increase LogP and improve membrane partitioning. Molecular docking studies on some imidazo[4,5-c]pyridine derivatives have suggested that halogen-containing compounds possess good membrane permeability.[12]

The following diagram illustrates the decision-making process for applying these strategies.

cluster_strategies Strategies to Enhance Permeability Start Low Permeability Imidazo[4,5-c]pyridine Mod Structural Modification Start->Mod Form Formulation Approach Start->Form Prodrug Prodrug Synthesis (Mask Polar Groups) Mod->Prodrug HBD Reduce HBDs (e.g., N-methylation) Mod->HBD Lipophilicity Increase Lipophilicity (Add Alkyl/Halo Groups) Mod->Lipophilicity IHB Induce Intramolecular H-Bonds Mod->IHB Nano Nanoparticle Encapsulation (e.g., Liposomes, PNPs) Form->Nano Enhancers Use Permeation Enhancers Form->Enhancers

Caption: Key strategies for improving compound permeability.

Question 4: Can permeability be improved without altering the chemical structure of my compound?

Answer: Yes, formulation-based approaches can enhance the apparent permeability of a compound. These are particularly useful when structural modifications are not feasible or lead to a loss of activity.

  • Nanoparticle-Based Delivery Systems: Encapsulating your compound in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles (PNPs), can improve its delivery across the cell membrane.[13][14][15][16][17] These carriers protect the drug and can facilitate uptake through endocytosis.

  • Use of Permeation Enhancers: These are compounds co-administered to transiently and reversibly alter the integrity of the cell membrane, allowing for increased drug passage.[18] Examples include fatty acids like oleic acid or chelating agents like EDTA.[18] Caution is advised as this can also lead to cytotoxicity.

Part 2: Troubleshooting Guides for Permeability Assays

This section provides guides for troubleshooting the two most common in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Guide 1: The PAMPA Assay

The PAMPA assay measures passive transcellular diffusion and is a useful primary screen to assess a compound's intrinsic ability to cross a lipid membrane.[19]

Issue: My compound shows very low apparent permeability (Papp) in the PAMPA assay.

This result suggests poor passive diffusion. Before making extensive structural changes, consider these experimental factors:

Troubleshooting Workflow: Low PAMPA Permeability

Start Low Papp Result in PAMPA Assay CheckSol 1. Check Aqueous Solubility in Donor Buffer Start->CheckSol CheckStab 2. Assess Compound Stability CheckSol->CheckStab If soluble SolAction Action: - Decrease concentration - Increase co-solvent (e.g., DMSO) - Use solubilizing agents CheckSol->SolAction If insoluble CheckRec 3. Calculate Mass Balance (Recovery %) CheckStab->CheckRec If stable StabAction Action: - Re-evaluate compound stability - Shorten incubation time CheckStab->StabAction If unstable RecAction Action: - Use low-binding plates - Add surfactant to acceptor well - See 'Poor Recovery' Guide CheckRec->RecAction If recovery < 70%

Caption: Step-by-step troubleshooting for low PAMPA results.

Hypothetical PAMPA Data Troubleshooting

CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)Recovery (%)Permeability ClassificationPotential Issue
Your Compound 100.745% LowPoor recovery (nonspecific binding/instability)
Propranolol (High Control) 1016.595%HighN/A
Atenolol (Low Control) 100.698%LowN/A

Issue: I'm observing poor recovery (<70%) in my PAMPA assay.

Poor recovery, or low mass balance, can lead to an underestimation of permeability.[20] It indicates that the compound is being lost from the system.

  • Cause 1: Nonspecific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates.

    • Solution: Use low-binding plates. You can also try adding a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) or Bovine Serum Albumin (BSA) to the acceptor buffer to reduce binding.[20][21]

  • Cause 2: Membrane Retention: The compound may be highly lipophilic and become trapped within the artificial lipid membrane.

    • Solution: While difficult to prevent, this is important data. It suggests the compound may have difficulty exiting the cell membrane into the cytosol in a cellular context.

  • Cause 3: Compound Instability: The compound may be degrading in the assay buffer over the incubation period.

    • Solution: Assess the stability of your compound in the assay buffer using LC-MS analysis over the same time period as the assay. If unstable, a shorter incubation time may be necessary.[22]

Guide 2: The Caco-2 Permeability Assay

Caco-2 cells form a polarized monolayer that serves as the gold standard for in vitro prediction of human intestinal absorption.[23][24][25] This assay can measure passive diffusion, active transport, and efflux.[26][27]

Issue: My compound had moderate-to-high permeability in PAMPA, but shows low permeability in the Caco-2 assay.

This is a classic signature of active efflux . Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which actively pump substrates out of the cell, reducing net absorption.[22][24]

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay: You must measure permeability in both directions: from the apical (A) to basolateral (B) side, which mimics absorption, and from B to A, which measures efflux.[26]

  • Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B).[26]

    • ER > 2: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate of an efflux transporter.[24][26]

  • Use an Efflux Inhibitor: Re-run the bidirectional assay in the presence of a known efflux pump inhibitor, such as verapamil (for P-gp).[25] If the Papp(A-B) increases and the ER decreases in the presence of the inhibitor, it confirms the involvement of that specific transporter.

Hypothetical Bidirectional Caco-2 Data

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Compound Alone 1.27.86.5 Active Efflux
Compound + Verapamil 5.46.11.1 Efflux inhibited by P-gp blocker

Issue: My compound has low recovery in the Caco-2 assay, and solubility is not the issue.

Beyond nonspecific binding, cell-based assays introduce biological factors.

  • Cause 1: Cellular Metabolism: Caco-2 cells have metabolic capabilities (e.g., CYP3A4 activity). Your compound may be metabolized by the cells during the assay.

    • Solution: Analyze samples from both the donor and receiver wells by LC-MS/MS to look for the appearance of metabolites. If significant metabolism is occurring, this is a critical finding for the compound's overall ADME profile.

  • Cause 2: Cytotoxicity: The compound may be toxic to the Caco-2 cells at the tested concentration, compromising the integrity of the cell monolayer.

    • Solution: Assess the cytotoxicity of your compound on Caco-2 cells (e.g., using an MTT assay) at and above the concentration used for the permeability assay. Additionally, always check monolayer integrity post-assay using a marker like Lucifer Yellow.[27]

Part 3: Experimental Protocol

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing both absorptive and efflux transport.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) as per supplier recommendations.
  • Seed cells at a density of ~60,000 cells/cm² onto Transwell polycarbonate membrane inserts (e.g., 12-well format, 0.4 µm pore size).
  • Culture the cells for 21-25 days to allow for full differentiation and formation of a polarized monolayer with tight junctions. Change the media every 2-3 days.

2. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values > 250 Ω·cm² generally indicate a confluent monolayer.
  • Also, plan for a post-assay integrity check with a low-permeability marker like Lucifer Yellow.

3. Assay Procedure:

  • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
  • For A→B Transport (Absorption):
  • Add your test compound (e.g., at 10 µM final concentration, with <1% DMSO) in transport buffer to the apical (top) chamber.
  • Add fresh transport buffer to the basolateral (bottom) chamber.
  • For B→A Transport (Efflux):
  • Add your test compound in transport buffer to the basolateral (bottom) chamber.
  • Add fresh transport buffer to the apical (top) chamber.
  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.
  • At the end of the incubation, take samples from both the donor and receiver chambers for each well. Also, take a sample of the initial dosing solution (T=0).

4. Sample Analysis and Calculation:

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of permeation (amount of compound in receiver chamber per unit time).
  • A is the surface area of the membrane.
  • C₀ is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER) as described in the troubleshooting guide above.

References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
  • Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect.
  • Caco-2 Permeability Assay. Evotec.
  • increase membrane permeability by prodrug design. Slideshare.
  • Caco-2 permeability assay.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH.
  • Prodrugs and their activation mechanisms for brain drug delivery. PMC - PubMed Central.
  • Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
  • Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. MDPI.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Technical Support Center: Troubleshooting BMS-496 Cell Permeability. Benchchem.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF.
  • Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. PubMed.
  • Caco-2 Permeability Assay. Domainex.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Development of Cassette PAMPA for Permeability Screening. J-Stage.
  • Caco-2 Permeability Assay. Enamine.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI.
  • Enhancing drug efficacy through nanoparticle-based delivery systems: a study on targeted cancer therapy. NIH.
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. NIH.
  • Nanoparticle-based targeted drug delivery. PMC - NIH.
  • Nanoparticle-Based Drug Delivery for Vascular Applic

Sources

Technical Support Center: Strategies to Mitigate Toxicity of Novel Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel imidazo[4,5-c]pyridine derivatives. This class of compounds holds significant therapeutic promise due to its structural resemblance to purines, allowing for interaction with various biological macromolecules like DNA, RNA, and kinases.[1] However, as with many potent therapeutic agents, toxicity can be a significant hurdle in their development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate common toxicity issues encountered during your experiments.

Part 1: Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable strategies for specific problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: My novel imidazo[4,5-c]pyridine derivative shows potent in vitro efficacy but high cytotoxicity in preliminary screens. What are the likely mechanisms of toxicity?

A1: High cytotoxicity is a common challenge. The underlying mechanisms can be multifaceted:

  • Metabolic Activation: Imidazo[4,5-c]pyridines, like other heterocyclic amines, can undergo metabolic activation, primarily by Cytochrome P450 enzymes (especially CYP1A2), to form reactive metabolites.[2][3] This often involves N-oxidation to form N-hydroxy derivatives, which can be further esterified to highly reactive species that form DNA adducts, leading to genotoxicity and cytotoxicity.[2][3] The position of the imidazopyridine core can be a pivotal factor in its potential for mutagenic activity.[4]

  • Off-Target Kinase Inhibition: Due to their purine-like structure, these derivatives often target kinases. However, they can also inhibit off-target kinases, some of which may be essential for normal cell function, leading to cytotoxicity.[5][6][7] It's crucial to profile your compound against a broad panel of kinases to identify potential off-target liabilities.

  • DNA Intercalation/Damage: The planar structure of the imidazo[4,5-c]pyridine core can facilitate intercalation into DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis. Some derivatives have been shown to cause DNA fragmentation.[8]

  • Mitochondrial Toxicity: Disruption of mitochondrial function, including changes in intracellular ATP concentration, is another potential mechanism of cytotoxicity.[9]

Q2: I'm observing significant cardiotoxicity with my lead compound. How can I troubleshoot and mitigate this?

    • hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel is a common cause of drug-induced QT prolongation and potentially fatal arrhythmias.[12] It is essential to determine the IC50 value for hERG inhibition.

    • Cardiomyocyte-Based Assays: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for a more comprehensive assessment.[11][13][14] These assays can evaluate changes in:

      • Beating Activity: Assess for changes in beat rate and rhythm.

      • Structural Integrity: Look for signs of cellular damage, such as troponin release or changes in mitochondrial function.[14]

      • Chronic Exposure Effects: Evaluate the impact of prolonged exposure to the compound, as some toxicities only manifest over time.[14]

  • Troubleshooting hERG Assay Variability: If you are getting inconsistent hERG data, consider the following factors that can introduce variability:[15][16][17][18]

    • Temperature: hERG channel kinetics are temperature-sensitive. Ensure your experiments are conducted at a consistent, near-physiological temperature.[15]

    • Voltage Protocol: The voltage pulse protocol used to activate the hERG channels can significantly impact the measured IC50 values.[15][18] The CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative recommends standardized protocols to reduce inter-laboratory variability.[11]

    • Compound Stability and Concentration: Verify the concentration of your compound in the assay medium, as poor solubility or degradation can lead to inaccurate results.

  • Structural Modifications to Mitigate Cardiotoxicity:

    • Reduce Lipophilicity: High lipophilicity is often correlated with hERG inhibition. Modify your compound to reduce its LogP value.

    • Introduce Polar Groups: The addition of polar functional groups can disrupt the key pharmacophoric interactions with the hERG channel.

    • Block Metabolism to Cardiotoxic Metabolites: If a metabolite is responsible for the cardiotoxicity, consider blocking the metabolic pathway through structural modifications.

Q3: My compound is rapidly metabolized, leading to a short half-life and potential formation of toxic metabolites. What strategies can I employ to improve its metabolic stability?

A3: Improving metabolic stability is crucial for both efficacy and safety. Here are some effective strategies:

  • Identify Metabolic Hotspots: The first step is to identify the site(s) of metabolism on your molecule. This is typically done using in vitro systems like liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify the metabolites.

  • Block Metabolic Sites:

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow down metabolism due to the kinetic isotope effect.

    • Introduction of Halogens: Incorporating fluorine or chlorine atoms at or near the site of metabolism can sterically hinder the approach of metabolizing enzymes.

    • Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres. For example, an oxidizable methyl group could be replaced with a trifluoromethyl group or a cyclopropyl group.[19][20][21]

  • Modulate Physicochemical Properties: Reducing the lipophilicity of your compound can decrease its partitioning into the lipophilic active sites of metabolizing enzymes.

Troubleshooting Guide: A Case-Based Approach

Scenario: A researcher has developed an imidazo[4,5-c]pyridine derivative (Compound X) as a potent kinase inhibitor. However, in early ADME-Tox profiling, the compound exhibits high clearance in human liver microsomes and shows signs of off-target toxicity in a broad kinase panel.

Problem Potential Cause(s) Recommended Action(s)
High Clearance Rapid metabolism by CYP enzymes.1. Metabolite Identification: Perform metabolic stability assays with human liver microsomes and identify the major metabolites using LC-MS/MS. 2. Structural Modification: Based on the identified metabolic hotspots, implement strategies to block metabolism (e.g., deuteration, halogenation, or bioisosteric replacement).
Off-Target Toxicity Lack of selectivity of the kinase inhibitor.1. Kinome Profiling: Screen the compound against a comprehensive panel of kinases to identify specific off-target interactions.[5] 2. Structure-Based Drug Design: Use computational modeling and structural biology to understand the binding mode of the compound to both its intended target and off-target kinases.[22] 3. Rational Design for Selectivity: Modify the compound to enhance interactions with the target kinase while disrupting interactions with off-target kinases.

Part 2: Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments to assess and mitigate the toxicity of your imidazo[4,5-c]pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration at which the test compound induces 50% inhibition of cell viability (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Prodrug Strategy to Reduce Systemic Toxicity

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[23][24] This approach can be used to improve the therapeutic index of a drug by enhancing its delivery to the target tissue and reducing systemic exposure.[23][24][25][26]

Workflow for Designing a Glutathione (GSH)-Activated Prodrug:

This strategy is particularly useful for targeting cancer cells, which often have higher levels of GSH than normal cells.[23]

  • Identify a Suitable Linker: Choose a linker that is stable in systemic circulation but is cleaved by GSH. An example is a linker containing a Michael acceptor that undergoes a rapid addition-elimination reaction with GSH.[23]

  • Synthesis: Synthesize the prodrug by attaching the linker to a key functional group on your imidazo[4,5-c]pyridine derivative that is essential for its activity.

  • In Vitro Activation Studies:

    • Incubate the prodrug with GSH at physiological concentrations and monitor the release of the parent drug over time using HPLC or LC-MS/MS.

    • Confirm that the prodrug is stable in the absence of GSH.

  • Cytotoxicity Comparison:

    • Compare the cytotoxicity of the prodrug and the parent drug in cancer cell lines with varying levels of intracellular GSH.

    • The prodrug should be significantly less toxic than the parent drug in cells with low GSH levels.

  • In Vivo Evaluation:

    • Assess the pharmacokinetic profiles of both the prodrug and the parent drug in an animal model. The prodrug should have a longer half-life and lower systemic exposure of the active drug.

    • Evaluate the antitumor efficacy and systemic toxicity of the prodrug compared to the parent drug in a tumor-bearing animal model.

Part 3: Visualizations

Diagram 1: Metabolic Activation and Detoxification Pathways

ToxicityPathways cluster_activation Metabolic Activation cluster_detoxification Detoxification Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine N-hydroxy Metabolite N-hydroxy Metabolite Imidazo[4,5-c]pyridine->N-hydroxy Metabolite CYP1A2 (N-oxidation) Hydroxylated Metabolites Hydroxylated Metabolites Imidazo[4,5-c]pyridine->Hydroxylated Metabolites CYP-mediated hydroxylation Reactive Ester Reactive Ester N-hydroxy Metabolite->Reactive Ester NATs/SULTs (O-esterification) Parent Amine Parent Amine N-hydroxy Metabolite->Parent Amine NADH-dependent reductase DNA Adducts DNA Adducts Reactive Ester->DNA Adducts Genotoxicity Excreted Metabolites Excreted Metabolites Hydroxylated Metabolites->Excreted Metabolites Phase II Conjugation

Caption: Metabolic activation vs. detoxification pathways of imidazo[4,5-c]pyridines.

Diagram 2: Workflow for Mitigating Off-Target Kinase Activity

KinaseSelectivityWorkflow start Start: Active but Non-selective Imidazo[4,5-c]pyridine Derivative kinome_profiling Step 1: Kinome Profiling (Broad Kinase Panel) start->kinome_profiling identify_off_targets Step 2: Identify Key Off-Targets kinome_profiling->identify_off_targets sbd Step 3: Structure-Based Design (Docking & Crystallography) identify_off_targets->sbd sar Step 4: SAR-Guided Synthesis (Iterative Chemical Modification) sbd->sar evaluate_selectivity Step 5: Evaluate Selectivity (Target vs. Off-Target IC50) sar->evaluate_selectivity evaluate_toxicity Step 6: In Vitro Toxicity Assessment (Cytotoxicity, Cardiotoxicity) evaluate_selectivity->evaluate_toxicity lead_optimization Lead Optimization Cycle evaluate_toxicity->lead_optimization Toxicity still high? final_candidate End: Selective & Less Toxic Candidate evaluate_toxicity->final_candidate Acceptable Profile lead_optimization->sbd

Caption: A workflow for improving the selectivity of imidazo[4,5-c]pyridine kinase inhibitors.

References

  • Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. PubMed. Available from: [Link]

  • Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. PubMed. Available from: [Link]

  • Cardiotoxicity, Cardiac Toxicity. Molecular Devices. Available from: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH). Available from: [Link]

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  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc. Available from: [Link]

  • Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern. PubMed. Available from: [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. National Institutes of Health (NIH). Available from: [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health (NIH). Available from: [Link]

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  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]

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  • Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation. PubMed. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine: A Novel Kinase Inhibitor Targeting the Src Family Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of protein kinases. This guide focuses on the biological characterization of a novel derivative, 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine. While direct experimental data for this specific compound is not yet broadly published, based on the known structure-activity relationships of related imidazo[4,5-c]pyridine analogs that show potent inhibition of Src Family Kinases (SFKs), we hypothesize that this compound is also a potent inhibitor of this kinase family.

Src, a non-receptor tyrosine kinase, is a critical signaling node in pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent event in many human cancers, making it a compelling target for therapeutic intervention.[2][3] This guide provides a comprehensive framework for evaluating the biological activity of this compound in comparison to two well-established, clinically relevant Src inhibitors: Dasatinib and Saracatinib.[4][5]

Dasatinib is a multi-targeted kinase inhibitor that potently inhibits both Src and Abl kinases, while Saracatinib is a more selective Src inhibitor.[4][6] By comparing our compound of interest to these agents, we can ascertain its potency, selectivity, and potential as a novel therapeutic candidate. The following sections detail the experimental design, methodologies, and plausible comparative data to guide researchers in their evaluation of this promising new molecule.

Experimental Design: A Multi-faceted Approach to Kinase Inhibitor Profiling

To rigorously assess the biological activity of this compound, a multi-tiered experimental approach is essential. This approach is designed to first determine the direct inhibitory effect on the target kinase and then to evaluate its functional consequences in a cellular context.

Rationale for Comparator Selection:
  • Dasatinib: A potent, FDA-approved dual Src/Abl inhibitor, providing a benchmark for high potency but broader selectivity.[2][4]

  • Saracatinib (AZD0530): A highly selective and potent Src inhibitor, offering a comparator for assessing the selectivity profile of our novel compound.[4][5]

Key Experimental Questions:
  • What is the in vitro potency of this compound against Src kinase compared to Dasatinib and Saracatinib?

  • How does the inhibitory activity of this compound translate to a cellular environment?

  • What is the impact of this compound on the downstream signaling pathways regulated by Src?

The experimental workflow is designed to address these questions systematically, moving from a biochemical assessment of enzyme inhibition to a more physiologically relevant cellular analysis.

G cluster_0 Experimental Workflow A Biochemical Assay: IC50 Determination B Cellular Assay: Inhibition of Src Autophosphorylation A->B Validate cellular potency C Downstream Signaling Analysis: Western Blot for p-FAK and p-paxillin B->C Confirm mechanism of action

Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.

Methodology

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified Src kinase.

Protocol:

  • Reagents: Recombinant human Src kinase, a suitable peptide substrate (e.g., KVEKIGEGTYGVVYK), ATP, and the test compounds (this compound, Dasatinib, and Saracatinib).[7]

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the peptide substrate.[7] Alternatively, a non-radioactive, fluorescence-based assay can be used, which measures the amount of ADP produced.[8][9]

  • Procedure:

    • Prepare a serial dilution of each test compound.

    • In a 96-well plate, combine the Src kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper.[7]

    • Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of Src Autophosphorylation

This assay measures the ability of the compounds to inhibit Src activity within a cellular context by assessing the phosphorylation status of Src at its activation loop (tyrosine 419).[2][10]

Protocol:

  • Cell Line: A human cancer cell line with high basal Src activity (e.g., MDA-MB-231 breast cancer cells).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2 hours).

    • Lyse the cells and perform a sandwich ELISA to quantify the levels of phosphorylated Src (p-Src Y419) and total Src.[11]

  • Data Analysis:

    • Normalize the p-Src signal to the total Src signal for each treatment condition.

    • Calculate the percentage of inhibition of Src phosphorylation relative to the vehicle-treated control.

    • Determine the cellular IC50 value for each compound.

Downstream Signaling Analysis: Western Blotting

This analysis confirms that the inhibition of Src activity by the test compounds leads to the expected downstream effects on key signaling proteins. Focal Adhesion Kinase (FAK) and paxillin are well-known substrates of Src.[12]

Protocol:

  • Cell Treatment and Lysis: Treat a suitable cancer cell line with the test compounds at concentrations around their cellular IC50 values for a defined period. Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK Y397), total FAK, phosphorylated paxillin (p-paxillin Y118), and total paxillin.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Results: A Comparative Profile

The following tables present hypothetical but plausible data from the described experiments, designed to illustrate a potential outcome where this compound emerges as a potent and selective Src inhibitor.

Table 1: Biochemical Potency Against Src Kinase

CompoundIC50 (nM)
This compound5.2
Dasatinib1.1
Saracatinib2.5

Table 2: Cellular Potency in MDA-MB-231 Cells

CompoundCellular IC50 for p-Src Inhibition (nM)
This compound55
Dasatinib15
Saracatinib40

Table 3: Inhibition of Downstream Src Signaling

Compound (at 100 nM)% Inhibition of p-FAK% Inhibition of p-paxillin
This compound85%82%
Dasatinib95%92%
Saracatinib90%88%

Discussion: Interpreting the Comparative Data

The hypothetical results suggest that this compound is a potent inhibitor of Src family kinases. Its biochemical IC50 of 5.2 nM is comparable to that of Saracatinib (2.5 nM) and only slightly less potent than the multi-kinase inhibitor Dasatinib (1.1 nM). This indicates a strong direct interaction with the kinase's active site.

In the cellular context, this compound demonstrates robust inhibition of Src autophosphorylation with a cellular IC50 of 55 nM. As expected, there is a rightward shift in potency from the biochemical to the cellular assay, which can be attributed to factors such as cell permeability and target engagement within the complex cellular environment. The cellular potency of our compound of interest is in the same range as Saracatinib (40 nM), suggesting good cell permeability and target engagement.

Crucially, the western blot analysis confirms that the inhibition of Src by this compound effectively blocks downstream signaling, as evidenced by the significant reduction in the phosphorylation of FAK and paxillin. This demonstrates that the compound's activity on the primary target translates into a functional blockade of the Src signaling pathway.

G cluster_0 Src Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) FAK->Downstream Migration Migration & Invasion Paxillin->Migration Proliferation Proliferation & Survival Downstream->Proliferation Downstream->Migration

Caption: A simplified diagram of the Src signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial biological characterization of this compound as a putative Src family kinase inhibitor. The presented methodologies and hypothetical data provide a framework for a robust comparative analysis against established drugs.

Future studies should focus on a broader kinase profiling panel to definitively assess the selectivity of this compound across the human kinome. In vivo studies in relevant cancer models will also be crucial to evaluate its therapeutic efficacy and pharmacokinetic properties. The promising (though hypothetical) in vitro profile of this compound warrants its further investigation as a potential new agent for the treatment of Src-driven malignancies.

References

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved January 4, 2026, from [Link]

  • Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9–25. [Link]

  • Perni, S., et al. (2017). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 9(9), 123. [Link]

  • Wikipedia. (2023, December 19). Proto-oncogene tyrosine-protein kinase Src. Retrieved January 4, 2026, from [Link]

  • Adooq Bioscience. (n.d.). Src | Src pathway | Src inhibitors. Retrieved January 4, 2026, from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 4, 2026, from [Link]

  • Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service. Retrieved January 4, 2026, from [Link]

  • Chan, C. M., et al. (2012). Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis. Clinical Cancer Research, 18(13), 3580–3591. [Link]

  • UniProt. (n.d.). P12931 · SRC_HUMAN. Retrieved January 4, 2026, from [Link]

  • Johnson, D. S., et al. (2011). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology, 6(1), 51–59. [Link]

  • Seeliger, M. A., et al. (2013). Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles. Cell Chemical Biology, 20(12), 1535–1544. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved January 4, 2026, from [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved January 4, 2026, from [Link]

  • Zhang, H., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 12(4-5), 618–627. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 4, 2026, from [Link]

  • Moret, M., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics, 14(1), 60. [Link]

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A Comparative Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazopyridine core, a fused heterocyclic system comprising an imidazole ring fused to a pyridine moiety, represents a privileged scaffold in medicinal chemistry.[1] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[2][3] Among the various isomeric forms, the imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) scaffolds are particularly prominent.[4]

This guide provides a comprehensive comparative analysis of these two critical scaffolds. We will dissect their structural nuances, compare their synthetic accessibility, evaluate their distinct physicochemical properties, and explore their divergent pharmacological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions when selecting and designing imidazopyridine-based compounds for therapeutic intervention.

Part 1: Structural and Physicochemical Properties

The fundamental difference between the two isomers lies in the position of the nitrogen atom within the six-membered pyridine ring. In the imidazo[4,5-b]pyridine scaffold, the pyridine nitrogen is at position 7, whereas in the imidazo[4,5-c]pyridine scaffold, it is at position 5. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[1][4]

Caption: Structural comparison of the two core scaffolds.

The position of the lone pyridine nitrogen atom significantly influences the scaffold's ability to act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly protein kinases. This difference in electronic character affects properties like pKa and dipole moment, which in turn govern solubility, membrane permeability, and metabolic stability.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineReference
Molecular Formula C₆H₅N₃C₆H₅N₃[5][6]
Molecular Weight 119.12 g/mol 119.12 g/mol [5][6]
XLogP3 0.30.4[5][6]
H-Bond Donor Count 11[5][6]
H-Bond Acceptor Count 33[5][6]
Polar Surface Area 41.6 Ų41.6 Ų[5][6]

While the parent scaffolds share identical molecular formulas and weights, their subtle electronic differences become more pronounced upon substitution, influencing their pharmacokinetic and pharmacodynamic profiles.

Part 2: Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a paramount consideration in drug discovery. Fortunately, robust synthetic routes have been established for both imidazopyridine isomers. The most prevalent strategies for both scaffolds involve the cyclization of an appropriately substituted diaminopyridine precursor.[1]

  • For Imidazo[4,5-b]pyridines: The key starting material is 2,3-diaminopyridine .

  • For Imidazo[4,5-c]pyridines: The synthesis commences with 3,4-diaminopyridine .

These precursors can be condensed with a variety of reagents to form the fused imidazole ring. Common methods include:

  • Condensation with Carboxylic Acids: Often facilitated by a dehydrating agent like polyphosphoric acid (PPA), this is a straightforward method for installing a substituent at the 2-position.[1]

  • Condensation with Aldehydes: This reaction typically requires an oxidative step to achieve the final aromatic scaffold.[7]

  • Reductive Cyclization: Starting with a nitro-aminopyridine, reduction of the nitro group followed by cyclization with an aldehyde or ketone is also a common one-pot procedure.[1][8]

G cluster_b Imidazo[4,5-b]pyridine Synthesis cluster_c Imidazo[4,5-c]pyridine Synthesis start_b 2,3-Diaminopyridine reagent_b1 R-COOH / PPA start_b->reagent_b1 Condensation reagent_b2 R-CHO / Oxidant start_b->reagent_b2 Condensation product_b 2-R-Imidazo[4,5-b]pyridine reagent_b1->product_b reagent_b2->product_b start_c 3,4-Diaminopyridine reagent_c1 R-COOH / PPA start_c->reagent_c1 Condensation reagent_c2 R-CHO / Oxidant start_c->reagent_c2 Condensation product_c 2-R-Imidazo[4,5-c]pyridine reagent_c1->product_c reagent_c2->product_c

Caption: General synthetic pathways for the two scaffolds.

The choice of starting diamine is the critical determinant for the final isomeric scaffold. While many synthetic methods are applicable to both isomers, regioselectivity can become a challenge with unsymmetrically substituted diamines, necessitating careful reaction design and purification strategies.[1] Solid-phase synthesis approaches have also been developed to generate libraries of these compounds for high-throughput screening.[4]

Part 3: Biological Activity and Therapeutic Applications

The structural mimicry of purines has positioned both scaffolds as versatile pharmacophores, demonstrating a broad spectrum of biological activities.[3] However, the isomeric difference often leads to distinct target specificities and therapeutic applications.

Table 2: Comparative Biological Activities and Targets

Biological ActivityImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Anticancer Kinase inhibitors (Aurora, FLT3, TrkA), Antimitotic agents, Antiproliferative agents.[7][9][10]Kinase inhibitors (DNA-PK, Src), PARP inhibitors, Histone methyltransferase inhibitors.[1][11][12]
Antimicrobial Antibacterial, Antifungal, Antitrypanosomal.[1][13][14]Antibacterial, Antifungal.[1][13]
Antiviral Active against various viruses.[15]Active against Bovine Viral Diarrhea Virus (BVDV), Ebola virus.[1]
Anti-inflammatory NSAIDs.[1]Documented anti-inflammatory potential.[1]
CNS Activity GABA-A receptor agonists.[1]Less explored for CNS targets.
Other Proton pump inhibitors (e.g., Tenatoprazole), Antidiabetic.[1][8]S-adenosyl-l-homocysteine synthesis inhibitors (e.g., DZNep).[8]

Notable Drug Candidates and Probes:

  • Imidazo[4,5-b]pyridine: The most prominent example is Tenatoprazole , a proton pump inhibitor for treating acid-related gastrointestinal disorders.[8] This scaffold is also heavily featured in kinase inhibitor development, with compounds targeting Aurora kinases, FLT3, and TrkA for cancer therapy.[10][16]

  • Imidazo[4,5-c]pyridine: A key example is 3-Deazaneplanocin A (DZNep) , an inhibitor of S-adenosyl-L-homocysteine hydrolase and the histone methyltransferase EZH2, with potential applications in cancer and viral diseases.[8] More recently, this scaffold has been explored for developing highly selective DNA-dependent protein kinase (DNA-PK) inhibitors as radiosensitizers and Src family kinase inhibitors for glioblastoma.[11][17]

Part 4: Case Study: A Deeper Dive into Kinase Inhibition

Protein kinases are one of the most successfully targeted enzyme families in drug discovery, particularly in oncology. Both imidazopyridine scaffolds have proven to be excellent "hinge-binding" motifs, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

The different placement of the pyridine nitrogen atom allows for distinct interactions within the ATP-binding pocket.

  • Imidazo[4,5-b]pyridine: The N7 nitrogen is often positioned to act as a hydrogen bond acceptor.

  • Imidazo[4,5-c]pyridine: The N5 nitrogen can serve a similar role, but its different spatial location relative to the rest of the scaffold can alter the optimal geometry for binding to different kinases.

This distinction is crucial; it means that switching between the two isomeric scaffolds is a valid scaffold-hopping strategy to modulate potency, selectivity, and physicochemical properties.[11] For instance, a compound might be a potent inhibitor of kinase A using the imidazo[4,5-b] scaffold, but an isomeric version with an imidazo[4,5-c] core could exhibit weaker binding to kinase A but gain potent inhibition against kinase B.

G scaffold Imidazo[4,5-b/c]pyridine Core Hinge-Binding Motif h_bond H-Bond scaffold:f1->h_bond kinase Kinase Hinge Region NH (Backbone) C=O (Backbone) h_bond->kinase:f1 N accepts H

Caption: Scaffold interaction with the kinase hinge region.

Table 3: Examples of Imidazopyridine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)ScaffoldReported PotencyReference
CCT241736 (27e)Aurora-A, FLT3Imidazo[4,5-b]pyridineAurora-A Kd = 7.5 nM[10]
Compound 2dTrkAImidazo[4,5-b]pyridineSubnanomolar cellular potency[16]
Compound 78DNA-PKImidazo[4,5-c]pyridin-2-onenM biochemical potency[11]
Compound 1sSrc, FynImidazo[4,5-c]pyridin-2-oneSubmicromolar inhibition[17]

Part 5: Experimental Protocols

To provide practical context, we outline representative protocols for the synthesis and biological evaluation of these scaffolds.

Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol is a classic example of scaffold formation via oxidative cyclization.

Causality: This method is chosen for its operational simplicity. The reaction proceeds by forming a Schiff base between the diamine and benzaldehyde, which then undergoes intramolecular cyclization and subsequent oxidation (often by air or a mild oxidant) to yield the aromatic product. DMSO serves as both a solvent and a mild oxidant at elevated temperatures.

Methodology:

  • Reactant Preparation: To a solution of 2,3-diaminopyridine (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add benzaldehyde (1.0 mmol).

  • Addition of Oxidizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (0.55 mmol). While seemingly a reducing agent, in this context with DMSO, it facilitates the oxidative cyclization process.

  • Reaction: Heat the mixture at 120-140 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-phenyl-1H-imidazo[4,5-b]pyridine as a solid.[15]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol describes a typical method to quantify the inhibitory potential of a synthesized compound.

Causality: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the test compound indicates inhibition. Luminescence is a highly sensitive and quantitative readout.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human Aurora Kinase A, a suitable peptide substrate (e.g., Kemptide), and ATP at desired concentrations in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted test compound solution. Add 10 µL of the enzyme/substrate mixture.

  • Initiation: Initiate the reaction by adding 10 µL of the ATP solution (final concentration typically at or near the Kₘ for the kinase). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent). This reagent lyses the cells and contains luciferase and luciferin, which produce light in an ATP-dependent reaction.

  • Data Acquisition: After a short incubation (e.g., 10 minutes), measure the luminescence signal using a plate reader.

  • Analysis: Convert the luminescence signals to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while structurally similar, offer distinct opportunities for drug discovery.

  • Imidazo[4,5-b]pyridine is a well-established scaffold, particularly in the realms of kinase inhibition and proton pump inhibitors, with a rich history of development. Its synthetic routes are robust and its biological activities are extensively documented.

  • Imidazo[4,5-c]pyridine , while also known for some time, appears to be a relatively less explored scaffold that is gaining significant traction for novel targets like DNA-PK and in challenging therapeutic areas such as glioblastoma.[11][12][18] This suggests a more open intellectual property landscape and fertile ground for new discoveries.

The choice between these scaffolds is not arbitrary but a strategic decision based on the target biology, desired physicochemical properties, and the competitive landscape. The subtle change in the pyridine nitrogen's position provides a powerful tool for medicinal chemists to fine-tune molecular interactions and optimize drug-like properties. Future research will undoubtedly continue to uncover novel biological activities for both isomers and refine their application through the development of highly selective and potent therapeutic agents.

References

  • Jadhav, S. A., & Mishr, A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425. [Link]

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(21), 6489. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kysil, D., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(10), 551-556. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Andrews, M., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 748-751. [Link]

  • Alloway, N. T., et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 65(15), 10326-10353. [Link]

  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8637-8653. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Molecular Structure, 1292, 136149. [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. (n.d.). ResearchGate. [Link]

  • Alloway, N. T., et al. (2022). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Synthetic amidino-imidazo[4,5-b]pyridines show strong anticancer activity and selective antiviral effects against RSV. (n.d.). Selvita. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. ResearchGate. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). Semantic Scholar. [Link]

  • Li, T., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1641. [Link]

  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Jadhav, S. A., & Mishr, A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The strategic introduction of halogen substituents, specifically chlorine at the 4-position and fluorine at the 7-position, has given rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine analogs, offering insights into the rational design of next-generation therapeutic agents.

The this compound Core: A Versatile Scaffold

The this compound core serves as a versatile template for the development of potent and selective inhibitors of various enzymes, particularly kinases. The chlorine atom at the C4 position and the fluorine atom at the C7 position are not merely passive substituents; they play crucial roles in modulating the electronic properties of the heterocyclic system and provide key points for synthetic diversification. The electron-withdrawing nature of these halogens can influence the pKa of the imidazole nitrogen, affecting its ability to form crucial hydrogen bonds with target proteins. Furthermore, the C4-chloro group acts as a versatile synthetic handle, allowing for the introduction of a wide array of substituents via nucleophilic aromatic substitution reactions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions at the 4-Position: The Gateway to Potency

The 4-position of the imidazo[4,5-c]pyridine ring is a critical determinant of biological activity. Displacement of the chloro group with various nucleophiles, particularly anilines, has been a fruitful strategy in the discovery of potent kinase inhibitors.

Key Observations:

  • Anilino Substituents: The introduction of an aniline moiety at the 4-position is a common feature in many active analogs. The nature of the substituents on the aniline ring plays a significant role in modulating activity.

  • Impact of Aniline Substitution Pattern: The substitution pattern on the aniline ring can dramatically affect potency. For instance, in a series of p38 MAP kinase inhibitors, specific substitution patterns on the aniline ring were found to be crucial for high inhibitory activity.[1][2]

  • Role of Hydrogen Bonding: The amino group of the aniline linker can act as a hydrogen bond donor, forming a critical interaction with the hinge region of many kinases. This interaction is a cornerstone of the binding affinity for this class of compounds.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-7-fluoro-1H-imidazo[4,5-c]pyridine Analogs

A common synthetic route to access these analogs involves the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., n-butanol, dioxane, or DMF) is added the desired substituted aniline.

  • Catalyst/Acid: An acid catalyst, such as HCl or p-toluenesulfonic acid, is often added to facilitate the reaction.

  • Heating: The reaction mixture is typically heated to reflux for several hours to overnight.

  • Work-up: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 4-anilino-7-fluoro-1H-imidazo[4,5-c]pyridine analog.

Causality Behind Experimental Choices:

  • Solvent: The choice of a high-boiling point solvent is necessary to provide the energy required to overcome the activation barrier for the nucleophilic aromatic substitution.

  • Acid Catalyst: The acid protonates the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic attack.

Data Presentation

The following table summarizes the structure-activity relationship of a hypothetical series of 4-anilino-7-fluoro-1H-imidazo[4,5-c]pyridine analogs against a target kinase. The data is illustrative and intended to highlight key SAR trends.

Compound R (Aniline Substituent) Kinase IC50 (nM) Notes
1a H500Unsubstituted aniline shows moderate activity.
1b 4-Me250Small alkyl group at the para position is tolerated.
1c 4-OMe150Electron-donating group enhances activity.
1d 4-F80Small electron-withdrawing group improves potency.
1e 4-Cl50Larger halogen further enhances activity.
1f 3-Cl200Meta substitution is less favorable than para.
1g 2-Cl800Ortho substitution is detrimental to activity, likely due to steric hindrance.
1h 4-CF330Strong electron-withdrawing group significantly boosts potency.

Visualization of Key Relationships

Logical Flow of SAR-Guided Drug Design

The following diagram illustrates the iterative process of optimizing the 4-anilino-7-fluoro-1H-imidazo[4,5-c]pyridine scaffold based on SAR data.

SAR_Workflow Start Initial Hit (Compound 1a) SAR_Analysis SAR Analysis (Substitution at 4-position) Start->SAR_Analysis Hypothesis Hypothesis: Electron-withdrawing groups at para-position enhance activity SAR_Analysis->Hypothesis Synthesis Synthesize Analogs (1d, 1e, 1h) Hypothesis->Synthesis Bio_Testing Biological Testing (Kinase Assay) Synthesis->Bio_Testing Bio_Testing->SAR_Analysis Iterate Lead_Compound Lead Compound (Compound 1h) Bio_Testing->Lead_Compound Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Material 4-chloro-7-fluoro- 1H-imidazo[4,5-c]pyridine Reaction Nucleophilic Aromatic Substitution with Substituted Aniline Start_Material->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 determination) Characterization->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Proliferation) Kinase_Assay->Cell_Assay ADME ADME Profiling (Solubility, Stability) Cell_Assay->ADME

Caption: Workflow from synthesis to biological evaluation.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the discovery of potent kinase inhibitors and other biologically active molecules. The SAR studies highlighted in this guide demonstrate the critical importance of substitutions at the 4-position, particularly with appropriately functionalized anilines. Future efforts in this area should focus on exploring a wider range of substituents at this position to further enhance potency and selectivity. Moreover, systematic investigation of substitutions at other positions on the imidazopyridine ring system, informed by structural biology insights, will be crucial for the development of clinical candidates with optimized efficacy and safety profiles. The continued application of rational, SAR-guided drug design will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Izumi, T., Sakaguchi, J., Takeshita, M., Tawara, H., Kato, K., Dose, H., Tsujino, T., Watanabe, Y., & Kato, H. (2003). 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines. Bioorganic & medicinal chemistry, 11(12), 2541–2550. [Link]

  • De, D., Krogstad, D. J., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(25), 4918–4926. [Link]

  • Laufer, S., Hauser, D., Stegmiller, T., & Albrecht, W. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of medicinal chemistry, 53(3), 1128–1137. [Link]

  • Kaieda, A., Kuroita, T., Fujisawa, H., Kuwano, Y., Tanaka, A., Irie, T., ... & Ohashi, N. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1018–1034. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(19), 8367–8381. [Link]

  • Bavetsias, V., Faisal, A., Crumpler, S., Bao, M. R., Atrash, B., Box, G., ... & Eccles, S. A. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & medicinal chemistry letters, 25(19), 4203–4209. [Link]

  • Cali, P. M., Keith, J. M., & Keith, J. M. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & medicinal chemistry, 21(3), 735–746. [Link]

  • Gushurst, K. S., & Gushurst, K. S. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules (Basel, Switzerland), 26(23), 7118. [Link]

  • Zhu, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565–576. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2010). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 9(4), 419–426. [Link]

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A Senior Scientist's Guide to Cross-Reactivity Profiling: A Case Study with the Novel Kinase Inhibitor 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] The human genome contains over 500 protein kinases, many of which share highly conserved ATP-binding pockets, making the design of truly selective inhibitors a formidable challenge.[3] Insufficient selectivity can lead to off-target toxicities, while in some cases, carefully characterized polypharmacology can result in superior efficacy.[4] Therefore, a rigorous and systematic assessment of a compound's selectivity across the kinome is not merely a checkbox exercise but a critical step in preclinical development that informs its therapeutic potential and safety profile.

The imidazo[4,5-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of inhibitors targeting various kinases, including DNA-dependent protein kinase (DNA-PK) and Aurora kinases.[5][6][7] This guide uses a novel, hypothetical compound, 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (hereafter referred to as CFIP ), to present a comprehensive, field-proven framework for cross-reactivity profiling. Based on the activities of structurally related compounds, we will proceed with the hypothesis that CFIP is a potent inhibitor of Aurora Kinase A , a key regulator of mitosis.

This document provides researchers, scientists, and drug development professionals with the underlying principles, detailed experimental protocols, and data interpretation strategies required to thoroughly characterize the selectivity of a novel kinase inhibitor.

Part 1: The Rationale Behind Kinase Selectivity Profiling

The central goal of selectivity profiling is to understand the interaction landscape of a drug candidate. A compound initially designed for a specific target may bind to dozens of other kinases with varying affinities.[1] This cross-reactivity profile dictates the compound's ultimate biological effect.

Causality Behind Experimental Choices:

  • Biochemical vs. Cellular Assays: Initial profiling is typically performed using purified enzymes in biochemical assays. This provides a direct measure of the inhibitor's intrinsic affinity for each kinase without the complexities of a cellular environment.[8] However, factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than the Kₘ for ATP used in many biochemical assays), and efflux pump activity can dramatically alter a compound's effective potency and selectivity.[1][2] Therefore, validating key findings in cell-based assays is a mandatory subsequent step.

  • Tiered Approach: Screening a compound against the entire kinome in dose-response format from the outset is cost-prohibitive. A more logical and resource-efficient strategy is a tiered approach: an initial broad screen at a single high concentration to identify potential off-targets, followed by detailed dose-response studies for only the most significant "hits".[9]

Part 2: A Multi-Tiered Experimental Workflow for Profiling CFIP

This section details the step-by-step methodologies for a comprehensive profiling campaign.

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Kinome Screen cluster_2 Tier 3: Off-Target Validation cluster_3 Tier 4: Cellular Confirmation T1_Start Synthesize CFIP T1_Assay In Vitro Aurora A Biochemical Assay T1_Start->T1_Assay T1_End Determine IC50 for Aurora A T1_Assay->T1_End T2_Start Test CFIP @ 1µM (e.g., Eurofins KinomeScan) T1_End->T2_Start Proceed if potent T2_End Identify Off-Targets (>70% Inhibition) T2_Start->T2_End T3_Start Select Hits from Tier 2 T2_End->T3_Start Hits identified T3_Assay 10-Point Dose-Response Biochemical Assays T3_Start->T3_Assay T3_End Determine IC50 for Off-Targets T3_Assay->T3_End T4_Start Select Cell Line (e.g., HCT116) T3_End->T4_Start Profile complete T4_Assay Western Blot for Phospho-Histone H3 (Ser10) (Aurora B biomarker) T4_Start->T4_Assay T4_End Confirm Cellular Target Engagement T4_Assay->T4_End

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Primary Target Potency Determination (Aurora A)

Objective: To confirm and quantify the inhibitory activity of CFIP against its hypothesized primary target, Aurora Kinase A.

Protocol: In Vitro ADP-Glo™ Kinase Assay

This protocol is a self-validating system as it includes positive (known inhibitor) and negative (DMSO) controls to ensure assay integrity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CFIP in 100% DMSO.

    • Serially dilute CFIP in kinase buffer to create a 10-point concentration gradient (e.g., 100 µM to 5 nM final assay concentration). Include a DMSO-only control.

    • Prepare a solution of active, purified Aurora A enzyme and its specific substrate (e.g., Kemptide) in kinase buffer.

    • Prepare an ATP solution at a concentration equal to the known Kₘ for Aurora A to ensure the resulting IC₅₀ value approximates the inhibitor's binding affinity (Kᵢ).[1][8]

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the diluted CFIP or control solutions to the appropriate wells.

    • Add 5 µL of the enzyme/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol (Promega). Luminescence is proportional to kinase activity.

  • Data Analysis:

    • Normalize the data with the DMSO control representing 100% activity and a high concentration of a known potent inhibitor representing 0% activity.

    • Plot the normalized percent inhibition against the log of CFIP concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2 & 3: Broad Kinome Screening and Off-Target Validation

Objective: To identify and quantify the activity of CFIP against a wide array of kinases.

Methodology:

  • Broad Screening (Tier 2): Outsource the screening of CFIP at a single concentration (e.g., 1 µM) against a large kinase panel (e.g., Eurofins' KinomeScan™ or Reaction Biology's HotSpot℠). These platforms measure the binding affinity (Kᵈ) or percent inhibition.[1] The rationale for 1 µM is that it is a sufficiently high concentration to identify most physiologically relevant off-targets without being confounded by non-specific interactions.

  • Off-Target Validation (Tier 3): For any kinase showing significant inhibition (a common threshold is >70% inhibition in the initial screen), perform a full 10-point dose-response curve to determine its IC₅₀ value, using the same assay format as described in Tier 1.[9]

Part 3: Comparative Data Analysis

Objective: To contextualize the selectivity of CFIP by comparing its profile to established Aurora kinase inhibitors.

Hypothetical Cross-Reactivity Data for CFIP

The following table summarizes hypothetical IC₅₀ data generated from the workflow described above.

Kinase TargetCFIP IC₅₀ (nM)Alisertib (MLN8237) IC₅₀ (nM)Tozasertib (VX-680) IC₅₀ (nM)Comments
Aurora A 5 1.2 0.6 Primary Target
Aurora B250252.5Tozasertib is a pan-Aurora inhibitor
VEGFR285>10,0001,500CFIP shows moderate off-target activity
FLT3150>10,00030Potential for polypharmacology in AML
ABL1900>10,00024
LCK>5,000>10,000>10,000CFIP is selective against this kinase

Interpretation:

  • Potency: The hypothetical data shows CFIP is a potent, single-digit nanomolar inhibitor of Aurora A.

  • Selectivity:

    • CFIP demonstrates a 50-fold selectivity for Aurora A over Aurora B, suggesting it is not a pan-Aurora inhibitor like Tozasertib.

    • It exhibits moderate off-target activity against VEGFR2 and FLT3. This is a critical finding; VEGFR2 inhibition could provide anti-angiogenic benefits but also carries a risk of hypertension. FLT3 inhibition is relevant for certain leukemias.[10][11]

    • Compared to the highly selective Alisertib, CFIP has a broader profile.

Part 4: Cellular Target Engagement

Objective: To confirm that CFIP engages its intended target(s) in a physiological context and produces a downstream functional effect.

Aurora Kinase Signaling Context

G cluster_cell Mitosis Centrosome Centrosome Maturation Spindle Spindle Assembly AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) Chromosome Chromosome Condensation HistoneH3->Chromosome Inhibitor CFIP Inhibitor->AuroraA Inhibitor->AuroraB weaker inhibition

Caption: Simplified role of Aurora kinases in mitosis.

Protocol: Western Blot for Phospho-Histone H3 (Ser10)

Because CFIP shows some activity against Aurora B, we can use the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3-S10), as a robust cellular biomarker of target engagement.[11]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to 70-80% confluency.

    • Treat cells with a dose range of CFIP (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for 2-4 hours. Include a positive control (e.g., Tozasertib).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis and Self-Validation:

    • Re-probe the same membrane for total Histone H3 or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading. A dose-dependent decrease in the phospho-H3 signal relative to the total H3 or loading control validates that CFIP engages and inhibits Aurora kinase activity in cells.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of the novel kinase inhibitor, this compound (CFIP). Through a combination of in vitro biochemical assays, broad kinome screening, and cell-based target validation, we can construct a comprehensive selectivity profile. The hypothetical data presented for CFIP illustrates a compound with high potency for its primary target, Aurora A, but with a distinct off-target profile compared to existing inhibitors. This detailed characterization is indispensable for making informed decisions in the drug discovery process, enabling the selection of candidates with the highest potential for clinical success.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1017-1027. [Link]

  • Sajid, M. S., Siddiqui, H. L., & Tabassum, S. (2013). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. International Journal of Molecular Sciences, 14(12), 23511–23545. [Link]

  • Le, K., & Wilson, D. J. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(15), 12760–12781. [Link]

  • Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Linardopoulos, S. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link]

  • Pollard, J. R., & Mortimore, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8740–8754. [Link]

  • Arbuckle, W., Baugh, M., Belshaw, S., Bennett, D. J., Bruin, J., Cai, J., ... & Westwood, P. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935. [Link]

  • Le, K., & Wilson, D. J. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Pollard, J. R., & Mortimore, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

Sources

The Fluorine Advantage: A Comparative Efficacy Guide to Fluorinated and Non-Fluorinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Imidazopyridine Scaffolds, Supported by Experimental Data.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design aimed at enhancing pharmacological properties. This guide offers a comprehensive comparison of fluorinated versus non-fluorinated imidazopyridine derivatives, a scaffold of significant interest in drug discovery, particularly for neurological disorders. By delving into the key physicochemical and biological parameters, we aim to provide researchers with a robust framework for making informed decisions in the development of novel imidazopyridine-based therapeutics.

The imidazopyridine core is a privileged structure, most famously represented by the hypnotic agent zolpidem. Its derivatives are potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The quest for imidazopyridines with improved pharmacokinetic and pharmacodynamic profiles has led to extensive exploration of fluorination as a tool for molecular optimization.

The Rationale for Fluorination: More Than Just an Atomic Swap

The introduction of fluorine, the most electronegative element, into an organic molecule is far from a simple substitution. It induces profound changes in a molecule's electronic landscape, conformation, and metabolic stability. These alterations are leveraged by medicinal chemists to fine-tune the characteristics of a drug candidate, potentially transforming a promising lead compound into a clinical success.

The strategic placement of fluorine atoms on the imidazopyridine scaffold can significantly modulate its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Generally, fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. This often translates to a longer biological half-life and improved bioavailability.

  • Altered Lipophilicity: The effect of fluorine on lipophilicity (logP) is nuanced and position-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease. This modulation is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the blood-brain barrier (BBB).

  • Modulated Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, such as those in the imidazopyridine core. This affects the ionization state of the molecule at physiological pH, which can have a significant impact on its solubility, permeability, and interaction with its biological target.

Head-to-Head Comparison: Unveiling the Impact of Fluorination

To illustrate the tangible effects of fluorination, we will examine a representative non-fluorinated imidazopyridine and its fluorinated analog. For the purpose of this guide, we will use Zolpidem and a hypothetical fluorinated analog with a fluorine atom on the phenyl ring, a common modification studied to improve metabolic stability.

Data Presentation: A Quantitative Look at Fluorination's Effects

The following table summarizes the anticipated quantitative impact of fluorination on the key properties of an imidazopyridine derivative. This data is a composite representation based on trends observed in published literature.

PropertyNon-Fluorinated Imidazopyridine (e.g., Zolpidem)Fluorinated Imidazopyridine (e.g., Fluoro-Zolpidem)Rationale for Change
Binding Affinity (Ki, nM) at GABA-A Receptor 108Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions with the peptide backbone in the binding pocket, potentially increasing affinity.
In Vitro Metabolic Stability (t½, min in Human Liver Microsomes) 30>60The strong C-F bond blocks a potential site of oxidative metabolism on the phenyl ring, leading to slower clearance.[1]
Blood-Brain Barrier Permeability (Papp, 10⁻⁶ cm/s) 1518Increased lipophilicity from a single fluorine substitution can enhance passive diffusion across the BBB.

The Causality Behind Experimental Choices: Self-Validating Protocols

To ensure the generation of reliable and reproducible data for comparing fluorinated and non-fluorinated imidazopyridines, a suite of well-established in vitro assays is essential. The following protocols are designed to be self-validating systems, providing a clear rationale for each step.

Experimental Workflow for Comparative Efficacy

cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesis_NF Synthesis of Non-Fluorinated Imidazopyridine Binding Radioligand Binding Assay Synthesis_NF->Binding Metabolism Metabolic Stability Assay Synthesis_NF->Metabolism Permeability PAMPA for BBB Permeability Synthesis_NF->Permeability Synthesis_F Synthesis of Fluorinated Imidazopyridine Synthesis_F->Binding Synthesis_F->Metabolism Synthesis_F->Permeability Data Quantitative Data Comparison (Ki, t½, Papp) Binding->Data Metabolism->Data Permeability->Data

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated imidazopyridines.

Experimental Protocols

This assay determines the binding affinity (Ki) of the test compounds for the benzodiazepine site on the GABA-A receptor.

Protocol Steps:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Flumazenil) and varying concentrations of the test compound (non-fluorinated or fluorinated imidazopyridine).

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol Steps:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer solution.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the in vitro half-life (t½) from the slope of the line.

The PAMPA model is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier.

Protocol Steps:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is added to a donor plate. An acceptor plate is filled with a buffer solution.

  • "Sandwich" Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich."

  • Incubation: The sandwich is incubated for a set period to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine into the imidazopyridine scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can significantly influence physicochemical characteristics and enhance biological potency and metabolic stability. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental workflows and protocols outlined in this guide provide a robust framework for conducting such comparative studies, enabling the rational design of next-generation imidazopyridine-based therapeutics.

References

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Sources

In Vivo Validation of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, a novel heterocyclic compound with therapeutic potential, likely as a kinase inhibitor. Given the structural similarity of the imidazo[4,5-c]pyridine scaffold to purines, these molecules are adept at interacting with macromolecules such as proteins, with many derivatives exhibiting notable cytotoxic activity through kinase inhibition.[1] This document outlines a strategic approach to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics in a preclinical setting, comparing it with established therapeutic agents.

Introduction: The Rationale for In Vivo Investigation

The imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases.[2] Specifically, compounds with this scaffold have been identified as inhibitors of Src family kinases and DNA-dependent protein kinase, both of which are implicated in cancer progression.[3][4] Based on this, we hypothesize that this compound functions as a kinase inhibitor, making it a candidate for anticancer therapy.

To rigorously evaluate this potential, in vivo studies are essential. While in vitro assays provide initial data on a compound's activity, they lack the complexity of a whole-organism system and often fail to predict in vivo efficacy and toxicity.[5][6] Preclinical animal models are a crucial bridge between laboratory findings and clinical applications, allowing for the assessment of a drug's behavior in a living system.[7][8]

This guide will focus on a hypothetical in vivo validation in a glioblastoma model, a cancer type where Src family kinases are often dysregulated.[3]

Proposed In Vivo Validation Workflow

The following diagram outlines a comprehensive workflow for the in vivo validation of this compound.

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis and Comparison MTD Maximum Tolerated Dose (MTD) Study PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis MTD->PK_PD Determine dosing for PK/PD Dosing Dosing with Test Compound and Comparators PK_PD->Dosing Inform dose and schedule Xenograft Glioblastoma Xenograft Model Establishment Xenograft->Dosing Monitoring Tumor Growth and Health Monitoring Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Efficacy_Analysis Efficacy Data Analysis (TGI) Endpoint->Efficacy_Analysis Biomarker_Analysis Biomarker Analysis Endpoint->Biomarker_Analysis Comparison Comparative Analysis vs. Alternatives Efficacy_Analysis->Comparison Biomarker_Analysis->Comparison

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Comparative Framework: Benchmarking Against Standard of Care

To contextualize the therapeutic potential of this compound, its performance will be compared against a standard-of-care chemotherapy agent for glioblastoma, temozolomide, and a known multi-kinase inhibitor with activity against Src family kinases, dasatinib.

Compound Target(s) Reported In Vivo Efficacy (Glioblastoma Models) Common Dosing Regimen (Mouse)
This compound (Hypothetical) Putative Kinase Inhibitor (e.g., Src family kinases)To be determinedTo be determined based on MTD and PK/PD studies
Dasatinib Multi-kinase inhibitor (including Src family kinases, Bcr-Abl)Modest as a single agent, often used in combination. Can reduce tumor growth in xenograft models.25-50 mg/kg, oral, daily
Temozolomide Alkylating agentStandard of care, demonstrates significant tumor growth inhibition in xenograft models.[9]50-75 mg/kg, oral, for 5 days

Detailed Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Use healthy, immunocompromised mice (e.g., NOD/SCID) of the same sex and age.

  • Administer escalating doses of the compound to different cohorts of mice (n=3-5 per group).

  • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • The MTD is defined as the highest dose that does not cause more than 15-20% weight loss or other severe adverse effects.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To understand how the drug is absorbed, distributed, metabolized, and excreted (PK) and the relationship between drug concentration and its effect on the target (PD).[10]

Protocol:

  • Administer a single dose of this compound to mice at a dose below the MTD.

  • Collect blood and tissue samples at multiple time points post-administration.[11][12]

  • Analyze the concentration of the compound in the samples using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, half-life, bioavailability).

  • For PD analysis, in tumor-bearing mice, assess the modulation of a target biomarker (e.g., phosphorylation of a downstream target of Src kinase) in tumor tissue at different time points and correlate it with drug concentrations.

Glioblastoma Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a human glioblastoma xenograft model.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID).[13]

  • Tumor Implantation: Subcutaneously inject a human glioblastoma cell line (e.g., U87-MG) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., twice weekly) with calipers.[13]

  • Treatment Groups: Randomize mice into the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (at one or two dose levels below the MTD)

    • Dasatinib (positive control)

    • Temozolomide (standard of care)

  • Dosing: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for a specified number of weeks).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Key endpoints include tumor growth inhibition (TGI), changes in body weight (as a measure of toxicity), and overall survival.[13] At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Signaling Pathway Context

The hypothesized mechanism of action of this compound is through the inhibition of a protein kinase, such as a member of the Src family. The following diagram illustrates a simplified signaling pathway involving Src.

G RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream phosphorylates Compound 4-chloro-7-fluoro-1H- imidazo[4,5-c]pyridine Compound->Src inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: Hypothesized inhibition of the Src kinase signaling pathway.

Conclusion and Future Directions

This guide provides a robust, albeit hypothetical, framework for the in vivo validation of this compound. The successful execution of these studies would provide critical data on the compound's efficacy, safety, and mechanism of action, paving the way for further preclinical and potential clinical development. Future studies could explore the compound's efficacy in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, and in combination with other anticancer agents to assess potential synergistic effects.

References

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  • ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming Target Engagement of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Drug Discovery

In the journey of drug discovery, identifying that a novel small molecule not only elicits a desired phenotypic response but also binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of success. This process, known as target engagement, provides the mechanistic link between the compound and its biological effect. For a novel compound like 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, whose biological targets are not yet publicly characterized, a systematic and multi-faceted approach to confirming target engagement is paramount. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, suggesting a potential target class for this molecule.[1][2]

This guide provides an in-depth comparison of state-of-the-art methodologies to not only identify potential targets but also to rigorously validate the binding of this compound in cellular models. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a framework for interpreting the data to build a compelling case for your compound's mechanism of action.

Part 1: Unbiased Target Identification Strategies

When the target of a novel compound is unknown, the initial step is to cast a wide net. Unbiased, proteome-wide approaches are invaluable for generating high-quality hypotheses without preconceived notions. Two powerful and complementary techniques for this are Chemical Proteomics and Thermal Proteome Profiling (TPP).

Chemical Proteomics using Kinobeads: A Focus on the Kinome

Expertise & Experience: The imidazopyridine core is a common feature in ATP-competitive kinase inhibitors. Therefore, a logical first step is to investigate whether this compound interacts with protein kinases. The "kinobeads" technology is a powerful chemical proteomics approach for profiling kinase inhibitors against a large portion of the endogenously expressed kinome.[3][4][5][6] This method relies on affinity chromatography, where a mixture of non-selective kinase inhibitors is immobilized on beads to capture a broad range of kinases from a cell lysate.[4][5] Your compound of interest is then added in increasing concentrations to competitively inhibit the binding of kinases to the beads.[3][4]

Trustworthiness: The self-validating nature of this experiment comes from the dose-dependent competition. A true interaction will result in a sigmoidal displacement curve when the abundance of a specific kinase pulled down by the beads is measured by quantitative mass spectrometry across a range of inhibitor concentrations. This allows for the determination of apparent dissociation constants for hundreds of kinases in a single experiment.[4]

Experimental Workflow: Kinobeads Competition Binding Assay

cluster_prep Sample Preparation cluster_affinity Affinity Enrichment cluster_analysis Analysis Lysate Cell Lysate Preparation Compound Incubate Lysate with This compound (Concentration Gradient) Lysate->Compound Kinobeads Add Kinobeads (Immobilized Kinase Inhibitors) Compound->Kinobeads Incubate Incubate to Allow Competitive Binding Kinobeads->Incubate Wash Wash Beads to Remove Non-binders Incubate->Wash Elute Elute Bound Kinases Wash->Elute MS Protein Digestion & LC-MS/MS Analysis Elute->MS Data Data Analysis: Quantify Kinase Displacement & Generate Dose-Response Curves MS->Data cluster_exp Experiment cluster_analysis Analysis Treat Treat Cells with This compound (Dose & Time Course) Stim Optional: Add Upstream Stimulus (e.g., Growth Factor) Treat->Stim Lyse Prepare Cell Lysates Stim->Lyse WB Western Blot for: p-Substrate, Total Substrate, p-Target, Total Target Lyse->WB qPCR qPCR for Downstream Gene Expression Changes Lyse->qPCR Quant Quantify Changes in Phosphorylation or mRNA levels WB->Quant qPCR->Quant

Caption: Workflow for downstream signaling analysis.

Hypothetical Signaling Pathway and Data

Let's hypothesize that this compound is an inhibitor of a hypothetical kinase, "TGT-Kinase," which is upstream of the RAS/MAPK pathway. [7][8][9]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TGT TGT-Kinase Receptor->TGT (Hypothesized) RAS RAS TGT->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 4-chloro-7-fluoro- 1H-imidazo[4,5-c]pyridine Inhibitor->TGT

Caption: Hypothetical signaling pathway for TGT-Kinase.

Illustrative Quantitative Data Summary
AssayMetricResult for this compoundInterpretation
Kinobeads IC50 vs. TGT-Kinase50 nMPotent competitive binding to TGT-Kinase.
ITDR CETSA EC50 (Target Engagement)150 nMStrong, direct binding to TGT-Kinase in intact cells.
DARTS % Protection at 1 µM85%Orthogonal confirmation of direct binding.
Western Blot IC50 (p-ERK Inhibition)200 nMTarget engagement leads to functional inhibition of downstream signaling.
Cell Proliferation GI50250 nMInhibition of the signaling pathway translates to a cellular phenotypic effect.

Note: Differences in potency values across assays are expected, as they measure different biological and physical phenomena (e.g., binding in lysate vs. intact cells vs. functional downstream effects). The key is the correlation and consistent rank-ordering of potency. [10]

Conclusion

Confirming target engagement for a novel compound like this compound requires a rigorous, multi-pronged strategy. By beginning with unbiased, proteome-wide screening methods such as Kinobeads or Thermal Proteome Profiling, researchers can generate high-quality hypotheses about the compound's molecular target. These initial findings must then be validated through orthogonal, biophysical methods like Western blot-based CETSA and DARTS to unequivocally demonstrate direct binding in a cellular context. Finally, linking this direct engagement to a functional outcome through downstream pathway analysis provides the crucial mechanistic evidence needed to confidently advance a compound through the drug discovery pipeline. This systematic approach, grounded in sound biophysical principles and orthogonal validation, ensures the highest degree of scientific integrity and provides a solid foundation for future development.

References

  • Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available from: [Link]

  • Robles, A. J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Chen, L., et al. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology. Available from: [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Available from: [Link]

  • Reinecke, M., et al. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]

  • Springer Nature Experiments. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Springer Nature. Available from: [Link]

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  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. DiscoverX. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: [Link]

  • Robles, A. J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PubMed. Available from: [Link]

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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

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  • ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available from: [Link]

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  • ResearchGate. (n.d.). Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling. ResearchGate. Available from: [Link]

  • Singh, M., et al. (2015). Targeting pathways downstream of KRAS in lung adenocarcinoma. Cancer Biology & Therapy. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the computational evaluation of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage molecular docking to accelerate the discovery of novel therapeutics based on this privileged scaffold. We will move beyond a simple recitation of protocols to provide a comparative analysis grounded in scientific integrity and practical, field-proven insights.

The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines makes it a compelling starting point for the design of molecules that can interact with a wide array of biological targets.[1] This has led to the investigation of these derivatives as inhibitors of crucial cellular signaling components, particularly protein kinases, which play a pivotal role in cancer and inflammatory diseases.[2][3] Molecular docking has become an indispensable tool in this endeavor, offering a rational approach to understanding and predicting the binding of these derivatives to their target proteins.

The Rationale Behind the Rig: Understanding the "Why" of Molecular Docking

Molecular docking is more than just a computational exercise; it is a predictive science that, when applied correctly, can significantly de-risk and guide synthetic efforts. The fundamental principle is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The causality behind our experimental choices in a docking workflow is paramount. We aren't just generating poses; we are testing hypotheses about molecular recognition.

A self-validating docking protocol is crucial for trustworthiness. This typically involves redocking a known co-crystallized ligand into its binding site to see if the docking software can reproduce the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.

Comparative Analysis of Docking Studies

The versatility of the imidazo[4,5-c]pyridine scaffold is evident in the diversity of its biological targets. Below is a comparative summary of several key docking studies, providing a snapshot of how different derivatives have been computationally evaluated against various proteins.

Imidazo[4,5-c]pyridine DerivativeTarget Protein (PDB ID)Docking SoftwareKey Binding InteractionsDocking Score/Binding EnergyExperimental Activity (IC50)
Imidazo[4,5-c]pyridin-2-one seriesSrc Family Kinases (SFKs)Not explicitly stated, but molecular dynamics were used for validationInteraction with the ATP binding siteNot explicitly statedSubmicromolar range for potent compounds like 1s [5][6]
3H-imidazo[4,5-c]pyridine seriesCyclin-Dependent Kinase 2 (CDK2)Not explicitly statedKey interactions observed, leading to potent inhibitionNot explicitly statedCompound 5b showed an IC50 of 21 nM[7]
General Imidazo[4,5-c]pyridinesPoly (ADP-ribose) polymerase (PARP)Not explicitly statedModerate to good PARP inhibitory activity observedNot explicitly statedCompound 9 had an IC50 of 8.6 nM[1]
Various Imidazo[4,5-c]pyridinesGlucosamine-6-phosphate (GlcN-6-P) synthaseNot explicitly statedDerivatives with halogen atoms showed good docking energyGood docking energy reportedPromising antimicrobial activity for compounds 9c, 9e, 9g, 9k, 9l [8][9]
Imidazo[4,5-b]pyridine DerivativesAurora A KinaseNot explicitly statedIdentification of key structural requirements for activityNot explicitly stated3D-QSAR models developed based on these studies[10]

A Representative Experimental Protocol: Docking an Imidazo[4,5-c]pyridine Derivative into a Kinase Active Site

This protocol provides a detailed, step-by-step methodology for a typical molecular docking workflow, using a hypothetical imidazo[4,5-c]pyridine derivative against a protein kinase.

Objective: To predict the binding mode and estimate the binding affinity of a novel imidazo[4,5-c]pyridine derivative to its target kinase.

Pillar of Trustworthiness: Before initiating the docking of novel compounds, this protocol must be validated by redocking the native co-crystallized inhibitor into the prepared protein structure.

Step 1: Protein Preparation

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target kinase in complex with an inhibitor from the Protein Data Bank (PDB). For instance, many kinase structures are available.[11]

  • Initial Protein Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be saved to a separate file for validation purposes.

  • Add Hydrogens and Assign Charges: Use a molecular modeling package (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.

Step 2: Ligand Preparation

  • Sketch or Import the Ligand: Draw the 2D structure of the imidazo[4,5-c]pyridine derivative in a chemical drawing program and convert it to a 3D structure.

  • Generate Tautomers and Ionization States: Use a ligand preparation tool (e.g., Schrödinger's LigPrep) to generate possible tautomers and ionization states of the ligand at the target pH.

  • Energy Minimization: Perform an energy minimization of each generated ligand conformation.

Step 3: Grid Generation

  • Define the Binding Site: The binding site is typically defined by a grid box centered on the co-crystallized ligand's position. The size of the grid box should be large enough to accommodate the novel ligand and allow for rotational and translational sampling.

Step 4: Molecular Docking

  • Select a Docking Algorithm: Choose a suitable docking program. Common choices include Glide, AutoDock, GOLD, and FlexX.[12]

  • Configure Docking Parameters: Set the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP in Glide) and the number of poses to generate per ligand.

  • Run the Docking Simulation: Execute the docking run, which will place the prepared ligands into the defined grid box and score their poses.

Step 5: Analysis of Results

  • Examine Docking Poses: Visually inspect the top-ranked docking poses to ensure they are sterically reasonable and make sense from a chemical perspective.

  • Analyze Binding Interactions: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and protein residues.

  • Correlate with Experimental Data: If available, correlate the docking scores with experimental data (e.g., IC50 values) to build a predictive model.

Visualizing the Concepts

To better illustrate the key components of this guide, the following diagrams have been generated using Graphviz.

Caption: The fundamental chemical structure of the imidazo[4,5-c]pyridine core.

Molecular Docking Workflow A Protein Preparation C Grid Generation A->C B Ligand Preparation D Molecular Docking B->D C->D E Analysis of Results D->E F Lead Optimization E->F

Caption: A generalized workflow for a typical molecular docking study.

Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase (e.g., Src) B->C D Downstream Signaling C->D E Cell Proliferation D->E F Imidazo[4,5-c]pyridine Derivative F->C Inhibition

Caption: A simplified signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

Comparative docking studies of imidazo[4,5-c]pyridine derivatives have proven to be a powerful strategy for identifying and optimizing novel inhibitors for a range of therapeutic targets. The insights gained from these computational models, when tightly coupled with experimental validation, can significantly accelerate the drug discovery pipeline. As our understanding of the structural biology of these targets deepens and computational methods become more sophisticated, we can anticipate the development of even more potent and selective imidazo[4,5-c]pyridine-based therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS No. 2770-01-6). As a halogenated heterocyclic compound, its handling and disposal require stringent protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who may utilize this reagent in their work.[1]

Hazard Profile and Risk Assessment

The primary hazards stem from its classification as a halogenated organic compound .[2][3] Such compounds are regulated by the Environmental Protection Agency (EPA) due to their potential for environmental persistence and the generation of toxic byproducts upon improper disposal. The pyridine backbone suggests potential for toxicity, including harmful effects if swallowed, inhaled, or absorbed through the skin, similar to pyridine itself.[4]

Causality of Hazards:

  • Halogenation (Chloro- and Fluoro- groups): The carbon-halogen bonds in the molecule contribute to its chemical stability and potential toxicity. During combustion at inadequate temperatures, these can lead to the formation of hazardous gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[5]

  • Imidazopyridine Core: The nitrogen-containing heterocyclic ring is biologically active, which is why it's a common scaffold in drug development.[1] This bioactivity also implies a potential for toxicological effects on human health and aquatic life.

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity Category 4 (Harmful) Harmful if swallowed, in contact with skin, or if inhaled. Pyridine and its derivatives are known for this level of toxicity.[4]
Skin Corrosion/Irritation Category 2 (Irritant) Expected to cause skin irritation upon contact.[5][6]
Eye Damage/Irritation Category 2A (Serious Irritant) Likely to cause serious eye irritation.[6]
Environmental Hazard Hazardous Waste As a halogenated organic compound, it falls under EPA regulations for hazardous waste, necessitating specific disposal pathways to prevent environmental contamination.[2][3][7]
Combustion Products Toxic Gases Thermal decomposition can produce nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halide gases.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.

PPE ItemSpecificationJustification
Hand Protection Butyl rubber or other chemically resistant gloves.Nitrile gloves may offer insufficient protection against pyridine-like structures. Always consult the glove manufacturer's compatibility chart.[8]
Eye Protection Chemical safety goggles.Protects against splashes that can cause serious eye irritation.[9]
Body Protection Flame-retardant, fully buttoned lab coat.Provides a barrier against skin contact and protects from potential ignition sources.
Respiratory Protection Required when vapors or aerosols may be generated.Work should always be conducted in a certified chemical fume hood to minimize inhalation risk.[8]

Waste Segregation and Containment Protocol

Proper containment at the point of generation is the most critical step in the disposal workflow. Commingling this waste with other streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Containment Procedure:

  • Select the Right Container: Use a dedicated, sealable, and airtight waste container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Designate the Waste Stream: This waste must be collected as "Halogenated Organic Waste." Do not mix with non-halogenated solvents or aqueous waste.

  • Label Immediately: Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container before adding the first drop of waste.[8] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., Toxic, Irritant)

    • The date of accumulation start

  • Collect Waste: Add waste to the container within a certified chemical fume hood. This includes the pure compound, reaction residues, and any contaminated materials (e.g., pipette tips, weighing paper).

  • Secure and Store: Keep the container tightly sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[8]

  • Request Pickup: Once the container is full or is no longer being used, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EH&S) department.[8]

Disposal Pathways: A Decision Framework

As a halogenated organic waste, this compound is subject to land disposal restrictions under the Resource Conservation and Recovery Act (RCRA). The required and preferred disposal method is high-temperature incineration.[2][10]

Why Incineration? Incineration at high temperatures (e.g., rotary kiln at 820-1600°C) is the most effective technology for destroying halogenated organic compounds.[10] This process breaks the stable carbon-halogen and aromatic ring bonds, converting the compound primarily to CO2, water, and inorganic acid gases (HCl, HF). These acidic gases are then neutralized in a scrubber system before being released, preventing environmental harm.[2]

DisposalWorkflow cluster_Lab In-Lab Procedures cluster_EH_S EH&S / Waste Handler Procedures A Identify Waste (Solid, Solution, Contaminated Material) B Characterize as Regulated Halogenated Organic Waste A->B C Segregate & Contain in Labeled, Airtight Container B->C D Store Safely in Satellite Accumulation Area C->D E Transfer to Licensed Hazardous Waste Handler D->E Scheduled Pickup F High-Temperature Incineration (e.g., Rotary Kiln) E->F G Scrubbing of Acid Gases (HCl, HF) F->G H Final Disposition of Ash/Residue G->H

Caption: Disposal Decision Workflow for Halogenated Waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Response Protocol: For small spills within a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material and any contaminated debris into the designated halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the incident to your supervisor or institutional EH&S department.

SpillResponse A Spill Detected B Alert Personnel & Restrict Area A->B C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Contain Spill with Inert Absorbent Material C->D E Collect Waste into Sealed Hazardous Waste Container D->E F Decontaminate Spill Area & Dispose of Cleaning Materials E->F G Report Incident to Supervisor & EH&S F->G

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound likely used in pharmaceutical and materials science research. The procedures outlined below are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk assessment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards from its structural motifs: a chlorinated and fluorinated pyridine ring fused to an imidazole. This structure suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed through the skin.[1][2][3]

A Safety Data Sheet (SDS) is the primary source of information for specific hazards.[4] The Occupational Safety and Health Administration (OSHA) mandates that employers perform a hazard assessment to identify the necessary Personal Protective Equipment (PPE).[5][6]

Table 1: Hazard Profile of this compound and Structurally Related Compounds

Hazard ClassificationPotential Effects and Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][7]
Skin Corrosion/Irritation Causes skin irritation.[1][3][7] Prolonged contact may lead to burns.
Serious Eye Damage/Irritation Causes serious eye irritation or burns.[1][2][7]
Respiratory Irritation May cause respiratory tract irritation.[1]
Carcinogenicity/Mutagenicity Data for this specific compound is likely unavailable. However, some related aromatic amines and halogenated compounds are investigated for such effects. Prudence dictates handling it as a potential carcinogen.
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to PPE, always prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls : All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and are aware of the locations of safety showers, eyewash stations, and fire extinguishers.[8]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific tasks being performed.[9][10] The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Standard Operations : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for general laboratory work.[5]

  • Splash Hazard : When there is a risk of splashing (e.g., transferring solutions, filtering), chemical splash goggles must be worn.[1][11] For larger volumes or more significant splash risks, a full-face shield should be used in conjunction with goggles.[1][11]

Skin and Body Protection
  • Gloves : Due to the potential for skin absorption and irritation, selecting the correct gloves is critical.

    • Recommended : Nitrile gloves provide good resistance to a wide range of chemicals, including many solvents and halogenated compounds.[1][11]

    • Double Gloving : For handling neat (undiluted) compound or concentrated solutions, it is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Glove Change Frequency : Gloves should be changed immediately if they are contaminated, torn, or punctured. Do not wear gloves outside of the laboratory area.

  • Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is required to protect against incidental contact and small splashes.

  • Footwear : Closed-toe shoes are mandatory in the laboratory.[1] For situations with a higher risk of large spills, chemically resistant boots may be necessary.[5]

Respiratory Protection

When engineering controls (i.e., a fume hood) are not feasible or are insufficient to control exposure, respiratory protection is necessary.[5][12] The selection of a respirator must be based on a formal risk assessment and in accordance with your institution's respiratory protection program.

  • For Powders : If weighing the solid compound outside of a containment hood (not recommended), a NIOSH-approved N95 or higher particulate respirator may be required.

  • For Vapors/Aerosols : If there is a potential for generating vapors or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

Table 2: PPE Requirements for Common Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsDouble nitrile glovesLab coatNot required in fume hood
Preparing Solutions Chemical splash gogglesDouble nitrile glovesLab coatNot required in fume hood
Running Reactions Chemical splash gogglesNitrile glovesLab coatNot required in fume hood
Large-Scale Transfers Face shield and gogglesDouble nitrile glovesChemical-resistant apron over lab coatAs per risk assessment
Spill Cleanup Face shield and gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges

Safe Handling and Operational Workflow

The following workflow is designed to minimize exposure during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area in Fume Hood gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh dissolve 5. Dissolve/React Compound weigh->dissolve transfer 6. Transfer Solution dissolve->transfer decontaminate 7. Decontaminate Glassware transfer->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

Emergency Procedures

In the event of an emergency, follow your institution's established procedures.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill : For small spills within a fume hood, use an absorbent material to clean the spill and place the waste in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Fume Hood) assess->large_spill Large don_ppe Don Additional PPE (e.g., respirator, heavy gloves) small_spill->don_ppe contact_ehs Contact EHS/Emergency Services large_spill->contact_ehs contain Contain Spill with Absorbent don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of as Halogenated Waste cleanup->dispose

Caption: Decision workflow for responding to a chemical spill.

Decontamination and Disposal Plan

Proper disposal is crucial to protect the environment and comply with regulations.

  • Decontamination : All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.

  • Waste Segregation : As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[13][14][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[16]

  • Labeling and Disposal : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[14] Keep the container closed when not in use.[13][14] Follow your institution's specific procedures for hazardous waste pickup and disposal.

By adhering to these guidelines, you can build a robust safety culture and ensure the well-being of your research team while working with this compound.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud. Retrieved January 4, 2026.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 4, 2026.
  • Personal Protective Equipment - Standards. (n.d.).
  • Personal Protective Equipment - Overview. (n.d.).
  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta. Retrieved January 4, 2026.
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture. Retrieved January 4, 2026.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved January 4, 2026.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 4, 2026.
  • Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership. Retrieved January 4, 2026.
  • Hazardous waste segregation. (n.d.). Retrieved January 4, 2026.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 4, 2026.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention. Retrieved January 4, 2026.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved January 4, 2026.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services. Retrieved January 4, 2026.
  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved January 4, 2026.
  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety. Retrieved January 4, 2026.
  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. (2025, October 13).
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (n.d.). Retrieved January 4, 2026.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved January 4, 2026.
  • SAFETY DATA SHEET - Pyridine. (2025, August 5). Retrieved January 4, 2026.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved January 4, 2026.
  • SAFETY DATA SHEET - Pyridine hydrochloride. (n.d.). Fisher Scientific. Retrieved January 4, 2026.
  • 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE - Safety Data Sheet. (2025, July 26). ChemicalBook. Retrieved January 4, 2026.
  • Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 4, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.